molecular formula C25H26O5 B15567848 Prenylterphenyllin CAS No. 959124-85-7

Prenylterphenyllin

Numéro de catalogue: B15567848
Numéro CAS: 959124-85-7
Poids moléculaire: 406.5 g/mol
Clé InChI: YEVBMDOXFLFVJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prenylterphenyllin is a para-terphenyl that is 1,1':4',1''-terphenyl substituted by methoxy groups at positions 3' and 6', a prenyl group at position 3 and hydroxy groups at positions 2', 4 and 4''. Isolated from the fungus, Aspergillus taichungensis, it exhibits cytotoxic activity. It has a role as an antineoplastic agent and an Aspergillus metabolite. It is a para-terphenyl, a dimethoxybenzene and a member of phenols.
This compound has been reported in Aspergillus taichungensis and Aspergillus candidus with data available.
an antineoplastic antibiotic;  isolated Aspergillus candidus;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

959124-85-7

Formule moléculaire

C25H26O5

Poids moléculaire

406.5 g/mol

Nom IUPAC

2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5-(4-hydroxyphenyl)-3,6-dimethoxyphenol

InChI

InChI=1S/C25H26O5/c1-15(2)5-6-17-13-18(9-12-21(17)27)23-22(29-3)14-20(25(30-4)24(23)28)16-7-10-19(26)11-8-16/h5,7-14,26-28H,6H2,1-4H3

Clé InChI

YEVBMDOXFLFVJJ-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Discovery and Isolation of Prenylterphenyllin from Fungal Endophytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal endophytes, microorganisms that reside within the tissues of living plants, represent a prolific source of novel, bioactive secondary metabolites. Among these are the p-terphenyls, a class of aromatic compounds characterized by a central benzene (B151609) ring substituted with two phenyl groups. A particularly interesting subgroup is the prenylated p-terphenyls, such as Prenylterphenyllin (B1260684), which have demonstrated significant potential in drug discovery due to their diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound and its analogues from fungal endophytes, with a focus on species of the genus Aspergillus. Detailed experimental protocols, quantitative data, and visualizations of experimental workflows and relevant signaling pathways are presented to aid researchers in this field.

Producing Organisms and Fermentation

Prenylterphenyllins have been predominantly isolated from various species of the fungus Aspergillus, often found as endophytes in terrestrial and marine organisms. Key producing strains include Aspergillus taichungensis ZHN-7-07, Aspergillus sp. YXf3, and Aspergillus candidus LDJ-5. The production of these compounds can be achieved through both solid-state and submerged liquid fermentation methods.

Experimental Protocol: Fungal Fermentation

1. Solid-State Fermentation (for Aspergillus sp. GZWMJZ-055)

  • Media Preparation: A solid rice medium is prepared in 1000-mL Erlenmeyer flasks.

  • Inoculation: A seed culture of Aspergillus sp. GZWMJZ-055, grown on Potato Dextrose Agar (PDA), is used to inoculate a seed medium. 5 mL of this seed culture is then added to the solid rice medium.

  • Incubation: The inoculated flasks are incubated under static conditions at room temperature for 30 days.[1]

2. Liquid Fermentation (for Aspergillus candidus LDJ-5)

  • Media Preparation: A suitable liquid fermentation medium is prepared and scaled up to the desired volume (e.g., 50 L).

  • Inoculation: The liquid medium is inoculated with a seed culture of Aspergillus candidus LDJ-5.

  • Incubation: The fermentation is carried out under static conditions at 28°C for 30 days.

Extraction and Isolation

Following fermentation, the bioactive compounds are extracted from the fungal biomass and culture medium. A multi-step purification process involving various chromatographic techniques is then employed to isolate this compound and its derivatives.

Experimental Protocol: Extraction and Purification

1. Extraction

  • Solid-State Fermentation: The fermented solid medium is extracted three times with ethyl acetate (B1210297) (EtOAc). The EtOAc extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Liquid Fermentation: The whole fermentation broth is filtered to separate the mycelia from the supernatant. The supernatant is extracted three times with EtOAc. The mycelia are extracted with methanol (B129727), the methanol is evaporated, and the remaining aqueous solution is then extracted with EtOAc. All EtOAc extracts are combined and concentrated to yield the crude extract.

2. Chromatographic Purification

A general workflow for the purification of prenylterphenyllins is depicted below. Specific details for the purification of compounds from Aspergillus sp. GZWMJZ-055 are provided as an example.

  • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a step gradient of solvents with increasing polarity (e.g., petroleum ether-EtOAc or CH2Cl2-MeOH) to yield several fractions.

  • Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol or a mixture of CH2Cl2 and methanol.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using semi-preparative HPLC. A common mobile phase is a gradient of methanol and water, often with the addition of a small percentage of trifluoroacetic acid (TFA) to improve peak shape. For example, a mobile phase of 70% MeOH/H2O can be used.

G cluster_0 Extraction cluster_1 Purification Fermentation_Broth Fermentation Broth EtOAc_Extraction Ethyl Acetate Extraction Fermentation_Broth->EtOAc_Extraction Crude_Extract Crude Extract EtOAc_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Fractions Silica_Gel->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Semi_pure_Fractions Semi-pure Fractions Sephadex->Semi_pure_Fractions HPLC Semi-preparative HPLC Semi_pure_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

General workflow for the extraction and purification of this compound.

Structure Elucidation

The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques.

Experimental Protocols: Structure Elucidation
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the detailed structure. This includes:

    • 1H NMR: To determine the number and types of protons.

    • 13C NMR: To determine the number and types of carbons.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular framework.

Quantitative Data

The biological activities of this compound and its analogues have been evaluated in various assays. The following tables summarize the reported quantitative data.

CompoundFungal SourceBiological ActivityIC50 (µM)Reference
This compound AAspergillus taichungensis ZHN-7-07Cytotoxicity (HL-60, A-549, P-388 cell lines)1.53-10.90[2]
4″-dehydro-3-hydroxyterphenyllinAspergillus taichungensis ZHN-7-07Cytotoxicity (P-388 cell line)2.70[2]
Asperterphenyllin GAspergillus candidus LDJ-5Cytotoxicity (nine cell lines)0.4-1.7
TerphenyllinAspergillus candidusα-glucosidase inhibition-[3]
3″-hydroxyterphenyllinAspergillus sp. KMM 4676--[4]
CompoundFungal SourceAntibacterial ActivityMIC (µg/mL)Reference
This compound DAspergillus sp. YXf3X. oryzae pv. oryzicola Swings, E. amylovora20
This compound EAspergillus sp. YXf3X. oryzae pv. oryzicola Swings, E. amylovora20
2′-O-methylthis compoundAspergillus sp. YXf3X. oryzae pv. oryzicola Swings, E. amylovora20
Asperterphenyllin CAspergillus candidus LDJ-5Proteus species19

Signaling Pathways and Mechanism of Action

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of prenylterphenyllins and related p-terphenyls.

Anticancer Activity

  • Inhibition of STAT3 Signaling: Terphenyllin has been shown to directly interact with Signal Transducer and Activator of Transcription 3 (STAT3). This interaction inhibits the phosphorylation and activation of STAT3, leading to a decrease in the expression of STAT3-dependent target genes such as c-Myc and Cyclin D1. The inhibition of the STAT3 pathway ultimately suppresses the growth and metastasis of cancer cells.

G Terphenyllin Terphenyllin STAT3 STAT3 Terphenyllin->STAT3 Binds to pSTAT3 p-STAT3 (Active) Terphenyllin->pSTAT3 Inhibits STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Target_Genes Target Genes (c-Myc, Cyclin D1) Nucleus->Target_Genes Gene Transcription Proliferation Cell Proliferation & Metastasis Target_Genes->Proliferation

Inhibition of the STAT3 signaling pathway by Terphenyllin.
  • Induction of Apoptosis and Pyroptosis: Terphenyllin has been found to induce both apoptosis and pyroptosis in melanoma cells through the upregulation of p53. This leads to the activation of the intrinsic apoptotic pathway involving BAX and FAS, and subsequent activation of Caspase-3 (CASP3). Activated CASP3 not only executes apoptosis but also cleaves Gasdermin E (GSDME) to initiate pyroptosis.

G Terphenyllin Terphenyllin p53 p53 Terphenyllin->p53 Upregulates BAX_FAS BAX / FAS p53->BAX_FAS Upregulates CASP3 Caspase-3 BAX_FAS->CASP3 Activates Apoptosis Apoptosis CASP3->Apoptosis GSDME GSDME CASP3->GSDME Cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis

Induction of apoptosis and pyroptosis by Terphenyllin via the p53 pathway.
  • Topoisomerase Inhibition: A novel synthetic p-terphenyl (B122091) derivative has been shown to induce G2/M cell-cycle arrest and apoptosis by acting as a catalytic suppressor of both topoisomerase I and topoisomerase IIα.

Antibacterial Activity

The antibacterial mechanism of prenylated flavonoids, a class of compounds to which prenylterphenyllins belong, is often attributed to their ability to disrupt bacterial cell membranes. The lipophilic prenyl group is thought to facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

G Prenylated_Compound Prenylated p-Terphenyl Bacterial_Membrane Bacterial Cell Membrane Prenylated_Compound->Bacterial_Membrane Interacts with Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Proposed antibacterial mechanism of action for prenylated p-terphenyls.

Conclusion

Prenylterphenyllins isolated from fungal endophytes represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with an increasing understanding of their mechanisms of action, make them attractive lead compounds for the development of new anticancer and antimicrobial agents. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting field. Continued exploration of the vast chemical diversity of fungal endophytes is likely to yield more novel and potent this compound analogues and other bioactive compounds.

References

Unveiling Prenylterphenyllin: A Technical Guide to its Natural Origins, Fungal Producers, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Prenylterphenyllin and its related p-terphenyl (B122091) compounds. It details their natural sources, the fungal strains responsible for their production, and the current understanding of their biological activities and mechanisms of action. This document provides a foundation for further research and potential therapeutic development.

Natural Sources and Fungal Producers

This compound and its structural analogs are secondary metabolites primarily produced by fungi, particularly from the genus Aspergillus. These fungi have been isolated from diverse ecological niches, ranging from terrestrial endophytic associations with medicinal plants to marine environments.

Fungal Strains

The predominant producers of this compound and related p-terphenyls belong to the Aspergillus genus. Several species and strains have been identified as prolific sources.

Fungal StrainNatural SourceReference
Aspergillus candidusMarine-derived fungusNot specified
Aspergillus candidus LDJ-5Endophytic fungus from the mangrove plant Kandelia candel[1]
Aspergillus sp. YXf3Endophytic fungus from the leaves of Ginkgo bilobaNot specified
Aspergillus sp. GZWMJZ-055Endophytic fungus from the medicinal plant Eucommia ulmoides[2][3]
Aspergillus sp.Marine-derived fungusNot specified
Natural Habitats

The discovery of this compound-producing fungi in varied environments suggests a broad distribution and potential ecological roles for these compounds.

  • Endophytic Fungi: Several producing strains are endophytes, residing within the tissues of medicinal plants such as Eucommia ulmoides and Ginkgo biloba. This symbiotic relationship may influence the production of these bioactive compounds.

  • Marine Environments: Marine-derived Aspergillus species have also been identified as significant producers, highlighting the largely untapped potential of marine fungi as a source of novel natural products.

Biological Activities and Quantitative Data

This compound and its p-terphenyl counterparts exhibit a range of biological activities, with cytotoxic and α-glucosidase inhibitory effects being the most prominent. This section summarizes the key quantitative data related to these activities.

Cytotoxic Activity

These compounds have demonstrated potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.

CompoundCell LineIC50 (µM)Reference
This compound FHCT-116 (Colon)4.8[1]
This compound IHCT-116 (Colon)7.6[1]
Prenylcandidusin GHCT-116 (Colon)5.3
This compoundHela (Cervical), Eca-109 (Esophageal), Bel-7402 (Liver), PANC-1 (Pancreatic)5.5 - 9.4Not specified
α-Glucosidase Inhibitory Activity

Several p-terphenyl compounds have shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential as therapeutic agents for managing type 2 diabetes.

Compoundα-Glucosidase IC50 (µM)Reference
4-O-methyl-terphenyllin1.8
3''-Deoxy-4-O-methylterphenyllin2.0
3-Hydroxy-4-O-methylterphenyllin2.2
Candidusin B2.5
4''-Deoxycandidusin A2.9

Experimental Protocols

This section provides a detailed overview of the methodologies employed for the cultivation of producing fungal strains and the subsequent extraction and isolation of this compound and related compounds.

Fungal Fermentation
  • Culture Media: The fungal strains are typically cultured on Potato Dextrose Agar (PDA) for initial growth and sporulation. For large-scale production, solid-state fermentation using rice as a substrate is commonly employed. The rice medium is often supplemented with distilled water.

  • Inoculation and Incubation: Spore suspensions or mycelial plugs from PDA cultures are used to inoculate the solid rice medium in Erlenmeyer flasks. The flasks are then incubated under static conditions at room temperature (approximately 25-28°C) for a period of 30 days.

Extraction and Isolation
  • Extraction: The fermented rice cultures are exhaustively extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solvent-solvent partitioning (e.g., with petroleum ether and water) to separate compounds based on polarity.

  • Chromatographic Purification: The purification of individual compounds is achieved through a series of chromatographic steps. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The crude extract or its fractions are first separated on a silica gel column using a gradient of solvents with increasing polarity (e.g., petroleum ether-ethyl acetate or dichloromethane-methanol).

    • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to further separate fractions based on molecular size, often with methanol (B129727) as the eluent.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure compounds is performed using reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.

Signaling Pathways and Mechanisms of Action

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound and its analogs. The following diagrams illustrate the key pathways identified to date.

Biosynthesis of p-Terphenyls

The biosynthesis of the p-terphenyl core is believed to originate from the shikimate pathway, a common route for the synthesis of aromatic compounds in fungi.

G Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Phenylpyruvic_Acid Phenylpyruvic Acid Chorismate->Phenylpyruvic_Acid p_Terphenyl_Core p-Terphenyl Core Phenylpyruvic_Acid->p_Terphenyl_Core Condensation This compound This compound p_Terphenyl_Core->this compound Prenylation Prenyl_Donor Prenyl Donor (e.g., DMAPP) Prenyl_Donor->this compound

Biosynthesis of the p-terphenyl core structure.
Experimental Workflow for Isolation and Characterization

The general workflow for obtaining and identifying this compound from fungal sources is a multi-step process involving cultivation, extraction, purification, and structural elucidation.

G Start Fungal Strain Selection (Aspergillus sp.) Fermentation Solid-State Fermentation (e.g., Rice Medium) Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Silica Gel, Sephadex, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays Biological Activity Testing (Cytotoxicity, Enzyme Inhibition) Pure_Compound->Bioassays

Workflow for this compound isolation.
Terphenyllin-Induced Apoptosis and Pyroptosis Signaling Pathway

Terphenyllin, a closely related p-terphenyl, has been shown to induce programmed cell death in melanoma cells through the p53-mediated signaling pathway, leading to both apoptosis and pyroptosis.

G Terphenyllin Terphenyllin p53 p53 Upregulation Terphenyllin->p53 BAX_FAS BAX/FAS Activation p53->BAX_FAS CASP3 Caspase-3 Activation BAX_FAS->CASP3 Apoptosis Apoptosis CASP3->Apoptosis GSDME GSDME Cleavage CASP3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis

Terphenyllin-induced cell death pathway.

Conclusion and Future Directions

This compound and its p-terphenyl analogs represent a promising class of bioactive natural products with demonstrated cytotoxic and α-glucosidase inhibitory activities. The producing fungal strains, primarily from the genus Aspergillus, are accessible from diverse environments, offering opportunities for further discovery of novel derivatives. The elucidation of the p53-mediated apoptotic and pyroptotic pathway provides a crucial insight into their mechanism of action and a basis for rational drug design.

Future research should focus on:

  • Screening and Isolation: Continued exploration of endophytic and marine fungi to discover novel p-terphenyl structures with enhanced bioactivity and selectivity.

  • Mechanism of Action Studies: In-depth investigation of the signaling pathways modulated by these compounds to fully understand their therapeutic potential and potential off-target effects.

  • Medicinal Chemistry: Semisynthetic modification of the p-terphenyl scaffold to improve potency, selectivity, and pharmacokinetic properties for drug development.

  • Biosynthetic Engineering: Genetic manipulation of the producing fungal strains to enhance the yield of desired compounds and to generate novel analogs through pathway engineering.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and its potential applications in medicine.

References

Unveiling the Bioactive Potential: A Technical Guide to the Screening of Prenylterphenyllin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylterphenyllin (B1260684) and its structural analogs represent a promising class of naturally derived p-terphenyl (B122091) compounds, primarily isolated from fungal species such as Aspergillus. These molecules have garnered significant attention within the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the screening methodologies used to evaluate the biological activities of this compound and its analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in this area.

Data Presentation: Summary of Biological Activities

The biological activities of this compound and its analogs have been evaluated using various in vitro assays. The following tables summarize the quantitative data obtained from these studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity (IC50 values in µM)
Compound/AnalogCell LineIC50 (µM)Reference
This compoundKB (human epidermoid carcinoma)~20.9 (converted from 8.5 µg/ml)[1]
4''-deoxythis compoundKB (human epidermoid carcinoma)~7.4 (converted from 3.0 µg/ml)[1]
4''-deoxyisoterpreninKB (human epidermoid carcinoma)~6.2 (converted from 2.5 µg/ml)[1]
4''-deoxyterpreninKB (human epidermoid carcinoma)~11.1 (converted from 4.5 µg/ml)[1]
TerphenyllinGastric Cancer CellsConcentration-dependent inhibition[2][3]
TerphenyllinA375 (melanoma)Induces apoptosis and pyroptosis[4]

Note: IC50 values originally in µg/ml were converted to µM for consistency, assuming an average molecular weight of approximately 406.5 g/mol for this compound.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
Prenylated Flavanones (various)Staphylococcus aureus (MRSA)5 - 50[5]
Prenylated NaringeninStaphylococcus aureus (MRSA)5 - 50[5]
Prenylated Genistein (B1671435)Staphylococcus aureus (MRSA)5 - 50[5]
Glabrol (di-prenylated flavanone)Staphylococcus aureus (MRSA)≤ 10[6]
6,8-diprenyl genistein (di-prenylated isoflavone)Staphylococcus aureus (MRSA)≤ 10[6]
4′-O-methyl glabridin (B1671572) (mono-prenylated isoflavan)Staphylococcus aureus (MRSA)≤ 10[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the screening of this compound and its analogs.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

This assay assesses the long-term proliferative potential of single cells after treatment with cytotoxic agents.

Protocol:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.

  • Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Staining: After the incubation period, wash the colonies with PBS and fix them with a methanol/acetic acid solution (3:1) for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: The plating efficiency and surviving fraction are calculated to determine the effect of the compound on colony formation.

This method is used to evaluate cell migration, a crucial process in cancer metastasis.

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight "scratch" or gap in the cell monolayer.

  • Washing and Treatment: Wash the wells with PBS to remove detached cells and debris. Replace the medium with a fresh medium containing the test compound at a non-lethal concentration.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the gap at different time points using image analysis software. A decrease in the gap area over time indicates cell migration.

Antimicrobial Activity Screening

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Anti-inflammatory Activity Screening

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system.

  • Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general workflow for its biological activity screening.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound Analogs purification Purification & Characterization synthesis->purification anticancer Anticancer Assays (MTT, Colony Formation, etc.) purification->anticancer antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays (NO Inhibition) purification->anti_inflammatory data Quantitative Data (IC50, MIC) anticancer->data antimicrobial->data anti_inflammatory->data pathway Mechanism of Action (Signaling Pathways) data->pathway lead_optimization lead_optimization pathway->lead_optimization Lead Optimization stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK stat3_inactive STAT3 receptor->stat3_inactive recruits jak->stat3_inactive phosphorylates stat3_p p-STAT3 stat3_inactive->stat3_p stat3_dimer STAT3 Dimer stat3_p->stat3_dimer dimerization dna DNA stat3_dimer->dna translocates to nucleus prenyl Terphenyllin prenyl->stat3_inactive inhibits phosphorylation gene_expression Target Gene Expression (c-Myc, Cyclin D1) dna->gene_expression promotes transcription cell_outcomes Cell Proliferation, Survival, Angiogenesis gene_expression->cell_outcomes leads to cytokine Cytokine (e.g., IL-6) cytokine->receptor apoptosis_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm terphenyllin Terphenyllin p53 p53 Upregulation terphenyllin->p53 bax_fas BAX / FAS Expression p53->bax_fas casp3 Caspase-3 Activation bax_fas->casp3 parp_cleavage PARP Cleavage casp3->parp_cleavage gsdme_cleavage GSDME Cleavage casp3->gsdme_cleavage apoptosis Apoptosis parp_cleavage->apoptosis pyroptosis Pyroptosis gsdme_cleavage->pyroptosis

References

In Vitro Cytotoxic Effects of Prenylterphenyllin on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Prenylterphenyllin, a prenylated p-terphenyl (B122091) derivative, on various cancer cell lines. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug discovery.

Introduction

This compound is a natural product isolated from fungi of the Aspergillus genus. As a member of the terphenyl class of compounds, it has garnered interest for its potential as an anticancer agent. This guide focuses on its ability to induce cytotoxicity in cancer cells, summarizing the current understanding of its efficacy and mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its close analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of this activity. The available data is summarized below.

CompoundCancer Cell LineCell Line TypeIC50 Value
This compoundKBHuman Epidermoid Carcinoma8.5 µg/mL[1]
4''-deoxythis compoundKBHuman Epidermoid Carcinoma3.0 µg/mL[1]
4''-deoxyisoterpreninKBHuman Epidermoid Carcinoma2.5 µg/mL[1]
4''-deoxyterpreninKBHuman Epidermoid Carcinoma4.5 µg/mL[1]
p-Terphenyl Derivative 3HeLaHuman Cervical Cancer5.5 - 9.4 µM[2]
p-Terphenyl Derivative 3Eca-109Human Esophageal Carcinoma5.5 - 9.4 µM
p-Terphenyl Derivative 3Bel-7402Human Hepatocellular Carcinoma5.5 - 9.4 µM
p-Terphenyl Derivative 3PANC-1Human Pancreatic Cancer5.5 - 9.4 µM
p-Terphenyl Derivative 4HeLaHuman Cervical Cancer5.5 - 9.4 µM
p-Terphenyl Derivative 4Eca-109Human Esophageal Carcinoma5.5 - 9.4 µM
p-Terphenyl Derivative 4Bel-7402Human Hepatocellular Carcinoma5.5 - 9.4 µM
p-Terphenyl Derivative 4PANC-1Human Pancreatic Cancer5.5 - 9.4 µM
4''-deoxyterprenin (5)K562Human Chronic Myeloid Leukemia3.32 - 60.36 µM
4''-deoxyterprenin (5)BEL-7402Human Hepatocellular Carcinoma3.32 - 60.36 µM
4''-deoxyterprenin (5)SGC-7901Human Gastric Cancer3.32 - 60.36 µM
4''-deoxyterprenin (5)A549Human Non-small Cell Lung Cancer3.32 - 60.36 µM
4''-deoxyterprenin (5)HeLaHuman Cervical Cancer3.32 - 60.36 µM
3''-hydroxyterphenyllin (7)K562Human Chronic Myeloid Leukemia3.32 - 60.36 µM
3''-hydroxyterphenyllin (7)BEL-7402Human Hepatocellular Carcinoma3.32 - 60.36 µM
3''-hydroxyterphenyllin (7)SGC-7901Human Gastric Cancer3.32 - 60.36 µM
3''-hydroxyterphenyllin (7)A549Human Non-small Cell Lung Cancer3.32 - 60.36 µM
3''-hydroxyterphenyllin (7)HeLaHuman Cervical Cancer3.32 - 60.36 µM

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxic effects of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle.

  • Cell Preparation and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing, followed by incubation at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak is indicative of apoptosis.

Signaling Pathways and Visualizations

The cytotoxic effects of the broader terphenyllin (B1681270) class of compounds are understood to be mediated through the modulation of key signaling pathways that control cell proliferation and apoptosis.

STAT3 Signaling Pathway

Terphenyllin has been shown to inhibit the STAT3 signaling pathway. This is achieved by reducing the phosphorylation of STAT3, which prevents its activation and subsequent translocation to the nucleus. The inhibition of STAT3 leads to the downregulation of its target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation and survival.

STAT3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 Dimerization Dimerization pSTAT3->Dimerization This compound This compound This compound->pSTAT3 Inhibition Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation Transcription Gene Transcription (c-Myc, Cyclin D1) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation p53_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Stabilization p53_active Active p53 MDM2 MDM2 MDM2->p53 Degradation p21 p21 p53_active->p21 Transcription Bax_PUMA Bax, PUMA p53_active->Bax_PUMA Transcription This compound This compound This compound->Cellular_Stress Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax_PUMA->Apoptosis Experimental_Workflow Compound This compound Cell_Culture Cancer Cell Lines Compound->Cell_Culture MTT Cell Viability Assay (MTT) Cell_Culture->MTT IC50 Determine IC50 MTT->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay Mechanism Mechanism of Action (e.g., Western Blot) Apoptosis_Assay->Mechanism Cell_Cycle_Assay->Mechanism

References

A Technical Guide to the Potential Therapeutic Targets of Prenylated Phenols in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on preclinical research and does not constitute medical advice.

Executive Summary

Metabolic syndrome, a constellation of conditions including obesity, dyslipidemia, hyperglycemia, and insulin (B600854) resistance, represents a significant global health challenge. Natural products are a promising source for novel therapeutics. While the specific compound Prenylterphenyllin, a fungal metabolite, has been identified, public domain research on its role in metabolic diseases is scarce. Its known bioactivities are primarily cytotoxic and antineoplastic.

Therefore, this technical guide pivots to a representative and extensively studied prenylated phenol (B47542), Xanthohumol , to explore the potential therapeutic targets of this class of compounds in metabolic diseases. Xanthohumol, a flavonoid derived from the hops plant (Humulus lupulus), has demonstrated significant efficacy in preclinical models of metabolic syndrome. This document provides an in-depth analysis of its mechanism of action, quantitative preclinical data, and detailed experimental protocols to serve as a resource for ongoing research and development in this field.

Introduction: The Therapeutic Promise of Prenylated Phenols

Prenylated phenols are a class of natural compounds characterized by the addition of a hydrophobic prenyl group to a phenol backbone. This modification can enhance the compound's bioavailability and its interaction with biological membranes and protein targets, often leading to potent and diverse bioactivities.[1] While thousands of such compounds exist, their therapeutic potential in complex multifactorial conditions like metabolic syndrome is an area of intense investigation.

Xanthohumol (XN) emerges as a lead candidate from this class. It robustly ameliorates multiple facets of metabolic syndrome in animal models, including obesity, fatty liver, dyslipidemia, and insulin resistance, making it an excellent model compound for this guide.[2][3]

Key Therapeutic Targets of Xanthohumol

Preclinical studies have revealed that Xanthohumol exerts its beneficial metabolic effects by modulating several key signaling nodes that regulate lipid and glucose homeostasis, as well as inflammation.

Lipid Metabolism and Dyslipidemia

a) Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): Xanthohumol has been shown to significantly reduce plasma levels of PCSK9.[1][4] PCSK9 is a critical regulator of cholesterol homeostasis; it binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes and targets it for degradation.[5][6] By reducing PCSK9, Xanthohumol increases the number of available LDLRs, leading to enhanced clearance of LDL-cholesterol ("bad cholesterol") from the circulation. This is a clinically validated mechanism for lipid-lowering therapies.[1]

b) Sterol Regulatory Element-Binding Proteins (SREBPs): Xanthohumol inhibits the activation of SREBPs, particularly SREBP-1c, which is a master transcriptional regulator of genes involved in de novo lipogenesis (fatty acid synthesis).[1][7][8] By suppressing the maturation and nuclear translocation of SREBP-1c, Xanthohumol decreases the expression of lipogenic enzymes in the liver, thereby reducing hepatic fat accumulation (steatosis).[7]

c) Farnesoid X Receptor (FXR): Xanthohumol acts as an agonist of FXR, a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[9][10][11] FXR activation helps regulate triglyceride homeostasis and can improve insulin sensitivity, making it an attractive target for non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.[10]

Glucose Homeostasis and Insulin Resistance

a) AMP-Activated Protein Kinase (AMPK): Xanthohumol activates AMPK in key metabolic tissues like the liver and adipose tissue.[12][13][14] AMPK is a cellular energy sensor that, when activated, switches on catabolic pathways (like fatty acid oxidation) and switches off anabolic pathways (like lipogenesis).[14] AMPK activation is a central mechanism for the action of several anti-diabetic therapies. In adipose tissue, AMPK activation by Xanthohumol can promote the "beiging" of white fat, increasing thermogenesis and energy expenditure.[12][15]

Chronic Inflammation

Metabolic syndrome is characterized by a state of chronic, low-grade inflammation. Xanthohumol demonstrates potent anti-inflammatory effects by reducing the plasma levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1) .[1][2][4] This reduction in systemic inflammation can contribute to improved insulin sensitivity and overall metabolic health.

Summary of Preclinical Efficacy (Quantitative Data)

The following tables summarize the significant metabolic improvements observed in a key preclinical study using a diet-induced obesity mouse model.

Experimental Model: Male C57BL/6J mice fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks.[1][4]

Table 1: Effects of Xanthohumol on Body Weight and Plasma Metabolic Markers

ParameterControl (HFD)Xanthohumol (30 mg/kg/day)Xanthohumol (60 mg/kg/day)Percent Change (vs. Control)
Body Weight Gain (g)19.1 ± 1.116.9 ± 1.214.9 ± 1.0↓ 22%
Plasma Glucose (mg/dL)201 ± 9185 ± 9168 ± 7↓ 16%
Plasma Insulin (ng/mL)11.6 ± 2.28.9 ± 1.66.7 ± 1.1↓ 42%
Total Triglycerides (mg/dL)105 ± 1091 ± 875 ± 6↓ 29%
Total Cholesterol (mg/dL)215 ± 12180 ± 10165 ± 9↓ 23%
LDL-Cholesterol (mg/dL)125 ± 1560 ± 825 ± 5↓ 80%
Leptin (ng/mL)48.2 ± 5.135.1 ± 4.028.3 ± 3.2↓ 41%
Data are presented as mean ± SEM. *p ≤ 0.05 compared to the vehicle control group. Data adapted from Miranda et al., 2016.[1][4]

Table 2: Effects of Xanthohumol on Inflammatory and Lipid-Regulating Markers

ParameterControl (HFD)Xanthohumol (60 mg/kg/day)Percent Change (vs. Control)
Plasma IL-6 (pg/mL)25.4 ± 3.55.6 ± 1.2↓ 78%
Plasma MCP-1 (pg/mL)145 ± 15110 ± 12↓ 24%
Plasma PCSK9 (ng/mL)250 ± 20140 ± 15↓ 44%
Data are presented as mean ± SEM. *p ≤ 0.05 compared to the vehicle control group. Data adapted from Miranda et al., 2016.[1][4]

Key Signaling Pathways

The therapeutic effects of Xanthohumol are mediated through a network of interconnected signaling pathways.

AMPK Activation Pathway

AMPK_Pathway XN Xanthohumol AMPK AMPK XN->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (via P) Thermogenesis Adipocyte Beiging / Thermogenesis AMPK->Thermogenesis Promotes FAO Fatty Acid Oxidation AMPK->FAO Promotes Lipogenesis De Novo Lipogenesis ACC->Lipogenesis

Caption: Xanthohumol activates AMPK, leading to inhibition of lipogenesis and promotion of energy expenditure.

PCSK9/LDLR Regulation Pathway

PCSK9_Pathway XN Xanthohumol SREBP SREBP-1c XN->SREBP Inhibits PCSK9 PCSK9 Expression XN->PCSK9 Inhibits SREBP->PCSK9 Promotes LDLR LDL Receptor (LDLR) Degradation PCSK9->LDLR Promotes LDLR_surface Surface LDLR Levels LDLR->LDLR_surface Reduces LDL_clearance LDL-C Clearance LDLR_surface->LDL_clearance Increases Experimental_Workflow cluster_treatment 12-Week Treatment start Start: 9-week-old C57BL/6J Mice hfd High-Fat Diet (60% kcal) 12 Weeks start->hfd randomize Randomize into Treatment Groups hfd->randomize control Group 1: HFD Control randomize->control xn30 Group 2: HFD + XN (30 mg/kg) randomize->xn30 xn60 Group 3: HFD + XN (60 mg/kg) randomize->xn60 monitoring Weekly Monitoring: Body Weight Food Intake control->monitoring xn30->monitoring xn60->monitoring ogtt Week 11: Oral Glucose Tolerance Test (OGTT) monitoring->ogtt euthanasia End of Study (Week 12): Euthanasia & Sample Collection ogtt->euthanasia analysis Plasma & Tissue Analysis: - Lipids - Hormones - Cytokines - Gene Expression euthanasia->analysis end Data Interpretation analysis->end

References

Unveiling the Potential of Prenylterphenyllin: A Technical Guide to its Alpha-Glucosidase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the alpha-glucosidase inhibitory activity of prenylterphenyllin (B1260684) and its analogues, a class of p-terphenyl (B122091) compounds predominantly isolated from Aspergillus species. The increasing interest in these natural products stems from their potential as therapeutic agents for managing type 2 diabetes by controlling postprandial hyperglycemia. This document provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for assessing bioactivity, and visualizations of the underlying mechanisms and workflows.

Quantitative Data on Alpha-Glucosidase Inhibition

The inhibitory potential of terphenyllin (B1681270) and its derivatives against α-glucosidase has been evaluated in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The data presented below has been compiled from studies on p-terphenyls isolated from Aspergillus candidus.

CompoundIC50 (µM)Positive Control (Acarbose) IC50 (µM)Source
Terphenyllin10.32 ± 0.81707.9 ± 56.3[1]
3-Hydroxyterphenyllin11.25 ± 0.93707.9 ± 56.3[1]
4''-Deoxyterprenin13.86 ± 1.15707.9 ± 56.3[1]
Asperterphenylcin A> 20085.7 ± 6.8[2]
Asperterphenylcin B1.26 ± 0.1913.04 ± 2.56 (Genistein)[2]
Terphenyllin (from another study)2.16 ± 0.4413.04 ± 2.56 (Genistein)[2]
3''-Hydroxyterphenyllin13.22 ± 0.5513.04 ± 2.56 (Genistein)[2]

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and evaluation of the alpha-glucosidase inhibitory activity of this compound and its analogues.

Isolation and Structure Elucidation of p-Terphenyls from Aspergillus sp.

The isolation of p-terphenyl compounds, including this compound, is typically performed on fungal cultures.[3]

2.1.1. Fungal Culture and Extraction:

  • The producing fungal strain, such as Aspergillus candidus, is cultured on a suitable medium (e.g., potato dextrose agar (B569324) or rice solid medium) for a specified period.

  • The fungal culture is then extracted with an organic solvent, commonly ethyl acetate, to obtain a crude extract containing the secondary metabolites.

2.1.2. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.

  • This multi-step process often involves:

    • Silica gel column chromatography: Used for initial fractionation of the crude extract based on polarity.

    • Sephadex LH-20 column chromatography: Employed for further separation and purification, particularly for removing pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC): Utilized for the final purification of the compounds to achieve high purity.

2.1.3. Structure Elucidation:

  • The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments to elucidate the detailed chemical structure and stereochemistry.

In Vitro Alpha-Glucosidase Inhibitory Assay

The inhibitory activity of the isolated compounds against α-glucosidase is typically assessed using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[1][2]

2.2.1. Reagents and Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Acarbose (as a positive control)

  • 96-well microplate reader

2.2.2. Assay Procedure:

  • A solution of α-glucosidase is prepared in the phosphate buffer.

  • In a 96-well plate, a specific volume of the enzyme solution is mixed with various concentrations of the test compound or the positive control.

  • The mixture is pre-incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by adding a solution of pNPG to the mixture.

  • The reaction is allowed to proceed for a set time (e.g., 20 minutes) at the same temperature.

  • The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3).

  • The absorbance of the resulting p-nitrophenol is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme Kinetic Studies

To understand the mechanism of inhibition, enzyme kinetic studies are performed.[1]

2.3.1. Procedure:

  • The initial reaction rates of α-glucosidase are measured at various concentrations of the substrate (pNPG) in the absence and presence of different concentrations of the inhibitor.

  • The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

  • The type of inhibition (e.g., competitive, non-competitive, or mixed) is determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) in the presence of the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflow for isolating and testing p-terphenyls and the mechanism of non-competitive inhibition of α-glucosidase.

experimental_workflow cluster_isolation Isolation and Purification cluster_characterization Structure Elucidation cluster_bioassay Bioactivity Evaluation fungal_culture Fungal Culture (Aspergillus sp.) extraction Solvent Extraction (Ethyl Acetate) fungal_culture->extraction silica_gel Silica Gel Chromatography extraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc HPLC Purification sephadex->hplc isolated_compound Isolated p-Terphenyls hplc->isolated_compound ms Mass Spectrometry isolated_compound->ms nmr NMR Spectroscopy isolated_compound->nmr alpha_glucosidase_assay α-Glucosidase Inhibitory Assay isolated_compound->alpha_glucosidase_assay structure Structure Determined ms->structure nmr->structure kinetics Enzyme Kinetic Studies alpha_glucosidase_assay->kinetics inhibition_data IC50 & Inhibition Mechanism alpha_glucosidase_assay->inhibition_data kinetics->inhibition_data

Caption: Experimental workflow for p-terphenyl isolation and bioactivity testing.

Studies on Terphenyllin have indicated a non-competitive mode of inhibition against α-glucosidase.[1] This means the inhibitor binds to a site on the enzyme other than the active site, thereby reducing the enzyme's catalytic efficiency without preventing the substrate from binding.

non_competitive_inhibition cluster_enzyme Enzyme States cluster_ligands Ligands E Enzyme ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex E->EI + Inhibitor ES->E ESI Enzyme-Substrate- Inhibitor Complex ES->ESI + Inhibitor P Product ES->P -> Product EI->E EI->ESI + Substrate ESI->ES ESI->EI ESI->P X (No Product) S Substrate I Inhibitor (Terphenyllin)

Caption: Mechanism of non-competitive α-glucosidase inhibition by Terphenyllin.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and its analogues in the context of hyperglycemia is the direct inhibition of α-glucosidase in the small intestine. This enzyme is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.

By inhibiting α-glucosidase, these compounds delay carbohydrate digestion and absorption, leading to a slower and lower rise in postprandial blood glucose levels. This direct enzymatic inhibition is the core of their therapeutic potential.

Currently, the broader impact of these p-terphenyl compounds on downstream signaling pathways related to glucose metabolism and insulin (B600854) signaling is not well-elucidated. The primary focus of research has been on their direct enzymatic inhibitory effects. Further studies are required to explore if these compounds modulate other cellular signaling cascades, such as the PI3K/Akt pathway, which is central to insulin action, or other pathways involved in glucose homeostasis.

signaling_pathway cluster_digestion Carbohydrate Digestion cluster_inhibition Inhibition cluster_absorption Glucose Absorption & Bloodstream Carbohydrates Dietary Carbohydrates Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Amylase Glucose Glucose Oligosaccharides->Glucose α-Glucosidase Intestinal_Lumen Intestinal Lumen This compound This compound AlphaGlucosidase α-Glucosidase This compound->AlphaGlucosidase Inhibits Bloodstream Bloodstream Intestinal_Lumen->Bloodstream Absorption Hyperglycemia Reduced Postprandial Hyperglycemia Bloodstream->Hyperglycemia

Caption: Direct inhibition of α-glucosidase by this compound.

Conclusion

This compound and related p-terphenyl compounds isolated from Aspergillus species demonstrate significant in vitro inhibitory activity against α-glucosidase. The data suggests that these natural products could serve as promising lead compounds for the development of new therapeutic agents for the management of type 2 diabetes. The non-competitive inhibition mechanism of some of these compounds offers a potential advantage. Further research is warranted to fully elucidate their structure-activity relationships, in vivo efficacy, safety profiles, and their effects on broader metabolic signaling pathways. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this class of natural products.

References

Unveiling the Structure-Activity Relationship of Prenylterphenyllin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of prenylterphenyllin (B1260684) derivatives, focusing on their cytotoxic effects against cancer cell lines. Prenylterphenyllins, a class of naturally occurring p-terphenyls, have garnered significant interest in the scientific community due to their diverse biological activities. This document summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes the established SAR principles and associated signaling pathways.

Core Findings: Structure-Activity Relationship Highlights

The cytotoxic potency of this compound derivatives is intricately linked to the nature and position of substituents on the terphenyl core. The key determinants of activity revolve around the alkylation of hydroxyl groups.

A critical takeaway from various studies is that the introduction of specific alkyl groups to the hydroxyl moieties of the terphenyl scaffold is a crucial factor in enhancing cytotoxic activity. This is visually represented in the logical relationship diagram below.

SAR_Logic cluster_0 Structural Modification cluster_1 Resulting Activity Prenylterphenyllin_Core This compound Core Structure Alkylation Alkylation of Hydroxyl Groups Prenylterphenyllin_Core->Alkylation Modification Enhanced_Cytotoxicity Enhanced Cytotoxicity Alkylation->Enhanced_Cytotoxicity Leads to

Figure 1: Core SAR Logic for this compound Derivatives.

Quantitative Analysis of Cytotoxic Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound and related terphenyllin (B1681270) derivatives against a panel of human cancer cell lines. These tables provide a clear comparison of the impact of different structural modifications on cytotoxic potency.

CompoundKB3-1 (Human Epidermoid Carcinoma) IC50 (µg/mL)
This compound (1)8.5[1]
4''-deoxythis compound (B1261137) (2)3.0[1]
4''-deoxyisoterprenin (3)2.5[1]
4''-deoxyterprenin (4)4.5[1]
Table 1: Cytotoxic Activity of this compound and its Analogs.[1]
CompoundCell LineIC50 (µM)
2',4''-diethoxyterphenyllinVarious0.13 - 5.51
2',4,4''-triisopropoxyterphenyllinVarious0.13 - 5.51
2',4''-bis(cyclopentyloxy)terphenyllinVarious0.13 - 5.51
Adriamycin (Positive Control)VariousSimilar to test compounds
Table 2: Cytotoxic Activity of Potent Terphenyllin Derivatives.[2]
CompoundBEL-7402 (Human Liver Cancer) IC50 (µM)SGC-7901 (Human Gastric Cancer) IC50 (µM)A549 (Human Non-small Cell Lung Cancer) IC50 (µM)
4''-deoxyterprenin (5)6.69 ± 0.123.67 ± 0.173.32 ± 0.10
3''-hydroxyterphenyllin (7)> 60.36> 60.36> 60.36
Cisplatin (Positive Control)4.02 ± 0.064.11 ± 0.021.93 ± 0.02
Table 3: Cytotoxic Activity of Terphenyl Derivatives from Aspergillus candidus HM5-4.[3]
Compound (CHNQD-00824)Cell LineIC50 (µM)
BT5490.16 - 7.64
U2OS0.16 - 7.64
HCT80.16 - 7.64
HCT1160.16 - 7.64
DU1450.16 - 7.64
Table 4: Cytotoxic Activity of Terphenyllin Derivative CHNQD-00824.[4]

Key Structure-Activity Relationship Insights

  • Influence of Alkyl Substituents: The introduction of alkyl groups such as ethyl, allyl, propargyl, isopropyl, bromopropyl, isopentenyl, cyclopropylmethyl, and cyclopentylmethyl has been shown to be important for enhancing cytotoxic activity.[2]

  • Deoxygenation: The deoxygenation at the 4''-position, as seen in 4''-deoxythis compound and 4''-deoxyisoterprenin, leads to a significant increase in cytotoxicity compared to the parent this compound.[1]

  • Hydroxylation: Conversely, the presence of a hydroxyl group at the 3''-position, as in 3''-hydroxyterphenyllin, drastically reduces cytotoxic activity.[3]

  • Allylation: The introduction of allyl groups can positively influence cytotoxic activity, as demonstrated by the potent derivative CHNQD-00824.[4]

Mechanism of Action: Signaling Pathways

Several studies have begun to elucidate the mechanisms through which this compound derivatives exert their cytotoxic effects. The primary pathways implicated are the induction of apoptosis and cell cycle arrest.

One derivative, 3-Hydroxyterphenyllin (3-HT), has been shown to induce S phase arrest and apoptosis in human ovarian carcinoma cells.[5] This process involves both the intrinsic and extrinsic apoptotic pathways.[5] Terphenyllin itself has been found to induce CASP3-dependent apoptosis and pyroptosis in melanoma cells through the upregulation of p53.[6] The derivative CHNQD-00824 is also reported to induce apoptosis.[7][8] Furthermore, terphenyllin has been identified as an inhibitor of the STAT3 signaling pathway, which is crucial for the growth and metastasis of gastric cancer.[9]

The following diagram illustrates a simplified overview of the signaling pathways affected by these derivatives.

Signaling_Pathways cluster_0 Upstream Events cluster_1 Cellular Consequences This compound This compound Derivatives STAT3_Inhibition STAT3 Pathway Inhibition This compound->STAT3_Inhibition p53_Upregulation p53 Upregulation This compound->p53_Upregulation Cell_Cycle_Arrest Cell Cycle Arrest (S Phase) STAT3_Inhibition->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis p53_Upregulation->Apoptosis Induces Pyroptosis Pyroptosis p53_Upregulation->Pyroptosis Induces

Figure 2: Signaling Pathways Modulated by this compound Derivatives.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives is predominantly carried out using cell-based assays. The Cell Counting Kit-8 (CCK-8) and MTT assays are two of the most common methods employed. Below are detailed, generalized protocols for these assays.

Cell Viability Assessment: CCK-8 Assay

The CCK-8 assay is a colorimetric assay used to determine the number of viable cells in a sample. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well microplate

  • Cell Counting Kit-8 (CCK-8) solution

  • Culture medium

  • Test compounds (this compound derivatives)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed a cell suspension (100 µL/well) into a 96-well plate at a density of approximately 4000-5000 cells per well.[4]

  • Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell adherence.

  • Compound Treatment: Add 10 µL of various concentrations of the test compounds to the wells.

  • Incubation: Incubate the plate for an appropriate period (e.g., 24, 48, or 72 hours).[4]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and IC50 values based on the absorbance readings.

The following diagram outlines the general workflow for a cytotoxicity assay.

Cytotoxicity_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate for 24h (Adherence) Cell_Seeding->Incubation_1 Compound_Addition Add this compound Derivatives Incubation_1->Compound_Addition Incubation_2 Incubate for 24-72h Compound_Addition->Incubation_2 Assay_Reagent Add Cytotoxicity Assay Reagent (e.g., CCK-8/MTT) Incubation_2->Assay_Reagent Incubation_3 Incubate for 1-4h Assay_Reagent->Incubation_3 Measurement Measure Absorbance Incubation_3->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: General Workflow for Cytotoxicity Assays.

Conclusion

The structure-activity relationship of this compound derivatives is a promising area of research for the development of novel anticancer agents. The key to enhancing their cytotoxic potential lies in the strategic modification of the terphenyl backbone, particularly through alkylation. The ability of these compounds to induce apoptosis and cell cycle arrest through various signaling pathways underscores their therapeutic potential. Further investigation into the synthesis of new derivatives and a deeper understanding of their molecular targets will be crucial for advancing these compounds into preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Prenylterphenyllin from Aspergillus Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the isolation and purification of prenylterphenyllin (B1260684), a p-terphenyl (B122091) derivative with potential therapeutic applications, from Aspergillus cultures. The methodologies detailed below are compiled from established research and are intended to guide researchers in obtaining this natural product for further study and development.

Introduction

This compound and other p-terphenyl compounds are a class of secondary metabolites produced by various fungi, notably species of Aspergillus such as Aspergillus candidus.[1][2][3][4] These compounds have garnered significant interest due to their diverse biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[1][2] The isolation and purification of these compounds are crucial steps for their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents. This protocol outlines the key stages of the process, from fungal fermentation to the purification of the target compound.

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound from Aspergillus culture.

Fungal Strain and Culture Conditions

The successful production of this compound is dependent on the selection of a suitable Aspergillus strain and the optimization of fermentation conditions. Several studies have successfully isolated p-terphenyl derivatives from Aspergillus candidus and other Aspergillus species.[1][2][3]

Protocol 2.1.1: Fungal Fermentation

  • Seed Culture Preparation:

    • Inoculate the selected Aspergillus strain onto Potato Dextrose Agar (B569324) (PDA) plates.

    • Incubate at 28°C for 3-5 days to obtain a mature seed culture.[3][5]

    • Aseptically transfer three pieces of the agar with fungi into a 500 mL Erlenmeyer flask containing 150-200 mL of Potato Dextrose Broth (PDB) medium.[1][3]

    • Incubate the flask on a rotary shaker at 120-180 rpm at 28°C for 3-5 days.[1][3][5]

  • Solid-State Fermentation:

    • Prepare the solid fermentation medium in 1000 mL Erlenmeyer flasks, each containing 80-100 g of rice and 120 mL of distilled water or artificial seawater.[1][5]

    • Autoclave the flasks to sterilize the medium.

    • Inoculate each flask with 2.0 mL of the seed culture.[1]

    • Incubate the flasks under static conditions at 28°C for 30-60 days.[1][2][3][5]

Extraction of Crude Metabolites

The secondary metabolites, including this compound, are extracted from the fermented culture using organic solvents.

Protocol 2.2.1: Solvent Extraction

  • Following the incubation period, macerate the entire fermentation culture.

  • Perform ultrasonic extraction with ethyl acetate (B1210297) (EtOAc) three times at room temperature.[1] For each 1000 mL flask, use approximately 500 mL of EtOAc for each extraction.[5]

  • Combine the EtOAc filtrates.

  • Evaporate the solvent in vacuo using a rotary evaporator to yield the crude extract.[1][5]

Chromatographic Purification

A multi-step chromatographic approach is typically required to isolate this compound from the complex crude extract.

Protocol 2.3.1: Silica (B1680970) Gel Column Chromatography

  • Adsorb the crude extract onto silica gel (100-200 mesh) to create a dry powder.[5]

  • Pack a glass column with silica gel (200-300 mesh) and equilibrate with a non-polar solvent such as petroleum ether or dichloromethane.[3][5]

  • Load the adsorbed crude extract onto the column.

  • Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of petroleum ether/ethyl acetate or dichloromethane/methanol (B129727).[1][5]

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine fractions containing compounds with similar Rf values.

Protocol 2.3.2: Sephadex LH-20 Column Chromatography

  • Further purify the fractions containing the target compound using a Sephadex LH-20 column.[1][5]

  • A common mobile phase for this step is a mixture of chloroform (B151607) and methanol (1:1, v/v) or 100% methanol.[1][3]

  • Collect fractions and analyze them by TLC or HPLC.

Protocol 2.3.3: Semi-preparative High-Performance Liquid Chromatography (HPLC)

  • The final purification step often involves semi-preparative reverse-phase HPLC.[1][5]

  • A C18 column is typically used.

  • The mobile phase is usually a gradient of methanol and water or acetonitrile (B52724) and water.[1][5]

  • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the pure compound.

Data Presentation

The following tables summarize quantitative data from various studies on the isolation of p-terphenyls from Aspergillus species.

Table 1: Fermentation and Extraction Parameters

Fungal StrainFermentation TypeMedium ComponentsIncubation Time (days)Extraction SolventCrude Extract YieldReference
Aspergillus sp. GZWMJZ-055Solid-StateRice, Dry leaves of Eucommia ulmoides, Water30Ethyl Acetate423.5 g[5]
Aspergillus candidus HM5-4Solid-StateRice, Artificial Seawater30Ethyl Acetate120.0 g[1]
Aspergillus candidus LDJ-5Static CultureNot specified30Ethyl Acetate50 g (from 50 L)[2]
Aspergillus candidus Bdf-2Solid-StateRice60Methanol113.5 g[3]

Table 2: Chromatographic Purification Details

Initial PurificationSecondary PurificationFinal PurificationElution Solvents (Gradient)Compound YieldReference
Silica Gel CCSephadex LH-20Semi-preparative HPLCCH₂Cl₂/MeOH (gradient)Not specified for this compound[5]
Silica Gel CCSephadex LH-20Semi-preparative RP-HPLCPetroleum Ether/EtOAc (gradient), CH₂Cl₂/MeOH (gradient)Not specified for this compound[1]
Silica Gel CCC-18 CC, Sephadex LH-20, ODS MPLCHPLCNot specifiedNot specified for this compound[2]
Silica Gel CCSephadex LH-20RecrystallizationPetroleum Ether/Acetone (gradient), CHCl₃/MeOH (1:1)Terphenyllin (B1681270): 43.5 g[3]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification start Aspergillus Strain seed_culture Seed Culture (PDA, 28°C, 3-5 days) start->seed_culture liquid_culture Liquid Culture (PDB, 28°C, 120-180 rpm, 3-5 days) seed_culture->liquid_culture solid_fermentation Solid-State Fermentation (Rice medium, 28°C, 30-60 days) liquid_culture->solid_fermentation extraction Solvent Extraction (Ethyl Acetate) solid_fermentation->extraction evaporation Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Semi-preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for this compound Isolation.

References

HPLC method for quantification of Prenylterphenyllin in fungal extracts.

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of Prenylterphenyllin (B1260684) in Fungal Extracts

Application Notes

Introduction

This compound is a p-terphenyl (B122091) derivative, a class of secondary metabolites produced by various fungi, including those of the Aspergillus species.[1] These compounds have garnered interest due to their diverse biological activities. Accurate quantification of this compound in fungal extracts is crucial for research into its biosynthesis, pharmacological potential, and for quality control in related drug development processes. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in fungal extracts. The methodology is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like this compound.

Chromatographic Principle

The method employs a reversed-phase HPLC approach, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately nonpolar compound, will be retained on the column and its separation from other components in the fungal extract is achieved by a gradient elution using a mixture of water (often with a formic acid modifier to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is performed using a UV-Vis detector, typically at a wavelength where the analyte exhibits maximum absorbance. For enhanced selectivity and sensitivity, a mass spectrometer (MS) can be coupled to the HPLC system.

Method Validation Parameters

For quantitative analysis, the developed method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is typically assessed by analyzing a series of standards of known concentrations.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Experimental Protocols

1. Fungal Culture and Extraction

Filamentous fungi are a significant source of a wide array of secondary metabolites.[2][3] The following protocol outlines a general procedure for fungal fermentation and extraction suitable for obtaining this compound.

  • Fungal Fermentation: Inoculate the desired fungal strain (e.g., Aspergillus sp.) onto a suitable growth medium such as Potato Dextrose Agar (B569324) (PDA) or Yeast Extract Sucrose (YES) agar.[4] Incubate the culture at 25°C for 7-14 days until significant fungal growth is observed.[4]

  • Extraction:

    • Harvest the fungal mycelium and the agar medium.

    • Perform a solvent extraction using ethyl acetate, a common solvent for extracting fungal secondary metabolites.[4][5] For a more exhaustive extraction, a subsequent extraction with a more polar solvent like isopropanol (B130326) or acetonitrile can be performed.[4]

    • The extraction can be enhanced by ultrasonication for a total of 30 minutes, combined with vortexing for 1 minute.[4]

    • Filter the extract to remove solid debris.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Re-dissolve the dried residue in a known volume of methanol or a solvent compatible with the HPLC mobile phase.[4]

    • Filter the final solution through a 0.22 µm syringe filter prior to HPLC analysis to remove any particulate matter.[6]

2. HPLC Instrumentation and Conditions

The following HPLC setup is recommended for the analysis of this compound.

  • HPLC System: An Agilent 1200 Series HPLC system or equivalent, equipped with a vacuum degasser, autosampler, binary pump, and a Diode Array Detector (DAD).[4]

  • Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse XDB, 100 x 2.1 mm, 1.8 µm) is a suitable choice.[4] For separating aromatic compounds like this compound, a Phenyl-Hexyl or Phenyl phase column could offer alternative selectivity due to potential π-π interactions.[7][8]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A gradient elution is recommended to ensure good separation of the complex components in a fungal extract. A typical gradient could be:

    • Start with 15% Acetonitrile.

    • Linearly increase to 100% Acetonitrile over 20 minutes.[4]

    • Hold at 100% Acetonitrile for 5 minutes to wash the column.

    • Return to initial conditions and equilibrate for 5 minutes before the next injection.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined from the UV spectrum of a pure this compound standard. If a standard is not available, detection can be performed by scanning a range of 200-400 nm.

3. Preparation of Standard Solutions and Quantification

  • Standard Stock Solution: Prepare a stock solution of this compound standard of known purity in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the fungal extracts.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the fungal extracts can then be determined from this calibration curve.

Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification

ParameterValue
Instrumentation
HPLC SystemAgilent 1200 Series or equivalent
DetectorDiode Array Detector (DAD)
ColumnC18 Reversed-Phase (e.g., ZORBAX Eclipse XDB, 100 x 2.1 mm, 1.8 µm)
Chromatographic Conditions
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient15% B to 100% B in 20 min
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature30°C
Detection WavelengthTo be determined (e.g., 254 nm)
Quantitative Data (Hypothetical)
Retention Time~15.2 min
Linearity (r²)>0.999
LOD0.05 µg/mL
LOQ0.15 µg/mL
Accuracy (Recovery)95-105%
Precision (RSD)<2%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis fungal_culture Fungal Culture (e.g., Aspergillus sp.) extraction Solvent Extraction (Ethyl Acetate, Ultrasonication) fungal_culture->extraction filtration1 Filtration extraction->filtration1 evaporation Solvent Evaporation filtration1->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution filtration2 Syringe Filtration (0.22 µm) reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV-Vis Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation cluster_quantification Quantitative Analysis sample_prep Sample Preparation Optimization hplc_params HPLC Parameter Optimization (Column, Mobile Phase, Gradient) sample_prep->hplc_params detection_params Detection Parameter Optimization hplc_params->detection_params linearity Linearity detection_params->linearity precision Precision detection_params->precision accuracy Accuracy detection_params->accuracy lod_loq LOD & LOQ detection_params->lod_loq specificity Specificity detection_params->specificity quant_analysis Quantification in Fungal Extracts linearity->quant_analysis precision->quant_analysis accuracy->quant_analysis lod_loq->quant_analysis specificity->quant_analysis

Caption: Logical relationship for HPLC method development and validation.

References

Application Notes and Protocols for Evaluating Prenylterphenyllin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylterphenyllin is a naturally occurring p-terphenyl (B122091) derivative that has garnered interest for its potential as a cytotoxic agent. Understanding its effects on cancer cells is crucial for its development as a potential therapeutic. These application notes provide a comprehensive overview of cell-based assay protocols to evaluate the cytotoxicity of this compound, including detailed methodologies for key experiments and a summary of its potential mechanism of action based on related compounds.

Data Presentation: Cytotoxicity of this compound and a Related Derivative

The following table summarizes the reported cytotoxic activities of this compound and a structurally related terphenyllin (B1681270) derivative, CHNQD-00824, against various human cancer cell lines. This data is essential for selecting appropriate cell lines and determining effective concentration ranges for in vitro studies.

CompoundCell LineCell TypeIC50 Value
This compound KBHuman Epidermoid Carcinoma8.5 µg/mL
CHNQD-00824 BT549Breast Cancer0.16 µM
U2OSOsteosarcomaSub-micromolar
HCT8Cecal AdenocarcinomaSub-micromolar
HCT116Colon CancerSub-micromolar
DU145Prostate CancerSub-micromolar
Panc-1Pancreatic Cancer0.16 - 7.64 µM
A549Non-small Cell Lung Cancer0.16 - 7.64 µM
RCC4Renal Cancer0.16 - 7.64 µM
HeLaCervical Cancer0.16 - 7.64 µM
HepG2Liver Cancer0.16 - 7.64 µM
U251Glioma0.16 - 7.64 µM
TE-1Esophageal Cancer0.16 - 7.64 µM
MCF7Breast Cancer0.16 - 7.64 µM

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Selected cancer cell line (e.g., KB, A549, HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar levels.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • 96-well flat-bottom plates

  • Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol (Steps 1 and 2).

    • In addition to the vehicle control and experimental wells, prepare a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction solution from the kit to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control (medium only) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

Proposed Mechanism of Action and Signaling Pathway

Based on studies of the closely related compound, Terphenyllin, this compound is proposed to induce a dual mechanism of cell death involving both apoptosis and pyroptosis. This process is likely initiated through the activation of the p53 tumor suppressor pathway.[1][2]

Activated p53 can upregulate the expression of pro-apoptotic proteins such as BAX and FAS.[1] The BAX-mediated intrinsic apoptotic pathway leads to the activation of Caspase-3.[1] Activated Caspase-3 then executes apoptosis by cleaving cellular substrates.[1] Furthermore, activated Caspase-3 can cleave Gasdermin E (GSDME), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[1][3][4]

Prenylterphenyllin_Signaling_Pathway This compound This compound p53 p53 Activation This compound->p53 BAX BAX Upregulation p53->BAX FAS FAS Upregulation p53->FAS Mitochondria Mitochondrial Pathway BAX->Mitochondria Caspase3 Caspase-3 Activation FAS->Caspase3 (Extrinsic Pathway) Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GSDME Gasdermin E (GSDME) Cleavage Caspase3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound using cell-based assays.

Experimental_Workflow start Start cell_culture Cell Line Selection and Culture start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep This compound Dilution Series cell_seeding->compound_prep treatment Compound Treatment (24-72h) compound_prep->treatment assay_choice Select Cytotoxicity Assay treatment->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Viability ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity measurement Absorbance Measurement mtt_assay->measurement ldh_assay->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing of this compound.

References

Determining the IC50 Value of Prenylterphenyllin and Related Terphenyllin Compounds in Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prenylterphenyllin and its parent compound, Terphenyllin, are natural products that have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Understanding the half-maximal inhibitory concentration (IC50) of these compounds is a critical first step in evaluating their potential as therapeutic agents. These application notes provide a summary of reported IC50 values for this compound and other Terphenyllin derivatives across numerous cancer cell lines. Detailed protocols for determining IC50 values using common cell viability assays are also presented, along with a diagram of the key signaling pathway implicated in the mechanism of action of Terphenyllin.

Data Presentation: IC50 Values of this compound and Terphenyllin Derivatives

The cytotoxic activity of this compound and various Terphenyllin derivatives has been evaluated in a range of cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized in the tables below.

CompoundCancer Cell LineCell Line TypeIC50 (µM)
This compoundKB3-1Human Epidermoid Carcinoma8.5 (µg/mL)
4''-deoxythis compoundKB3-1Human Epidermoid Carcinoma3.0 (µg/mL)
4''-deoxyisoterpreninKB3-1Human Epidermoid Carcinoma2.5 (µg/mL)
4''-deoxyterpreninKB3-1Human Epidermoid Carcinoma4.5 (µg/mL)
CompoundCancer Cell LineCell Line TypeIC50 (µM)
TerphenyllinPanc1Pancreatic Cancer36.4[1]
TerphenyllinHPACPancreatic Cancer35.4[1]
TerphenyllinSW1990Pancreatic Cancer-
TerphenyllinAsPC1Pancreatic Cancer-
TerphenyllinCFPAC1Pancreatic Cancer-
CHNQD-00824 (Terphenyllin derivative)Panc-1Pancreatic Cancer-
CHNQD-00824 (Terphenyllin derivative)HCT116Colon CancerSub-micromolar[2]
CHNQD-00824 (Terphenyllin derivative)A549Non-small Cell Lung Cancer-
CHNQD-00824 (Terphenyllin derivative)RCC4Renal Cancer-
CHNQD-00824 (Terphenyllin derivative)HeLaCervical Cancer-
CHNQD-00824 (Terphenyllin derivative)HepG2Liver Cancer-
CHNQD-00824 (Terphenyllin derivative)U2OSOsteosarcomaSub-micromolar[2]
CHNQD-00824 (Terphenyllin derivative)U251Glioma-
CHNQD-00824 (Terphenyllin derivative)DU145Prostate CancerSub-micromolar[2]
CHNQD-00824 (Terphenyllin derivative)TE-1Esophageal Cancer-
CHNQD-00824 (Terphenyllin derivative)BT549Breast Cancer0.16
CHNQD-00824 (Terphenyllin derivative)MCF7Breast Cancer-
CHNQD-00824 (Terphenyllin derivative)HCT8Caecal AdenocarcinomaSub-micromolar
2',4''-diethoxyterphenyllinVarious4 Cancer Cell Lines0.13 - 5.51
2',4,4''-triisopropoxyterphenyllinVarious4 Cancer Cell Lines0.13 - 5.51
2',4''-bis(cyclopentyloxy)terphenyllinVarious4 Cancer Cell Lines0.13 - 5.51

Experimental Protocols

The following are detailed protocols for determining the IC50 value of a compound using the MTT and CCK8 assays, which are common methods for assessing cell viability.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or other Terphenyllin derivatives

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals completely.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis and IC50 Calculation:

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).

Protocol 2: CCK-8 (Cell Counting Kit-8) Assay

This assay is a convenient and sensitive colorimetric assay for the determination of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or other Terphenyllin derivatives

  • CCK-8 solution

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • CCK-8 Addition and Incubation:

    • After the desired incubation period with the compound, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Follow step 6 from the MTT Assay Protocol to calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

IC50_Determination_Workflow Experimental Workflow for IC50 Determination A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B Allow cell attachment C Incubation (24, 48, or 72 hours) B->C D Addition of Viability Reagent (MTT or CCK-8) C->D E Incubation (Reagent-specific time) D->E F Absorbance Measurement (Microplate Reader) E->F G Data Analysis (% Viability Calculation) F->G H IC50 Determination (Dose-Response Curve) G->H

Caption: A flowchart illustrating the key steps involved in determining the IC50 value of a compound using a cell-based viability assay.

Terphenyllin's Proposed Mechanism of Action via STAT3 Signaling Pathway Inhibition

STAT3_Signaling_Pathway Proposed Mechanism: Terphenyllin Inhibits the STAT3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Nuclear Translocation and DNA Binding Terphenyllin Terphenyllin Terphenyllin->STAT3 Inhibition of Phosphorylation TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) DNA->TargetGenes Transcription Apoptosis Decreased Proliferation, Increased Apoptosis TargetGenes->Apoptosis

Caption: A diagram illustrating how Terphenyllin is proposed to inhibit the STAT3 signaling pathway, leading to decreased cancer cell proliferation and increased apoptosis.

References

Application Notes and Protocols: In Vitro Alpha-Glucosidase Inhibition Assay for Prenylterphenyllin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-glucosidase is a key enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose[1][2]. The inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia[3][4][5]. Alpha-glucosidase inhibitors, therefore, play a crucial role in glycemic control[1][6][7]. Natural products are a rich source of potential alpha-glucosidase inhibitors[7]. Among these, p-terphenyl (B122091) derivatives have demonstrated significant inhibitory activity[8]. This document provides a detailed protocol for the in vitro alpha-glucosidase inhibition assay, specifically tailored for the evaluation of Prenylterphenyllin, a member of the terphenyllin (B1681270) class of compounds.

Principle of the Assay

The in vitro alpha-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory potential of a test compound. The enzyme alpha-glucosidase, typically from Saccharomyces cerevisiae, hydrolyzes a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol (pNP)[9]. The amount of pNP produced is directly proportional to the enzyme's activity and can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (typically 405 or 410 nm) under basic conditions[9][10][11]. When an inhibitor like this compound is present, the rate of pNPG hydrolysis decreases, leading to a reduction in the pNP formed. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of alpha-glucosidase action and the experimental workflow for the inhibition assay.

Carbohydrates Dietary Carbohydrates (Starch, Sucrose) AlphaAmylase α-Amylase Carbohydrates->AlphaAmylase Hydrolysis Oligosaccharides Oligosaccharides AlphaAmylase->Oligosaccharides AlphaGlucosidase α-Glucosidase (Brush Border Enzyme) Oligosaccharides->AlphaGlucosidase Hydrolysis Glucose Glucose AlphaGlucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor This compound (α-Glucosidase Inhibitor) Inhibitor->AlphaGlucosidase Inhibition

Figure 1: Mechanism of α-glucosidase action and inhibition.

A Prepare Reagents: - Phosphate (B84403) Buffer - α-Glucosidase Solution - pNPG Solution - this compound Stock - Acarbose (B1664774) (Positive Control) - Na2CO3 (Stopping Reagent) B Dispense into 96-well plate: - 50 µL Phosphate Buffer - 10 µL this compound (or control) A->B C Add 20 µL α-Glucosidase Solution B->C D Pre-incubate at 37°C for 10 min C->D E Initiate reaction by adding 20 µL pNPG Solution D->E F Incubate at 37°C for 20 min E->F G Stop reaction by adding 50 µL Na2CO3 Solution F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition and IC50 H->I

Figure 2: Experimental workflow for the α-glucosidase inhibition assay.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for determining alpha-glucosidase inhibition[9][11][12].

1. Materials and Reagents

  • Alpha-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, Cat. No. N1377)

  • This compound (test compound)

  • Acarbose (positive control) (e.g., Sigma-Aldrich, Cat. No. A8980)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions

  • Phosphate Buffer (100 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

  • Alpha-Glucosidase Solution (0.5 U/mL): Dissolve alpha-glucosidase in 100 mM phosphate buffer (pH 6.8). Prepare fresh daily and keep on ice.

  • pNPG Solution (5 mM): Dissolve pNPG in 100 mM phosphate buffer (pH 6.8). Prepare fresh daily.

  • This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Acarbose Stock Solution (e.g., 1 mg/mL): Dissolve acarbose in phosphate buffer. Prepare serial dilutions to be used as a positive control.

  • Sodium Carbonate Solution (1 M): Dissolve sodium carbonate in deionized water.

3. Assay Procedure

  • Plate Setup: Add the following to the wells of a 96-well microplate:

    • Blank (Ab): 60 µL of phosphate buffer.

    • Control (Ac): 50 µL of phosphate buffer and 10 µL of DMSO (or the same solvent as the test compound).

    • Test Sample (As): 50 µL of phosphate buffer and 10 µL of this compound solution at various concentrations.

    • Positive Control: 50 µL of phosphate buffer and 10 µL of acarbose solution at various concentrations.

  • Enzyme Addition: Add 20 µL of the alpha-glucosidase solution (0.5 U/mL) to all wells except the blank. Add 20 µL of phosphate buffer to the blank wells.

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of the pNPG solution (5 mM) to all wells.

  • Incubation: Incubate the plate at 37°C for 20 minutes[11].

  • Stopping the Reaction: Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to all wells[11].

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader[11].

4. Data Analysis

  • Calculate the percentage of alpha-glucosidase inhibition for each concentration of this compound and acarbose using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [12]

    Where:

    • Absorbance of Control (Ac) is the absorbance of the well with the enzyme but without the inhibitor.

    • Absorbance of Sample (As) is the absorbance of the well with the enzyme and the test compound.

    • Correct the absorbance values by subtracting the absorbance of the blank.

  • Determine the IC₅₀ value: The IC₅₀ value is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Plot a graph of percentage inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value can be determined from the resulting dose-response curve using non-linear regression analysis.

Data Presentation

The inhibitory activity of this compound should be compared with a standard inhibitor, acarbose. The results can be summarized in a table as shown below. The data for Terphenyllin and its derivatives are included for comparative purposes[8].

CompoundIC₅₀ (µM)Inhibition TypeKi (µM)
This compound To be determinedTo be determinedTo be determined
Terphenyllin4.79 - 15Non-competitive1.50
Terphenyllin Derivative 17.5--
Terphenyllin Derivative 210.2--
Terphenyllin Derivative 314.8Non-competitive3.45
Acarbose (Positive Control)707.9Competitive-
Data for Terphenyllin and its derivatives are sourced from a study on p-terphenyl metabolites and their synthetic analogues. The IC₅₀ values for these compounds were found to be significantly lower than that of the positive control, acarbose, indicating potent inhibitory activity[8]. Enzyme kinetic studies revealed a non-competitive mode of inhibition for some of the terphenyllin compounds[8].

Note: The IC₅₀, inhibition type, and Ki values for this compound need to be experimentally determined by following the provided protocol and conducting kinetic studies (e.g., Lineweaver-Burk plots).

Conclusion

This document provides a comprehensive guide for researchers to perform an in vitro alpha-glucosidase inhibition assay for this compound. The detailed protocol, data presentation format, and visual diagrams of the underlying mechanism and experimental workflow are intended to facilitate the accurate and efficient evaluation of the inhibitory potential of this compound. The provided data on related terphenyllin compounds suggest that this compound may also exhibit significant alpha-glucosidase inhibitory activity, warranting further investigation for its potential as a therapeutic agent in the management of diabetes.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Prenylterphenyllin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of prenylterphenyllin (B1260684) analogs and protocols for their bioactivity screening. This compound and its derivatives, a class of naturally occurring p-terphenyls, have garnered significant interest due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2][3] This document outlines detailed synthetic methodologies, bioactivity data, and insights into their potential mechanisms of action.

Introduction

p-Terphenyls are a class of aromatic hydrocarbons characterized by a central benzene (B151609) ring substituted with two phenyl groups. This compound and its analogs are distinguished by the presence of a prenyl group and varying hydroxylation and methoxylation patterns on the terphenyl scaffold.[4][5] These structural modifications have been shown to significantly influence their biological activity. Several studies have reported the isolation of these compounds from fungal species, particularly Aspergillus candidus, and have demonstrated their cytotoxic potential. The development of synthetic routes to access these molecules and their analogs is crucial for further structure-activity relationship (SAR) studies and the exploration of their therapeutic potential.

Synthesis of this compound Analogs

The core p-terphenyl (B122091) scaffold of this compound analogs can be efficiently constructed using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This method allows for the sequential and regioselective formation of C-C bonds between aryl halides and arylboronic acids, providing a versatile approach to a wide range of substituted terphenyls.

General Synthetic Workflow

The synthesis of this compound analogs can be conceptualized in a multi-step process, starting from readily available building blocks. The following workflow outlines a general strategy.

G A Starting Materials (e.g., Dibromobenzene, Arylboronic Acids) B First Suzuki-Miyaura Coupling (Formation of Bromobiaryl Intermediate) A->B Pd Catalyst, Base C Second Suzuki-Miyaura Coupling (Formation of Terphenyl Scaffold) B->C Arylboronic Acid, Pd Catalyst, Base D Prenylation (Introduction of Prenyl Group) C->D Prenyl Bromide, Base E Functional Group Manipulations (e.g., Demethylation, Hydroxylation) D->E F Purification and Characterization E->F Chromatography, NMR, MS G cluster_cell Cancer Cell P This compound Analog STAT3 STAT3 P->STAT3 Inhibition of Phosphorylation Top2a Topoisomerase IIα P->Top2a Inhibition pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT3->Proliferation DNA DNA Damage Top2a->DNA Induction Apoptosis Apoptosis DNA->Apoptosis

References

Application Notes and Protocols for Testing Prenylterphenyllin's Effects on Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture conditions and experimental protocols for evaluating the effects of Prenylterphenyllin, a natural product with potential anti-cancer properties.

Introduction

This compound and its analogs are a class of naturally occurring p-terphenyl (B122091) compounds isolated from fungi.[1] Studies have demonstrated their cytotoxic activities against various cancer cell lines, suggesting their potential as novel anti-cancer agents. Terphenyllin, a related compound, has been shown to induce programmed cell death (apoptosis) and pyroptosis in melanoma cells through the upregulation of the p53 signaling pathway.[2][3][4][5] This document outlines the detailed methodologies for investigating the effects of this compound on cell viability, apoptosis, and the underlying signaling mechanisms in relevant cancer cell lines.

Data Presentation: Cytotoxicity of this compound and Analogs

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its related compounds against various cancer cell lines. This data is crucial for determining the appropriate concentration range for in vitro experiments.

CompoundCell LineCancer TypeIC50 (µM)
This compoundKBHuman Epidermoid Carcinoma8.5 µg/mL
4''-deoxythis compoundKBHuman Epidermoid Carcinoma3.0 µg/mL
4''-deoxyisoterpreninKBHuman Epidermoid Carcinoma2.5 µg/mL
4''-deoxyterpreninKBHuman Epidermoid Carcinoma4.5 µg/mL
Terphenyllin Derivative (CHNQD-00824)BT549Breast Cancer0.16
Terphenyllin Derivative (CHNQD-00824)U2OSOsteosarcoma7.64
Terphenyllin Derivative (CHNQD-00824)HCT8Colorectal Cancersub-micromolar
Terphenyllin Derivative (CHNQD-00824)HCT116Colorectal Cancersub-micromolar
Terphenyllin Derivative (CHNQD-00824)DU145Prostate Cancersub-micromolar

Note: IC50 values for this compound and its immediate analogs were reported in µg/mL. For experimental design, it is recommended to convert these to molar concentrations based on the molecular weight of each compound.

Mandatory Visualizations

Signaling Pathway Diagram

Prenylterphenyllin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response This compound This compound p53 p53 Activation This compound->p53 Upregulation BAX BAX Activation p53->BAX Mitochondrion Mitochondrion BAX->Mitochondrion Induces Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PARP PARP Cleavage Caspase3->PARP

Caption: Proposed p53-mediated apoptotic pathway induced by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_apoptosis_details Apoptosis Assays cluster_analysis Data Analysis start Seed A375 or KB cells culture Incubate (24h) start->culture treat Treat with this compound (0.1 - 50 µM, 24-72h) culture->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Analysis treat->apoptosis protein Protein Expression (Western Blot) treat->protein ic50 Determine IC50 viability->ic50 annexin Annexin V/PI Staining (Flow Cytometry) apoptosis->annexin caspase Caspase-3/7 Activity (Caspase-Glo Assay) apoptosis->caspase protein_quant Analyze Protein Levels (p53, BAX, Cleaved Caspase-3) protein->protein_quant apoptosis_quant Quantify Apoptotic Cells annexin->apoptosis_quant caspase->apoptosis_quant

Caption: Workflow for evaluating the in vitro effects of this compound.

Experimental Protocols

Protocol 1: Cell Culture

1.1. A375 Human Melanoma Cell Line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4.5 g/L Glucose, 4 mM L-Glutamine, and 1.0 mM Sodium Pyruvate. Some protocols may use 15% FBS.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 70-80% confluency, rinse with 1x Phosphate-Buffered Saline (PBS) and detach using a suitable dissociation reagent like Accutase or 0.05% Trypsin-EDTA. Resuspend cells in fresh growth medium and seed into new flasks at a density of 1 x 10^4 cells/cm^2.

  • Medium Renewal: Change the medium every 2-3 days.

1.2. KB Human Epidermoid Carcinoma Cell Line

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS. Some protocols specify the addition of 1% non-essential amino acids and 2 mM L-glutamine.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells are sub-confluent, rinse with PBS (without calcium and magnesium) and detach using 0.25% Trypsin-0.03% EDTA solution. Add fresh medium, aspirate, and dispense into new culture flasks.

Protocol 2: Preparation of this compound Stock Solution
  • Solvent Selection: Due to the hydrophobic nature of many natural compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Procedure:

    • Accurately weigh the this compound powder.

    • Dissolve in the appropriate volume of DMSO to achieve the desired stock concentration.

    • Ensure complete dissolution by vortexing or gentle warming if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C for long-term use.

  • Working Dilutions: Prepare fresh working dilutions in the complete cell culture medium immediately before treating the cells. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Procedure:

    • Seed cells (5,000-10,000 cells/well) in 100 µL of complete growth medium in a 96-well plate and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete growth medium. A suggested starting range based on available IC50 data is 0.1 µM to 50 µM.

    • Remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control wells (medium with the same DMSO concentration as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 5: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

  • Materials:

    • White-walled 96-well plates

    • This compound

    • Caspase-Glo® 3/7 Assay System

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

    • Equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on a plate shaker at low speed for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 6: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins in the p53 signaling pathway, such as p53, BAX, and cleaved caspase-3.

  • Materials:

    • 6-well or 10 cm cell culture plates

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels, running and transfer buffers

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-p53, anti-BAX, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells and treat with this compound.

    • Lyse the cells and collect the protein lysate.

    • Determine the protein concentration of each sample.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

References

Unraveling the Molecular Intricacies of Prenylterphenyllin: A Guide to Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the natural product Prenylterphenyllin has emerged as a compound of significant interest, demonstrating promising anti-cancer and anti-inflammatory properties. To facilitate further research and drug development efforts, comprehensive application notes and detailed protocols are now available for scientists and researchers. These resources provide a systematic approach to investigating the mechanism of action of this compound, with a focus on key signaling pathways and cellular processes.

This compound, a member of the p-terphenyl (B122091) class of compounds, has been shown to exert its biological effects through multiple pathways. In the context of cancer, it has been identified as a direct inhibitor of the STAT3 signaling pathway and an inducer of apoptosis. Its anti-inflammatory activities are linked to the modulation of key inflammatory mediators and signaling cascades, including the NF-κB and MAPK (JNK and ERK) pathways.

These application notes provide researchers with the necessary tools to dissect these mechanisms, offering step-by-step protocols for a range of essential assays. The included methodologies are designed to be clear, concise, and reproducible, enabling researchers to generate robust and reliable data.

I. Anti-Cancer Mechanism of Action: Targeting STAT3 and Inducing Apoptosis

This compound has demonstrated significant potential as an anti-cancer agent by directly targeting the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation, survival, and metastasis.[1][2] Furthermore, it induces programmed cell death, or apoptosis, in cancer cells.

Key Experimental Applications:
  • Cell Viability and Proliferation Assays: To determine the cytotoxic effects of this compound on various cancer cell lines.

  • STAT3 Phosphorylation Analysis: To investigate the direct inhibitory effect of this compound on STAT3 activation.

  • Apoptosis Detection: To quantify the induction of apoptosis in cancer cells upon treatment with this compound.

  • Cell Migration and Invasion Assays: To assess the impact of this compound on the metastatic potential of cancer cells.

Quantitative Data Summary:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Terphenyllin and related compounds in various cancer cell lines, providing a benchmark for assessing its anti-proliferative activity.

CompoundCell LineCancer TypeIC50 (µM)Reference
TerphenyllinMKN1Gastric CancerNot explicitly stated, but effective at 20-200 µM[1][3]
TerphenyllinBGC823Gastric CancerNot explicitly stated, but effective at 20-200 µM
TerphenyllinPanc1Pancreatic CancerNot explicitly stated, but effective
TerphenyllinHPACPancreatic CancerNot explicitly stated, but effective
Terphenyllin derivative (CHNQD-00824)13 different cell linesVarious Cancers0.16 - 7.64
Prenylated FlavonoidsMV-4-11Leukemia~7.5 - 8.1
Prenylated FlavonoidsDu145Prostate Cancer~14.7
Prenylated FlavonoidsHT-29Colon Cancer~62.1 - 91.3

Experimental Workflow for Investigating Anti-Cancer Activity

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Downstream Effects cell_viability Cell Viability Assay (MTT) ic50 Determine IC50 Values cell_viability->ic50 stat3_inhibition STAT3 Phosphorylation Assay (Western Blot) ic50->stat3_inhibition Treat cells with IC50 concentrations apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay Treat cells with IC50 concentrations migration_assay Cell Migration Assay (Wound Healing) ic50->migration_assay Treat cells with sub-lethal concentrations downstream_proteins Analyze Downstream Proteins (c-Myc, Cyclin D1) stat3_inhibition->downstream_proteins caspase_activity Caspase Activity Assay apoptosis_assay->caspase_activity

Caption: Workflow for studying the anti-cancer mechanism of this compound.

II. Anti-Inflammatory Mechanism of Action: Modulation of NF-κB and MAPK Signaling

Prenylated phenolic compounds, including this compound, are known to possess anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), specifically JNK and ERK.

Key Experimental Applications:
  • Measurement of Inflammatory Mediators: To quantify the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production.

  • NF-κB Activation and Translocation Assays: To determine the effect of this compound on the activation and nuclear translocation of NF-κB.

  • MAPK (JNK and ERK) Phosphorylation Analysis: To investigate the modulation of JNK and ERK signaling pathways.

Quantitative Data Summary:

The following table summarizes the inhibitory effects of related prenylated phenolic compounds on the production of inflammatory mediators.

CompoundCell LineMediatorInhibitionReference
8-prenyl quercetinRAW264.7NO, PGE2, CytokinesStronger than quercetin
8-prenylapigeninRAW 264.7TNF-α, NO, PGE2Effective inhibition
2'-hydroxycinnamaldehydeRaw 264.7NOIC50 = 8 µM
2'-hydroxycinnamaldehydeRaw 264.7NF-κBIC50 = 22 µM

Signaling Pathway of this compound's Anti-Inflammatory Action

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response lps LPS mek1 MEK1 lps->mek1 sek1 SEK1 lps->sek1 ikk IKK lps->ikk erk ERK1/2 mek1->erk jnk JNK1/2 sek1->jnk transcription Transcription of Pro-inflammatory Genes erk->transcription jnk->transcription ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb nfkb->transcription This compound This compound This compound->mek1 This compound->sek1 This compound->ikk mediators Production of NO, PGE2, Cytokines transcription->mediators

Caption: Proposed anti-inflammatory signaling pathway of this compound.

III. Detailed Experimental Protocols

This section provides detailed protocols for the key experiments mentioned above.

Protocol 1: Cell Viability MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Western Blot for p-STAT3 (Tyr705) Inhibition

This protocol is to assess the inhibitory effect of this compound on STAT3 phosphorylation.

Materials:

  • Cancer cell lines (e.g., MKN1, BGC823)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-c-Myc, anti-Cyclin D1, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Seed 3 x 10^5 cells into 6-cm dishes and incubate overnight.

  • Treat cells with various concentrations of this compound (e.g., 0, 20, 50, 200 µM) for 24 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol is for the detection and quantification of apoptosis.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentrations for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 4: NF-κB Luciferase Reporter Assay

This protocol is to measure the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Macrophage cell line (e.g., RAW264.7)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • LPS (lipopolysaccharide)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Protocol 5: Immunofluorescence for NF-κB p65 Translocation

This protocol is for visualizing the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Cells (e.g., macrophages or other relevant cell types) grown on coverslips

  • This compound

  • LPS

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS for 30-60 minutes.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells for 10 minutes.

  • Block for 30-60 minutes.

  • Incubate with the anti-NF-κB p65 primary antibody for 1 hour at room temperature or overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

Protocol 6: Western Blot for p-JNK and p-ERK

This protocol is to assess the effect of this compound on the phosphorylation of JNK and ERK.

Materials:

  • Relevant cell line (e.g., RAW264.7 macrophages)

  • This compound

  • LPS or other appropriate stimulus

  • Lysis buffer with phosphatase inhibitors

  • Primary antibodies: anti-p-JNK, anti-total JNK, anti-p-ERK, anti-total ERK, and a loading control

  • Other materials as described in Protocol 2.

Procedure:

  • Serum-starve the cells overnight if necessary to reduce basal phosphorylation.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate with LPS for 15-30 minutes.

  • Lyse the cells and perform western blotting as described in Protocol 2, using the appropriate primary antibodies to detect the phosphorylated and total forms of JNK and ERK.

By utilizing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively investigate and further characterize the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Experimental Design for In Vivo Studies of Prenylterphenyllin in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of Prenylterphenyllin, a member of the terphenyl class of natural products. Terphenyl compounds have demonstrated a range of biological activities, including anticancer and anti-inflammatory effects. A derivative of terphenyllin (B1681270), CHNQD-00824, has shown broad-spectrum cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent that may induce DNA damage[1]. Furthermore, terphenyllin has been found to inhibit the STAT3 signaling pathway, a key target in cancer therapy, to exert its anticancer effects in gastric cancer models[2].

Prenylated phenolic compounds, a category that includes this compound, are also recognized for their anti-inflammatory properties[3]. Studies on O- and N-prenyl secondary metabolites have shown topical anti-inflammatory activity comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in acute inflammation models[4]. The anti-inflammatory effects of similar compounds are attributed to the reduction of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), alongside the promotion of the anti-inflammatory cytokine IL-10[5].

This document outlines detailed protocols for assessing the anti-inflammatory and anticancer efficacy of this compound in appropriate animal models, along with methods for preliminary toxicity evaluation.

I. Anti-Inflammatory Activity Evaluation

A. Acute Anti-Inflammatory Model: Croton Oil-Induced Ear Edema in Mice

This model is suitable for evaluating the topical anti-inflammatory activity of this compound[4].

Experimental Protocol:

  • Animal Model: Male CD-1 or Swiss albino mice (20-25 g).

  • Grouping (n=6-8 per group):

    • Vehicle Control (Acetone or appropriate solvent).

    • Positive Control (Indomethacin, 30 mg/mL)[5].

    • This compound (multiple doses, e.g., 10, 30, 100 mg/mL).

  • Induction of Inflammation: Apply a solution of croton oil (e.g., 20 µL of 1% in acetone) to the inner surface of the right ear of each mouse.

  • Compound Administration: 30 minutes after croton oil application, topically administer the vehicle, positive control, or this compound solution to the same ear.

  • Efficacy Assessment:

    • Measure the thickness of both ears using a digital caliper at regular intervals (e.g., 4, 6, and 24 hours) after induction of inflammation.

    • At the end of the experiment, euthanize the animals and collect circular sections of both ears using a biopsy punch for weight determination.

    • Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Weight of Control Ear - Weight of Treated Ear) / Weight of Control Ear] x 100

  • Biochemical Analysis: Homogenize the ear tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Data Presentation:

GroupDose (mg/mL)Ear Edema (mg) (Mean ± SD)% InhibitionMPO Activity (U/g tissue) (Mean ± SD)
Vehicle Control-0
Indomethacin30
This compound10
This compound30
This compound100
B. Systemic Anti-Inflammatory Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to assess the systemic anti-inflammatory effects of a compound[6].

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose).

    • Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg).

    • This compound (multiple doses, e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally).

  • Compound Administration: Administer the vehicle, positive control, or this compound 60 minutes before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

  • Efficacy Assessment: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition at 3h
Vehicle Control-0
Indomethacin10
This compound25
This compound50
This compound100

Experimental Workflow for Anti-Inflammatory Studies

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Mice or Rats) Grouping Animal Grouping (n=6-8) Animal_Acclimatization->Grouping Compound_Prep This compound Formulation Compound_Admin Compound Administration Compound_Prep->Compound_Admin Controls_Prep Vehicle & Positive Control Preparation Controls_Prep->Compound_Admin Grouping->Compound_Admin Inflammation_Induction Inflammation Induction (Croton Oil or Carrageenan) Compound_Admin->Inflammation_Induction Measurement Measurement of Inflammatory Response Inflammation_Induction->Measurement Data_Collection Data Collection (Edema, Cytokines) Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for in vivo anti-inflammatory evaluation.

Putative Anti-Inflammatory Signaling Pathway of this compound

G cluster_pathway Inflammatory Signaling Cascade LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IKK->NFkB Activates IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway.

II. Anticancer Activity Evaluation

A. Xenograft Tumor Model

This model is used to assess the efficacy of this compound on human cancer cell lines grown in immunocompromised mice.

Experimental Protocol:

  • Animal Model: Immunocompromised mice (e.g., Nude or SCID), 6-8 weeks old.

  • Cell Lines: Human cancer cell lines with known sensitivity to terphenyl derivatives (e.g., gastric, breast, prostate cancer cell lines)[1].

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Grouping (n=8-10 per group): Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into the following groups:

    • Vehicle Control.

    • Positive Control (e.g., Cisplatin, Doxorubicin).

    • This compound (multiple doses).

  • Compound Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.

  • Efficacy Assessment:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume = (Length x Width²) / 2.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight determination and further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0
Positive Control
This compound
This compound
B. Orthotopic Tumor Model

This model more closely mimics human disease by implanting tumor cells into the organ of origin. For example, a gastric cancer orthotopic mouse model can be used[2].

Experimental Protocol:

  • Animal Model: As described for the xenograft model.

  • Tumor Implantation: Surgically implant cancer cells into the corresponding organ (e.g., stomach wall for gastric cancer).

  • Grouping and Compound Administration: As described for the xenograft model.

  • Efficacy Assessment:

    • Monitor tumor growth and metastasis using in vivo imaging (e.g., bioluminescence or fluorescence imaging).

    • At the end of the study, euthanize the animals and perform a necropsy to assess the primary tumor and metastatic lesions in other organs.

    • Conduct histopathological analysis of the primary tumor and potential metastatic sites.

Experimental Workflow for Anticancer Studies

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Implantation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Implantation Animal_Prep Immunocompromised Mice Preparation Animal_Prep->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Treatment with This compound Grouping->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Excision Tumor Excision & Analysis Endpoint->Tumor_Excision Data_Analysis Data Analysis Tumor_Excision->Data_Analysis G cluster_pathway STAT3 Signaling Pathway in Cancer Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Target_Genes Target Gene Expression (c-Myc, Cyclin D1) Nucleus->Target_Genes Induces Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Target_Genes->Proliferation This compound This compound This compound->STAT3 Inhibits Phosphorylation

References

Application Notes and Protocols for the Detection of Prenylterphenyllin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of Prenylterphenyllin in biological matrices, specifically plasma/serum and urine. The protocols are based on established analytical methodologies for structurally similar compounds, such as terphenyl derivatives and other hydrophobic molecules, utilizing Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

This compound is a hydrophobic molecule with a terphenyl backbone and a prenyl group. Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. The methods outlined below are designed to offer high selectivity, sensitivity, and robustness for the analysis of this compound in complex biological matrices.

Analytical Method Overview

The recommended approach for the quantification of this compound is UPLC-MS/MS. This technique offers superior separation efficiency and highly selective and sensitive detection, which are essential for bioanalytical applications. The general workflow involves sample preparation to isolate the analyte from matrix components, followed by chromatographic separation and mass spectrometric detection.

Experimental Workflow:

Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Precipitation Protein Precipitation (for Plasma/Serum) Sample->Precipitation Add Acetonitrile (B52724) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC Inject MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition and Processing MSMS->Data

Caption: General experimental workflow for the analysis of this compound.

Sample Preparation Protocols

The choice of sample preparation technique depends on the biological matrix and the required level of cleanliness. Due to the hydrophobic nature of this compound, methods that effectively remove proteins and phospholipids (B1166683) are essential.

Plasma/Serum Sample Preparation

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for initial screening and high-throughput analysis.

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to a UPLC vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT and is suitable for methods requiring higher sensitivity.

  • To 100 µL of plasma/serum sample, add the internal standard and 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the UPLC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and is recommended for achieving the lowest limits of detection.

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Pre-treat 200 µL of plasma/serum by adding 200 µL of 4% phosphoric acid.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness.

  • Reconstitute in 100 µL of the mobile phase for analysis.

Urine Sample Preparation

For urine samples, a "dilute-and-shoot" approach may be feasible after optimization. However, for improved performance, SPE is recommended.

Protocol: Solid-Phase Extraction (SPE) for Urine

  • Centrifuge the urine sample at 5000 x g for 10 minutes to remove particulates.

  • To 500 µL of the supernatant, add the internal standard.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the cartridge.

  • Wash with 1 mL of water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute this compound with 1 mL of acetonitrile.

  • Evaporate the eluate and reconstitute in 100 µL of the mobile phase.

UPLC-MS/MS Method Protocol

The following are suggested starting conditions that should be optimized for the specific instrument and application.

UPLC Conditions:

  • Column: A reversed-phase column suitable for hydrophobic compounds, such as a C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: 95% to 30% B

    • 3.6-5.0 min: Re-equilibrate at 30% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flows: Optimized for the specific instrument.

Hypothetical MRM Transitions for this compound:

To be determined by infusing a standard solution of this compound. Based on the structure, potential precursor ions would be the protonated molecule [M+H]⁺. Product ions would result from fragmentation of the prenyl group or cleavage of the terphenyl backbone.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound[M+H]⁺Product 1100OptimizeOptimize
[M+H]⁺Product 2100OptimizeOptimize
Internal Standard[M+H]⁺Product 1100OptimizeOptimize

Quantitative Data Summary

The following table summarizes representative quantitative performance data expected for a validated method based on the analysis of structurally similar hydrophobic compounds.[1][2][3]

ParameterPlasmaUrine
Linearity Range 1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Recovery (%) > 80%> 80%
Matrix Effect (%) 85 - 115%85 - 115%

Logical Relationships in Method Development

The development of a robust bioanalytical method involves a series of logical steps to ensure accuracy, precision, and reliability.

MethodDev cluster_initial Initial Assessment cluster_dev Method Development cluster_val Method Validation Analyte Analyte Characterization (this compound) SamplePrep Sample Preparation Optimization (PPT, LLE, SPE) Analyte->SamplePrep Matrix Matrix Selection (Plasma, Urine) Matrix->SamplePrep IS Internal Standard Selection MS MS/MS Parameter Optimization (MRM) IS->MS LC LC Method Development (Column, Mobile Phase, Gradient) SamplePrep->LC LC->MS Validation Validation Parameters (Linearity, Accuracy, Precision, Recovery, Matrix Effect, Stability) MS->Validation Application Application to Pharmacokinetic Studies Validation->Application

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Prenylterphenyllin Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Prenylterphenyllin from fungal fermentation. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are known to produce this compound?

A1: this compound and related p-terphenyl (B122091) compounds are primarily isolated from fungi belonging to the genus Aspergillus. Specifically, Aspergillus candidus has been identified as a producer of these metabolites.[1][2] Different strains of Aspergillus candidus, including those isolated from marine and terrestrial environments, have been shown to produce a variety of p-terphenyl derivatives.[2][3]

Q2: What is the general biosynthetic pathway for this compound?

A2: this compound belongs to the p-terphenyl class of secondary metabolites. The biosynthesis of p-terphenyls in fungi generally starts from the shikimate pathway, leading to the formation of aromatic amino acid precursors. The core p-terphenyl structure is synthesized, and in the case of this compound, a prenyl group is attached to the terphenyl backbone by a prenyltransferase enzyme.

Q3: What are the key factors influencing the yield of this compound in fungal fermentation?

A3: The yield of this compound, like many fungal secondary metabolites, is influenced by a combination of factors, including:

  • Fungal Strain: The specific strain of Aspergillus candidus used can significantly impact the production levels.

  • Culture Media Composition: The types and concentrations of carbon and nitrogen sources are critical.

  • Fermentation Parameters: pH, temperature, aeration (shaking speed), and incubation time must be optimized.

  • Precursor Availability: The addition of biosynthetic precursors can enhance yield.

  • Regulatory Factors: The expression of biosynthetic genes is controlled by complex regulatory networks.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during this compound fermentation experiments.

Problem Potential Cause(s) Troubleshooting Steps
Low or no this compound production 1. Inappropriate fungal strain. 2. Suboptimal fermentation medium. 3. Incorrect fermentation parameters (pH, temperature, aeration). 4. Insufficient incubation time.1. Verify the identity and productivity of your Aspergillus candidus strain. If possible, screen different isolates. 2. Experiment with different carbon and nitrogen sources. Refer to the media composition table below for starting points. 3. Systematically optimize pH, temperature, and shaking speed. A response surface methodology (RSM) approach can be efficient.[4][5][6][7][8] 4. Perform a time-course study to determine the optimal harvest time.
Inconsistent yields between fermentation batches 1. Variation in inoculum quality or quantity. 2. Inconsistent media preparation. 3. Fluctuations in incubator conditions.1. Standardize your inoculum preparation protocol, ensuring a consistent spore concentration or mycelial mass. 2. Prepare media components from stock solutions to ensure consistency. 3. Regularly calibrate and monitor your incubators and shakers.
Accumulation of undesired byproducts 1. Suboptimal media composition favoring other metabolic pathways. 2. Non-optimal fermentation parameters.1. Adjust the carbon-to-nitrogen ratio in your medium. 2. Fine-tune fermentation parameters such as aeration and temperature.
Difficulty in scaling up production 1. Shear stress in larger bioreactors. 2. Poor oxygen transfer in larger volumes. 3. pH gradients within the bioreactor.1. Optimize the agitation speed and impeller design to minimize shear stress. 2. Increase the aeration rate and consider using oxygen-enriched air. 3. Implement a pH control system in your bioreactor.

Data Presentation: Fermentation Media and Conditions

The following tables summarize qualitative and quantitative data on media and fermentation parameters for the production of p-terphenyls from Aspergillus species.

Table 1: Examples of Media Used for p-Terphenyl Production by Aspergillus candidus

MediumCompositionReference(s)
Potato Dextrose Agar (B569324) (PDA) Potato (200 g/L), Dextrose (20 g/L), Agar (20 g/L)[9][10]
Potato Dextrose Broth (PDB) Potato (200 g/L), Dextrose (20 g/L)[9][10]
Solid Rice Medium Rice[9][10]

Table 2: Reported Fermentation Parameters for p-Terphenyl Production

ParameterCondition(s)Fungal SpeciesReference(s)
Temperature 25-28°CAspergillus candidus, Aspergillus tamarii[9][10][11][12]
Incubation Time 5 - 60 daysAspergillus candidus, Aspergillus tamarii[9][10][11][12]
Agitation 150 rpm (for liquid culture)Aspergillus candidus[9][10]
Culture Type Liquid (PDB) and Solid-state (Rice)Aspergillus candidus[9][10]

Experimental Protocols

Protocol 1: General Liquid Fermentation for this compound Production
  • Inoculum Preparation:

    • Grow Aspergillus candidus on Potato Dextrose Agar (PDA) plates at 28°C for 5-7 days until sporulation.

    • Harvest spores by flooding the plate with sterile 0.1% Tween 80 and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer.

  • Fermentation:

    • Prepare Potato Dextrose Broth (PDB).

    • Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with 1 x 10^6 spores/mL.

    • Incubate at 28°C with shaking at 150 rpm for 14-21 days.

  • Extraction and Analysis:

    • Separate the mycelium from the broth by filtration.

    • Extract the culture broth with an equal volume of ethyl acetate (B1210297) three times.

    • Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure.

    • Analyze the crude extract for this compound using HPLC.

Protocol 2: Solid-State Fermentation for p-Terphenyl Production
  • Substrate Preparation:

    • Place 100 g of rice in a 1 L Erlenmeyer flask and add 100 mL of distilled water.

    • Autoclave at 121°C for 20 minutes.

  • Inoculation and Fermentation:

    • Inoculate the sterilized rice with agar plugs of a well-sporulated Aspergillus candidus culture.

    • Incubate at 28°C for 30-60 days under static conditions.[9][10]

  • Extraction:

    • Extract the solid fermented material with ethyl acetate.

    • Filter and concentrate the extract as described in the liquid fermentation protocol.

Visualizations

Biosynthetic Pathway of this compound

Prenylterphenyllin_Biosynthesis Shikimate_Pathway Shikimate Pathway Aromatic_Amino_Acids Aromatic Amino Acids (e.g., Phenylalanine) Shikimate_Pathway->Aromatic_Amino_Acids p_Terphenyl_Core p-Terphenyl Core (e.g., Atromentin) Aromatic_Amino_Acids->p_Terphenyl_Core This compound This compound p_Terphenyl_Core->this compound Prenyltransferase Prenyl_Donor Prenyl Donor (e.g., DMAPP) Prenyl_Donor->this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Yield Improvement

Yield_Improvement_Workflow Start Start: Low this compound Yield Strain_Selection Strain Selection/ Screening Start->Strain_Selection Media_Optimization Media Optimization (Carbon/Nitrogen Sources) Strain_Selection->Media_Optimization Parameter_Optimization Fermentation Parameter Optimization (pH, Temp, Aeration) Media_Optimization->Parameter_Optimization Precursor_Feeding Precursor Feeding Parameter_Optimization->Precursor_Feeding Analysis Yield Analysis (HPLC) Precursor_Feeding->Analysis Analysis->Media_Optimization Unsuccessful High_Yield Improved Yield Analysis->High_Yield Successful

Caption: A systematic workflow for optimizing this compound yield.

Key Regulatory Pathways in Aspergillus

Fungal_Regulation Environmental_Cues Environmental Cues (Light, pH, Nutrients) Signaling_Pathways Signaling Pathways (e.g., MAPK, Pal/Pac) Environmental_Cues->Signaling_Pathways Global_Regulators Global Regulators (e.g., LaeA, VeA) Signaling_Pathways->Global_Regulators Gene_Expression Biosynthetic Gene Cluster Expression Global_Regulators->Gene_Expression Prenylterphenyllin_Production This compound Production Gene_Expression->Prenylterphenyllin_Production

Caption: Simplified overview of regulatory networks in Aspergillus.

References

Overcoming solubility issues of Prenylterphenyllin in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prenylterphenyllin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the solubility and facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is a natural para-terphenyl compound isolated from fungi such as Aspergillus taichungensis.[1] Its core structure consists of three benzene (B151609) rings linked in a para arrangement, making it highly hydrophobic and inherently insoluble in water.[1][2][3] This poor water solubility is a major challenge for its formulation and use in biological assays.[4]

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:

  • Solid Dispersion: Dispersing this compound in a hydrophilic solid carrier.[4][5][6]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer scale, which increases the surface area for dissolution.[4][7][8][9]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin host molecule.[4][10][11]

  • Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the compound in a mixture of oils, surfactants, and co-solvents.[12]

  • Use of Co-solvents and Surfactants: Employing agents that reduce the interfacial tension between the drug and the aqueous medium.[13][14]

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: Due to its low aqueous solubility, a stock solution should first be prepared in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) at a high concentration (e.g., 10-20 mM). This stock can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. Be aware that the compound may precipitate upon dilution; refer to the troubleshooting guide below if this occurs.

Q4: Which solubility enhancement technique is most suitable for my research?

A4: The optimal technique depends on your specific application. For early-stage in vitro screening, using a co-solvent like DMSO or forming a cyclodextrin complex might be sufficient. For in vivo studies, more advanced formulations like nanosuspensions, solid dispersions, or lipid-based systems are often necessary to improve oral bioavailability.[9] The choice involves balancing the required dose, route of administration, and the complexity of the formulation process.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Precipitation upon dilution The aqueous medium cannot maintain the drug in solution after diluting the organic stock (e.g., DMSO).1. Decrease the final concentration of this compound.2. Incorporate a non-ionic surfactant, such as Tween® 80 (at ~0.1% v/v), into the final aqueous medium.3. Use a pre-formulated solution, such as a this compound-cyclodextrin complex (see Protocol 1).
Inconsistent experimental results The compound may be precipitating or aggregating in the assay medium over time, leading to variable effective concentrations.1. Visually inspect all solutions for precipitation before use.2. Prepare fresh dilutions immediately before each experiment.3. Consider using a solubilization technique like nanosuspension (see Protocol 2) to create a more stable dispersion in aqueous media.[8][15]
Low oral bioavailability in animal studies Poor dissolution of the compound in the gastrointestinal tract is limiting its absorption.1. Formulate the compound using techniques known to enhance oral bioavailability, such as a solid dispersion or a lipid-based drug delivery system.[6][12][16] These methods can improve the dissolution rate and absorption.[17]

Quantitative Data Summary: Solubility Enhancement

The following table provides illustrative examples of the potential improvement in aqueous solubility of this compound using various formulation strategies. Absolute values will depend on the specific carriers and methods used.

Solvent/Formulation System Illustrative Solubility Fold Increase (Approx.) Primary Mechanism
Purified Water< 0.1 µg/mL1x-
Water with 5% DMSO (Co-solvent)1-5 µg/mL10-50xIncreased solvent polarity
Aqueous solution with 0.5% Tween® 805-15 µg/mL50-150xMicellar solubilization
2-Hydroxypropyl-β-cyclodextrin Complex50-500 µg/mL500-5000xInclusion complexation[18]
Nanosuspension Formulation> 1000 µg/mL (as stable dispersion)> 10,000xIncreased surface area, saturation solubility[9]
Solid Dispersion (with PVP K30)> 1000 µg/mL (upon dissolution)> 10,000xReduced particle size, improved wettability[5]

Detailed Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol uses the kneading method to prepare a complex with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), which can significantly enhance aqueous solubility.[4][19]

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/Water (50:50 v/v) solution

  • Mortar and pestle

  • Vacuum oven or desiccator

Methodology:

  • Determine the molar ratio for complexation (a 1:1 or 1:2 drug-to-cyclodextrin ratio is a good starting point).

  • Weigh the appropriate amounts of this compound and HP-β-CD and place them in a glass mortar.

  • Mix the powders thoroughly with the pestle for 5 minutes.

  • Slowly add the ethanol/water solution dropwise to the powder mixture while continuously triturating (kneading) with the pestle.

  • Continue kneading for 45-60 minutes. The mixture should form a homogeneous, sticky paste.

  • Scrape the paste from the mortar and spread it as a thin layer on a glass tray.

  • Dry the paste in a vacuum oven at 40°C until a constant weight is achieved (or in a desiccator over a drying agent).

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Store the resulting powder in a tightly sealed container, protected from light and moisture. This powder can now be directly dissolved in aqueous buffers.

Protocol 2: Nanosuspension Formulation by Precipitation-Ultrasonication

This "bottom-up" method creates a colloidal dispersion of the drug, which is stabilized by a surfactant.[7][9]

Materials:

  • This compound

  • A suitable organic solvent (e.g., acetone (B3395972) or ethanol)

  • A stabilizer (e.g., Poloxamer 188 or Tween® 80)

  • Purified water

  • Probe sonicator

  • Stir plate

Methodology:

  • Prepare the organic phase: Dissolve this compound in the selected organic solvent to create a clear solution (e.g., 1-5 mg/mL).

  • Prepare the aqueous phase: Dissolve the stabilizer in purified water (e.g., 0.5% - 2% w/v).

  • Place the aqueous phase on a stir plate and stir to create a vortex.

  • Inject the organic phase into the center of the vortex of the stirring aqueous phase. A crude precipitate of the drug will form.

  • Immediately place the resulting suspension in an ice bath and immerse the tip of a probe sonicator into the liquid.

  • Sonicate at high energy for 10-20 minutes. The milky suspension should become more uniform and less opaque as particle size is reduced.

  • Remove the organic solvent by stirring the nanosuspension at room temperature in a fume hood overnight or by using a rotary evaporator.

  • The final product is a stable nanosuspension of this compound in water.

Protocol 3: Solid Dispersion Formulation by Solvent Evaporation

This technique disperses the drug in a hydrophilic polymer matrix to improve its dissolution characteristics.[6][20]

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 4000))

  • A common volatile solvent (e.g., ethanol, methanol, or dichloromethane)

  • Rotary evaporator or shallow glass dish

  • Vacuum oven

Methodology:

  • Select a drug-to-carrier weight ratio (e.g., 1:1, 1:5, 1:10).

  • Completely dissolve both the this compound and the chosen carrier in the volatile solvent in a round-bottom flask.

  • Remove the solvent using a rotary evaporator under reduced pressure at a temperature of 40-50°C. This will leave a thin, solid film on the flask wall.

  • Alternatively, pour the solution into a shallow glass dish and allow the solvent to evaporate slowly in a fume hood.

  • Further dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the solid material and pulverize it into a fine powder.

  • Store the powder in a desiccator. This solid dispersion powder should exhibit enhanced dissolution when added to water compared to the pure drug.

Visual Guides and Diagrams

Workflow cluster_start Initial Problem cluster_application Define Application cluster_invitro In Vitro / Screening cluster_invivo In Vivo / Preclinical start This compound has Poor Aqueous Solubility app What is the intended application? start->app invitro_sol Prepare DMSO Stock (Dilute Carefully) app->invitro_sol In Vitro route Route of Administration? app->route In Vivo complex Use Cyclodextrin Complex (Protocol 1) invitro_sol->complex If precipitation occurs oral Oral Delivery route->oral parenteral Parenteral (IV) route->parenteral solid_disp Solid Dispersion (Protocol 3) oral->solid_disp lbdds Lipid-Based System (LBDDS) oral->lbdds nano Nanosuspension (Protocol 2) parenteral->nano

Caption: Workflow for selecting a solubility enhancement strategy.

logical_diagram cluster_cause Root Causes of Poor Solubility cluster_consequence Consequences cluster_solution Solubilization Approaches hydrophobicity High Hydrophobicity (p-Terphenyl Core) poor_sol Poor Aqueous Solubility & Low Dissolution Rate hydrophobicity->poor_sol crystal High Crystal Lattice Energy crystal->poor_sol sol_1 Increase Polarity (Co-solvents) poor_sol->sol_1 sol_2 Encapsulation (Cyclodextrins, Micelles) poor_sol->sol_2 sol_3 Reduce Particle Size (Nanosuspension) poor_sol->sol_3 sol_4 Amorphous State (Solid Dispersion) poor_sol->sol_4

Caption: Logical relationship between causes and solutions for poor solubility.

signaling_pathway prenyl This compound (Solubilized) membrane Cell Membrane Penetration prenyl->membrane target Hypothetical Target: Inhibition of Protein Kinase X membrane->target pathway Disruption of Downstream Signaling Cascade target->pathway g2m Cell Cycle Arrest (G2/M Phase) pathway->g2m apoptosis Induction of Apoptosis (Programmed Cell Death) g2m->apoptosis cytotoxicity Observed Cytotoxic Effect apoptosis->cytotoxicity

Caption: Hypothetical signaling pathway for cytotoxic action.

References

Optimizing HPLC separation of Prenylterphenyllin from co-eluting fungal metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of prenylterphenyllin (B1260684) from co-eluting fungal metabolites, particularly those from Aspergillus species.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC separation of this compound.

Question 1: I am observing poor resolution between my this compound peak and a closely eluting impurity. How can I improve the separation?

Answer:

Poor resolution with a co-eluting compound is a common challenge when purifying this compound from fungal extracts, as structurally similar p-terphenyl (B122091) analogs are often present. Here is a step-by-step guide to improve your separation:

Step 1: Identify Potential Co-eluting Metabolites

Common co-eluting metabolites with this compound from Aspergillus species include other p-terphenyl derivatives such as:

  • Terphenyllin

  • 3-Hydroxyterphenyllin

  • 4''-Deoxythis compound

  • Candidusin A and B

These compounds have very similar hydrophobicity to this compound, making their separation on a standard C18 column challenging.

Step 2: Optimize Your Mobile Phase Gradient

A shallow gradient is crucial for separating closely related compounds.[1][2][3]

  • Initial Approach: If you are using a fast gradient, start by making it shallower. For example, instead of a 5-95% B gradient over 10 minutes, try a 30-70% B gradient over 30 minutes, focusing the gradient change around the elution time of your target compound.

  • Two-Step Gradient: Employ a two-step gradient. Start with a shallow gradient to separate the compounds of interest, followed by a steeper gradient to quickly elute strongly retained, undesired compounds.

Step 3: Evaluate Different Organic Modifiers

The choice of organic solvent in your mobile phase can significantly impact selectivity.

  • Acetonitrile (B52724) vs. Methanol (B129727): If you are using acetonitrile, try switching to methanol, or vice versa.[1] Methanol can enhance π-π interactions with phenyl-based stationary phases, which can be advantageous for separating aromatic compounds like terphenyls.

  • Ternary Mixture: Consider using a mixture of acetonitrile and methanol as your organic phase. The ratio can be optimized to fine-tune the selectivity.

Step 4: Consider an Alternative Stationary Phase

If optimizing the mobile phase on a C18 column is insufficient, switching to a column with a different selectivity is the next logical step.

  • Phenyl-Hexyl Column: A phenyl-hexyl column is highly recommended for separating aromatic and polycyclic compounds.[4] The phenyl groups in the stationary phase can induce π-π interactions with the terphenyl rings, providing a different separation mechanism compared to the purely hydrophobic interactions of a C18 column. This often leads to improved resolution of positional isomers and structurally similar aromatic compounds.

Question 2: My this compound peak is broad and tailing. What are the possible causes and solutions?

Answer:

Peak broadening and tailing can obscure co-eluting compounds and affect quantification. Here’s how to troubleshoot this issue:

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

  • Ensure Proper Mobile Phase pH: For acidic compounds, a mobile phase pH below the pKa will ensure they are in their neutral form, which generally results in better peak shape on reversed-phase columns. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase is a common practice.

  • Column Contamination and Voids: Contamination from previous injections or the formation of a void at the column inlet can cause peak tailing.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing it. If neither solution works, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound?

A1: A good starting point would be a reversed-phase method using a C18 column with a water/acetonitrile gradient.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a linear gradient of 20% to 80% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where this compound has significant absorbance (e.g., 254 nm or 280 nm).

Q2: How can I confirm the identity of my this compound peak and potential co-eluting impurities?

A2: The most reliable method for peak identification is HPLC coupled with mass spectrometry (HPLC-MS). This will provide the mass of the compound(s) in each peak, allowing for confirmation against the known molecular weight of this compound and its analogs. If an HPLC-MS system is not available, you can collect the fractions corresponding to the peaks of interest and analyze them using other spectroscopic techniques like NMR.

Q3: Can I use isocratic elution for this separation?

A3: Isocratic elution (constant mobile phase composition) is generally not recommended for the initial analysis of complex fungal extracts as it is unlikely to provide adequate separation of all compounds. A gradient elution is more suitable for separating components with a wide range of polarities. However, once a purification method has been optimized, an isocratic method could be developed for routine analysis if the target compound is well-resolved from other components.

Data Presentation

The following tables summarize typical HPLC parameters and expected retention behavior for the separation of this compound and related compounds.

Table 1: Typical HPLC Parameters for Separation of this compound and Related Metabolites

ParameterRecommended SettingNotes
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)A standard C18 column is a good starting point for method development.
Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)Recommended for improved selectivity of aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidification helps to achieve good peak shapes for phenolic compounds.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile is a common choice. Methanol can offer different selectivity, especially with phenyl columns.
Flow Rate 1.0 mL/minFor a 4.6 mm ID column. Adjust for different column dimensions.
Column Temperature 25-30 °CMaintaining a stable temperature is important for reproducible retention times.
Injection Volume 5-20 µLDepends on sample concentration. Avoid column overload.
Detection UV-Vis (DAD/PDA)Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to check for peak purity.

Table 2: Expected Elution Order and Potential for Co-elution on a C18 Column

CompoundExpected Retention Time (Relative to this compound)Potential for Co-elution with this compound
3-HydroxyterphenyllinEarlierLow to Medium
TerphenyllinEarlierMedium
This compound Reference -
4''-Deoxythis compoundLaterHigh

Note: This is a generalized elution order based on polarity. Actual retention times will vary depending on the specific HPLC conditions.

Experimental Protocols

Protocol 1: Fungal Culture and Extraction

  • Culture: Culture Aspergillus candidus in a suitable liquid medium (e.g., Potato Dextrose Broth) in stationary culture at 28°C for 21-30 days.

  • Extraction: After the incubation period, separate the mycelia from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to obtain the crude extract.

Protocol 2: Sample Preparation for HPLC Analysis

  • Dissolve the crude extract in a minimal amount of methanol.

  • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Protocol 3: General Purpose HPLC Method for Screening

  • System Preparation: Install a C18 reverse-phase column (150 x 4.6 mm, 5 µm) and equilibrate the system with the initial mobile phase conditions (e.g., 80% A, 20% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample.

  • Gradient Elution:

    • 0-20 min: Linear gradient from 20% B to 80% B.

    • 20-25 min: Hold at 100% B to wash the column.

    • 25-30 min: Return to initial conditions (20% B) and re-equilibrate.

  • Data Analysis: Monitor the chromatogram at 254 nm and 280 nm.

Visualizations

Troubleshooting_Workflow Start Poor Resolution or Peak Co-elution Step1 Is the gradient optimized? Start->Step1 Step2 Have you tried a different organic modifier? Step1->Step2 Yes Solution1 Make the gradient shallower around the elution time of interest. Step1->Solution1 No Step3 Have you considered a different stationary phase? Step2->Step3 Yes Solution2 Switch from Acetonitrile to Methanol (or vice versa). Step2->Solution2 No Solution3 Use a Phenyl-Hexyl column for alternative selectivity. Step3->Solution3 No End Improved Resolution Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for poor HPLC resolution.

Logic_Diagram cluster_problem Problem cluster_factors Influencing Factors cluster_solutions Potential Solutions Coelution Co-elution of This compound and Analogs StationaryPhase Stationary Phase (e.g., C18) Coelution->StationaryPhase MobilePhase Mobile Phase (Solvent, pH, Gradient) Coelution->MobilePhase ChangeColumn Switch to Phenyl-Hexyl (π-π interactions) StationaryPhase->ChangeColumn OptimizeGradient Shallow Gradient MobilePhase->OptimizeGradient ChangeSolvent Methanol for Acetonitrile MobilePhase->ChangeSolvent

Caption: Key factors and solutions for co-elution issues.

References

How to prevent degradation of Prenylterphenyllin during extraction and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of Prenylterphenyllin degradation during extraction and storage. The information is compiled from best practices for structurally related compounds, including prenylated phenols and p-terphenyls, due to limited specific data on this compound itself.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring para-terphenyl compound first isolated from the fungus Aspergillus taichungensis.[1][2] It exhibits cytotoxic activity, making it a compound of interest for pharmacological research and drug development.[1][2] Maintaining its structural integrity is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the main factors that can cause this compound degradation?

A2: Based on its chemical structure—a prenylated phenol—this compound is likely susceptible to degradation from exposure to light, heat, oxygen (oxidation), and suboptimal pH levels.[3]

Q3: How can I visually detect if my this compound sample has degraded?

A3: Degradation may be indicated by a change in the color of the sample (e.g., development of a yellowish or brownish tint), the appearance of precipitation, or a change in its solubility. However, significant degradation can occur without any visible changes. Analytical methods like HPLC-UV or LC-MS are recommended for accurate quantification of degradation.

Q4: What are the general recommendations for storing this compound?

A4: this compound should be stored in a cool, dark, and dry place. It is best kept in a tightly sealed, light-resistant container, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended.

Troubleshooting Guides

Issue 1: Loss of Potency in Stored this compound Samples
Potential Cause Troubleshooting Steps
Exposure to Light Store samples in amber glass vials or wrap containers in aluminum foil. Minimize exposure to ambient light during handling.
Elevated Temperature Store samples at recommended low temperatures (see Table 1). Avoid repeated freeze-thaw cycles if stored frozen. Aliquot samples into smaller volumes for single-use.
Oxidation Purge the headspace of the storage container with an inert gas like argon or nitrogen before sealing. Consider adding an antioxidant, but first verify its compatibility with your downstream applications.
Hydrolysis Ensure the sample is stored in a dry state or in a non-aqueous, aprotic solvent. If an aqueous solution is necessary, prepare it fresh before use and consider the impact of pH.
Issue 2: Low Yield or Degraded Product During Extraction
Potential Cause Troubleshooting Steps
Harsh Extraction Conditions Use milder extraction solvents and avoid high temperatures. Perform extractions at room temperature or on ice if possible. Minimize the duration of the extraction process.
Presence of Degrading Enzymes If extracting from a biological source, consider methods to denature enzymes early in the process, such as flash-freezing the source material or using solvents that inhibit enzymatic activity.
Inappropriate Solvent pH The pH of the extraction solvent can influence stability. For phenolic compounds, a slightly acidic environment is often preferred to prevent ionization and subsequent oxidation.

Data Presentation

Table 1: Illustrative Long-Term Storage Stability of this compound

This data is illustrative and based on general knowledge of phenolic compound stability. Actual stability should be determined experimentally.

Storage ConditionPurity after 6 months (%)Purity after 12 months (%)
-80°C, Dark, Inert Atmosphere >99%>98%
-20°C, Dark, Inert Atmosphere 98%95%
2-8°C, Dark, Inert Atmosphere 95%88%
Room Temp (20-25°C), Dark 85%70%
Room Temp (20-25°C), Light <70%<50%

Experimental Protocols

Protocol 1: Recommended Extraction of this compound from Fungal Culture

This protocol is a general guideline for the extraction of prenylated compounds from fungal sources and should be optimized for your specific needs.

  • Harvesting: Harvest the fungal mycelium and/or culture broth. Immediately flash-freeze in liquid nitrogen to quench metabolic and enzymatic activity. Lyophilize to remove water.

  • Grinding: Grind the lyophilized material into a fine powder.

  • Extraction:

    • Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids.

    • Macerate the defatted material with ethyl acetate (B1210297) or dichloromethane (B109758) at room temperature with gentle agitation. Protect the extraction vessel from light. Repeat the extraction 2-3 times.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.

  • Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative HPLC. Use solvents with minimal water content and perform purification steps in a timely manner.

Protocol 2: Stability Testing of this compound
  • Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile).

  • Storage Conditions: Store the aliquots under different conditions as outlined in Table 1 (e.g., varying temperature, light exposure, and atmosphere).

  • Time Points: At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method. The method should be able to separate the intact this compound from any potential degradation products.

  • Quantification: Calculate the percentage of the initial this compound concentration remaining at each time point.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_storage Storage Harvest Harvest & Lyophilize Grind Grind Harvest->Grind Extract Solvent Extraction Grind->Extract Concentrate Concentrate Extract->Concentrate ColumnChrom Column Chromatography Concentrate->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Store Store at -20°C or below in dark, inert atmosphere PrepHPLC->Store

Caption: Recommended workflow for the extraction, purification, and storage of this compound.

degradation_pathway cluster_degradation Degradation Triggers This compound This compound Degradation_Products Oxidized/Degraded Products This compound->Degradation_Products Oxidation/Photodegradation Light Light Light->Degradation_Products Heat Heat Heat->Degradation_Products Oxygen Oxygen (O2) Oxygen->Degradation_Products

Caption: Potential degradation pathway for this compound triggered by light, heat, and oxygen.

References

Technical Support Center: Managing Prenylterphenyllin Interference in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Prenylterphenyllin and its derivatives in high-throughput screening (HTS) assays. Given the novelty of specific compounds, this guide focuses on general principles of assay interference that are applicable to prenilated terphenyl compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in HTS?

This compound is a fungal-derived p-terphenyl (B122091) compound. Terphenyl derivatives are a class of aromatic hydrocarbons that have shown a range of biological activities. For instance, a related terphenyllin (B1681270) derivative, CHNQD-00824, has demonstrated broad-spectrum cytotoxic activities against various cancer cell lines, with IC50 values ranging from 0.16 to 7.64 μM[1][2]. This compound itself is utilized in research for its potential cytotoxic, anticancer, and α-glucosidase inhibition activities[3]. HTS assays are employed to screen large libraries of compounds like this compound to identify potential therapeutic leads.

Q2: My HTS assay for a specific target shows a hit with this compound, but I'm concerned about a false positive. What are the common reasons for false positives in HTS?

False positives are a significant concern in HTS campaigns and can arise from various compound-mediated interference mechanisms.[4][5] These are not due to the compound's specific interaction with the intended target but rather an artifact of the compound's properties. Common causes include:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that nonspecifically inhibit enzymes or disrupt protein-protein interactions.[6]

  • Chemical Reactivity: The compound may react directly with assay components, such as the target protein, substrates, or detection reagents.[4] This is particularly relevant for compounds with reactive functional groups.

  • Interference with Detection Method: The compound may interfere with the assay's readout system. This can include quenching or enhancing a fluorescent signal, inhibiting a reporter enzyme (like luciferase), or absorbing light at the detection wavelength.[6]

  • Redox Activity: Some compounds can undergo redox cycling, leading to the production of reactive oxygen species that can disrupt assay components.[4]

Q3: Are terphenyl compounds, like this compound, known to be frequent hitters or PAINS (Pan-Assay Interference Compounds)?

Currently, there is no specific classification of this compound as a frequent hitter or PAINS compound in publicly available literature. PAINS are chemical structures that are known to cause interference in various assays.[5] However, the terphenyl scaffold itself is not a commonly cited PAIN. Despite this, it is crucial to experimentally verify that a hit is genuine, as any compound can potentially interfere with an assay depending on its structure and the assay conditions.

Q4: How can I quickly assess if this compound is interfering with my assay?

A series of counter-screens and orthogonal assays are essential. A good first step is to perform a dose-response curve. If the curve is unusually steep or shows other non-ideal behavior, it might suggest a non-specific mechanism. Additionally, visual inspection of the assay plate wells containing high concentrations of the compound can sometimes reveal precipitation.

Troubleshooting Guide

If you suspect this compound is causing interference in your HTS assay, follow these troubleshooting steps:

Problem 1: Apparent inhibition is observed, but the dose-response curve is unusually steep or has a narrow dynamic range.
  • Possible Cause: Compound aggregation.

  • Troubleshooting Steps:

    • Detergent Test: Re-run the assay in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. Aggregation-based inhibitors are often sensitive to detergents, and their apparent activity will be significantly reduced.[6]

    • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates by this compound in your assay buffer at concentrations around the observed IC50.

    • Centrifugation: Before performing the assay, centrifuge the compound solution at high speed. If the inhibitory activity is due to aggregates, the activity in the supernatant will be reduced.

Problem 2: The hit is reproducible in the primary assay but fails to show activity in a different, orthogonal assay.
  • Possible Cause: Interference with the primary assay's detection system.

  • Troubleshooting Steps:

    • Blank Plate Test: Run the assay with this compound in the absence of the biological target. Any signal change indicates direct interference with the assay reagents or detection method.

    • Fluorescence/Luminescence Scan: If using a fluorescence-based assay, measure the excitation and emission spectra of this compound to check for intrinsic fluorescence or quenching properties at the assay wavelengths.

    • Reporter Enzyme Counter-Screen: If a reporter enzyme (e.g., luciferase, beta-galactosidase) is used, test the effect of this compound directly on the purified reporter enzyme.

Problem 3: The observed activity of this compound is time-dependent.
  • Possible Cause: Chemical reactivity.

  • Troubleshooting Steps:

    • Pre-incubation Test: Pre-incubate this compound with the target protein for varying amounts of time before initiating the reaction. A time-dependent increase in inhibition suggests covalent modification.

    • Thiol Reactivity Test: Include a reducing agent like dithiothreitol (B142953) (DTT) in the assay buffer. If this compound is reacting with cysteine residues on the target, its potency may be reduced in the presence of DTT.[4]

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry to analyze the target protein after incubation with this compound to look for evidence of covalent adduction.

Data Summary for Troubleshooting

When troubleshooting, it is crucial to systematically collect and analyze data. The following table provides a template for summarizing your experimental findings to help diagnose the nature of this compound's activity.

Experiment This compound Concentration(s) Observed Outcome Interpretation
Primary Assay e.g., 0.1 - 100 µMe.g., IC50 = 5 µMInitial Hit
Primary Assay + 0.1% Triton X-100 e.g., 0.1 - 100 µMe.g., IC50 > 100 µMLikely Aggregator
Orthogonal Assay (e.g., different detection method) e.g., 0.1 - 100 µMe.g., No activityPotential Assay Interference
Blank Plate Test (No Target) e.g., 5 µMe.g., Signal decreases by 50%Interference with detection
Reporter Enzyme Inhibition e.g., 0.1 - 100 µMe.g., IC50 = 2 µMInhibitor of reporter, not target
Pre-incubation with Target e.g., 5 µMe.g., Inhibition increases with timePossible covalent modifier

Experimental Protocols

Protocol 1: Detergent Test for Aggregation
  • Prepare two sets of assay buffers: one with and one without 0.1% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Perform the HTS assay according to your standard protocol using both sets of compound dilutions.

  • Generate dose-response curves for both conditions.

  • Interpretation: A significant rightward shift (increase) in the IC50 in the presence of Triton X-100 suggests that the inhibitory activity is likely due to aggregation.

Protocol 2: Blank Plate Test for Detection Interference
  • Prepare assay plates with all assay components except for the biological target (e.g., enzyme or cells).

  • Add this compound at a concentration that showed significant activity in the primary screen.

  • Include positive and negative controls for your detection system.

  • Incubate and read the plate following the standard assay protocol.

  • Interpretation: Any change in the signal in the wells containing this compound compared to the vehicle control indicates direct interference with the assay's detection method.

Visualizing Troubleshooting Workflows

The following diagrams illustrate the logical flow for identifying and characterizing assay interference.

Interference_Troubleshooting_Workflow start Initial HTS Hit with This compound dose_response Characterize Dose-Response Curve start->dose_response is_steep Steep or Atypical Curve? dose_response->is_steep detergent_test Perform Detergent (Triton X-100) Test is_steep->detergent_test Yes orthogonal_assay Test in Orthogonal Assay is_steep->orthogonal_assay No activity_reduced Activity Reduced? detergent_test->activity_reduced aggregator Likely Aggregator: False Positive activity_reduced->aggregator Yes activity_reduced->orthogonal_assay No activity_confirmed Activity Confirmed? orthogonal_assay->activity_confirmed true_hit Potential True Hit: Proceed with Validation activity_confirmed->true_hit Yes interference_suspected Suspect Assay Interference activity_confirmed->interference_suspected No blank_plate_test Perform Blank Plate Test (No Target) interference_suspected->blank_plate_test signal_change Signal Change? blank_plate_test->signal_change detection_interference Detection Interference: False Positive signal_change->detection_interference Yes reactivity_tests Investigate Chemical Reactivity signal_change->reactivity_tests No

Caption: Troubleshooting workflow for an initial HTS hit.

Signaling_Pathway_Hypothesis cluster_assay HTS Assay prenyl This compound target Target Protein prenyl->target Hypothesis 1: True Inhibition prenyl->target Hypothesis 3: Non-specific Binding (Aggregation) reporter Reporter System prenyl->reporter Hypothesis 2: Interference substrate Substrate product Product substrate->product Target Activity product->reporter signal Signal reporter->signal

Caption: Hypotheses for this compound's observed activity.

References

Improving the stability of Prenylterphenyllin stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Prenylterphenyllin stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. Its excellent solvating ability for many organic compounds makes it a suitable choice. However, it is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of hydrophobic compounds and potentially promote degradation over time. For cellular assays, ensure the final DMSO concentration is typically below 0.5% to avoid cytotoxicity.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure long-term stability, this compound stock solutions in DMSO should be stored at -20°C or, for extended periods, at -80°C. It is critical to protect the solution from light by using amber vials or by wrapping the container in aluminum foil, as phenolic compounds can be susceptible to photodegradation. To prevent oxidative degradation, it is also good practice to purge the vial headspace with an inert gas like argon or nitrogen before sealing.

Q3: My this compound stock solution shows precipitation after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solution was not fully dissolved initially. To address this, gently warm the solution to 37°C and vortex or sonicate until the precipitate is fully redissolved. Visually inspect the solution to ensure it is clear before use. To prevent this issue, consider preparing the stock solution at a slightly lower concentration and always ensure the compound is completely dissolved before the initial freezing. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation.

Q4: Can I store my this compound stock solution at 4°C?

A4: Short-term storage at 4°C (for a few days) may be acceptable, but for long-term stability, it is strongly recommended to store stock solutions at -20°C or -80°C. Storing at 4°C can accelerate the degradation of less stable compounds.

Q5: How can I check the stability of my this compound stock solution over time?

A5: The stability of your stock solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This involves analyzing an aliquot of your stock solution at different time points and comparing the peak area of the parent compound to the initial (T=0) measurement. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation. A detailed protocol for a stability study is provided in the Experimental Protocols section.

Troubleshooting Guides

Issue 1: Visible Color Change in the Stock Solution

  • Potential Cause: A color change, such as turning yellow or brown, often indicates oxidation or degradation of the phenolic moieties in this compound. This can be accelerated by exposure to air (oxygen) and light.

  • Troubleshooting Steps:

    • Discard the solution: Do not use a discolored solution for experiments as the compound has likely degraded, and the actual concentration is unknown.

    • Prepare a fresh stock solution: Use high-purity, anhydrous DMSO.

    • Minimize exposure to air: After dissolving the compound, purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

    • Protect from light: Store the new stock solution in an amber vial or wrap a clear vial in aluminum foil.

    • Store at a lower temperature: Use a -80°C freezer for long-term storage.

Issue 2: Inconsistent or Reduced Potency in Biological Assays

  • Potential Cause: This is a common consequence of compound degradation in the stock solution. The effective concentration of the active compound is lower than anticipated. Freeze-thaw cycles can also contribute to a decrease in compound integrity.[1][2]

  • Troubleshooting Steps:

    • Prepare fresh dilutions: Always prepare fresh working dilutions from a concentrated stock solution for each experiment.

    • Aliquot stock solutions: To avoid multiple freeze-thaw cycles, aliquot the main stock solution into smaller, single-use volumes immediately after preparation.

    • Perform a stability check: If you suspect degradation, perform an HPLC analysis to check the purity and concentration of your stock solution against a freshly prepared standard.

    • Review storage conditions: Ensure that the stock solution is being stored under the recommended conditions (frozen at -20°C or -80°C and protected from light).

Issue 3: Precipitation When Diluting in Aqueous Buffers or Media

  • Potential Cause: this compound is a hydrophobic molecule with poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous solution, the compound can "crash out" and form a precipitate.

  • Troubleshooting Steps:

    • Use pre-warmed media/buffer: Always add the stock solution to media or buffer that has been pre-warmed to 37°C.

    • Perform serial dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, create an intermediate dilution of the DMSO stock in more DMSO or a co-solvent before the final dilution into the aqueous buffer.

    • Increase final DMSO concentration (with caution): If your experimental system can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.

    • Add stock solution slowly while vortexing: Add the stock solution dropwise to the aqueous solution while gently vortexing to facilitate rapid mixing and dispersion.

Data Presentation

The following tables provide illustrative data on the stability of a hypothetical prenylated p-terphenyl (B122091) compound under various storage conditions. Note: This data is for guidance and may not represent the actual stability of this compound. An experimental stability study is required to determine the precise degradation rates.

Table 1: Illustrative Stability of a Prenylated p-Terphenyl in DMSO at Different Temperatures

Storage TemperatureTime Point% Remaining (Illustrative)
4°C1 Week95%
1 Month80%
3 Months60%
-20°C1 Month>99%
6 Months98%
1 Year95%
-80°C1 Year>99%
2 Years>99%

Table 2: Illustrative Impact of Freeze-Thaw Cycles on a Prenylated p-Terphenyl in DMSO (Stored at -20°C)

Number of Freeze-Thaw Cycles% Remaining (Illustrative)
1>99%
598%
1095%
2090%

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or clear glass vials with aluminum foil

  • Vortex mixer

  • Sonicator (optional)

  • Inert gas (argon or nitrogen) cylinder with a regulator and tubing

Procedure:

  • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Carefully weigh the this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial for 10-15 minutes at room temperature.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • (Optional but recommended) Gently blow a stream of inert gas into the headspace of the vial for 10-15 seconds to displace any oxygen.

  • Tightly cap the vial.

  • Label the vial clearly with the compound name, concentration, date of preparation, and solvent.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment by HPLC

Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • Autosampler vials

Procedure:

  • Initial Analysis (T=0):

    • Immediately after preparing the stock solution, take a small aliquot.

    • Dilute the aliquot to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase or a compatible solvent.

    • Inject the diluted sample into the HPLC system.

    • Record the chromatogram and the peak area of the main this compound peak. This will serve as your baseline (100% integrity).

  • Storage:

    • Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature exposed to light, etc.).

  • Subsequent Time Points:

    • At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from storage.

    • If frozen, allow the aliquot to thaw completely at room temperature and vortex gently to ensure homogeneity.

    • Prepare a dilution for HPLC analysis in the same manner as the initial sample.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • For each time point, calculate the percentage of this compound remaining using the following formula:

    • Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_stability Stability Assessment weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into Vials vortex->aliquot store_frozen Store at -20°C or -80°C aliquot->store_frozen protect_light Protect from Light aliquot->protect_light hplc_t0 HPLC Analysis (T=0) aliquot->hplc_t0 hplc_tx HPLC Analysis (Time X) store_frozen->hplc_tx compare Compare Peak Areas hplc_t0->compare hplc_tx->compare

Caption: Workflow for the preparation and stability testing of this compound stock solutions.

signaling_pathway cluster_cell Cancer Cell prenyl This compound p53 p53 Upregulation prenyl->p53 bax_fas BAX/FAS Upregulation p53->bax_fas cyclin_a2 Cyclin A2 Inhibition p53->cyclin_a2 mito Mitochondria bax_fas->mito cyto_c Cytochrome c Release mito->cyto_c casp3 Caspase-3 Activation cyto_c->casp3 apoptosis Apoptosis casp3->apoptosis gsdme GSDME Cleavage casp3->gsdme pyroptosis Pyroptosis gsdme->pyroptosis s_phase_arrest S-Phase Cell Cycle Arrest cyclin_a2->s_phase_arrest

Caption: Proposed signaling pathway for this compound-induced cytotoxicity in cancer cells.[3][4][5]

References

Technical Support Center: Minimizing Off-Target Effects in Prenylterphenyllin Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Prenylterphenyllin in cellular assays while minimizing the potential for off-target effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines to ensure the generation of accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular effects?

A1: this compound is a naturally occurring p-terphenyl (B122091) compound isolated from fungal species such as Aspergillus taichungensis.[1][2] It is characterized by a linear chain of three benzene (B151609) rings with prenyl and other modifications.[1][2] Its primary, or "on-target," effects observed in cellular assays are potent cytotoxicity against a variety of cancer cell lines and the inhibition of the α-glucosidase enzyme.[1][2][3]

Q2: What are the known mechanisms of this compound's cytotoxic ("on-target") activity?

A2: Current research on this compound and closely related p-terphenyl compounds points to several mechanisms of cytotoxic action:

  • Induction of Apoptosis and Pyroptosis: A related compound, terphenyllin, has been shown to induce programmed cell death (apoptosis) and a form of inflammatory cell death (pyroptosis) in melanoma cells. This is mediated through the p53-BAX/FAS-CASP3-GSDME signaling pathway.

  • Cell Cycle Arrest: Novel synthetic p-terphenyl derivatives can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. Other prenylated p-terphenyls have been observed to arrest the cell cycle in the S phase.[4]

  • Topoisomerase Inhibition: Some p-terphenyl derivatives act as catalytic suppressors of topoisomerase I and IIα, enzymes crucial for DNA replication and repair. By inhibiting these enzymes, they can induce apoptosis.

  • Inhibition of Pyrimidine (B1678525) Biosynthesis: Certain prenylated p-terphenyls can selectively inhibit the synthesis of pyrimidines, essential building blocks for DNA and RNA, leading to an antimetabolite effect and cell cycle arrest.[4]

Q3: What are potential "off-target" effects of this compound in a cellular assay designed to measure cytotoxicity?

A3: Off-target effects are unintended interactions of a compound with cellular components other than its primary target. For this compound, in the context of a cytotoxicity assay, an off-target effect would be a cellular response not directly related to the established mechanisms of apoptosis, pyroptosis, cell cycle arrest, or topoisomerase inhibition. While specific off-target interactions for this compound are not extensively documented, related p-terphenyl compounds have been shown to interact with other protein families, which could be considered off-target activities:

  • Phosphodiesterase (PDE) Inhibition: Some p-terphenyl metabolites have been identified as potential inhibitors of phosphodiesterase 4D (PDE4D).[5] If this compound also possesses this activity, it could modulate cyclic AMP (cAMP) signaling, which might have unintended consequences on cellular processes.

  • PD-1/PD-L1 Interaction Inhibition: Terphenyl-based scaffolds have been designed as inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction, a key pathway in immune checkpoint regulation.[6][7] Unintended modulation of this pathway in cancer cell lines could confound cytotoxicity results.

  • α-Glucosidase Inhibition: While a known activity of this compound, its α-glucosidase inhibitory effect could be considered "off-target" in an assay focused solely on its cytotoxic properties. Inhibition of this enzyme can alter cellular glucose metabolism, which may indirectly affect cell viability and proliferation, complicating the interpretation of direct cytotoxic effects.[8][9]

Q4: How can I distinguish between on-target cytotoxic effects and potential off-target effects?

A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform a comprehensive dose-response curve for this compound in your cell line. On-target effects should typically occur at a lower concentration range than off-target effects.

  • Orthogonal Assays: Use multiple, distinct assays to measure the same endpoint. For example, if measuring cell viability, use both a metabolic assay (like MTT) and a membrane integrity assay (like LDH release) to confirm that the observed effect is not an artifact of one particular assay chemistry.

  • Rescue Experiments: If a specific on-target pathway is hypothesized, attempt to "rescue" the cells from the compound's effect by manipulating that pathway. For example, if pyrimidine biosynthesis is inhibited, supplementing the media with exogenous pyrimidines should reverse the cytotoxic effect.[4]

  • Use of Analogs: If available, test a structurally similar but biologically inactive analog of this compound. An inactive analog should not produce the on-target effect. If it produces a similar phenotype, this suggests the observed effect may be off-target.

  • Target Knockdown/Knockout: In cell lines where the intended target is known and can be manipulated, reducing the expression of the target protein (e.g., via siRNA or CRISPR) should confer resistance to this compound if the effect is on-target.

Troubleshooting Guide

This guide addresses common issues encountered during cellular assays with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette.
Edge effects on multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Compound precipitation.Visually inspect the media after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system (with appropriate vehicle controls).
Observed cytotoxicity is not reproducible. Inconsistent cell health or passage number.Maintain a consistent cell culture practice, using cells within a defined passage number range and ensuring they are in the logarithmic growth phase at the time of treatment.
Degradation of this compound stock solution.Prepare fresh working solutions from a frozen stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.
Discrepancy between cytotoxicity data and mechanistic assay results (e.g., no apoptosis markers detected despite cell death). Cell death is occurring through a non-apoptotic pathway.Investigate other cell death mechanisms, such as necroptosis or pyroptosis, using appropriate markers (e.g., GSDME cleavage for pyroptosis).
The timing of the mechanistic assay is not optimal.Perform a time-course experiment to determine the optimal time point for detecting markers of the specific cell death pathway.
The concentration of this compound is too high, leading to rapid, widespread necrosis.Repeat the mechanistic assays using a range of concentrations around the IC50 value.
No cytotoxic effect is observed at expected concentrations. The cell line is resistant to the on-target mechanism.Confirm the expression of key proteins in the expected signaling pathway (e.g., p53, caspases) in your cell line via Western blot.
Incorrect concentration of this compound stock solution.Verify the concentration of your stock solution using a spectrophotometer or another analytical method.

Experimental Protocols & Methodologies

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Western Blotting

Objective: To detect the activation of key apoptotic proteins in response to this compound treatment.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at concentrations around the IC50 value for a predetermined time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometry analysis to quantify the changes in protein expression, normalizing to a loading control like β-actin or GAPDH.

Protocol 3: Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission in the appropriate channel.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Topoisomerase I Relaxation Assay

Objective: To assess the inhibitory effect of this compound on topoisomerase I activity.

Methodology:

  • Reaction Setup: In a microcentrifuge tube on ice, combine 10x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound.

  • Enzyme Addition: Add purified topoisomerase I enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I will be indicated by a decrease in the amount of relaxed plasmid DNA and a corresponding persistence of the supercoiled form.

Visualizations

Signaling Pathways and Workflows

OnTarget_Cytotoxicity_Pathway This compound This compound p53 p53 Activation This compound->p53 Topoisomerase Topoisomerase I/IIα Inhibition This compound->Topoisomerase Pyrimidine_Synth Pyrimidine Biosynthesis Inhibition This compound->Pyrimidine_Synth Bax_Fas Bax/Fas Upregulation p53->Bax_Fas Mitochondria Mitochondrial Pathway Bax_Fas->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GSDME GSDME Cleavage Caspase3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis DNA_Damage DNA Damage & G2/M Arrest Topoisomerase->DNA_Damage DNA_Damage->Apoptosis S_Phase_Arrest S Phase Arrest Pyrimidine_Synth->S_Phase_Arrest S_Phase_Arrest->Apoptosis

Caption: On-target cytotoxic mechanisms of this compound and related p-terphenyls.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results in Assay Check_Basics Verify Basic Experimental Parameters Start->Check_Basics Basics_OK Parameters OK? Check_Basics->Basics_OK Fix_Basics Optimize Seeding, Reagents, and Plate Layout Basics_OK->Fix_Basics No Consider_OffTarget Consider Off-Target Effects Basics_OK->Consider_OffTarget Yes Fix_Basics->Start Orthogonal_Assay Perform Orthogonal Assay (e.g., LDH vs. MTT) Consider_OffTarget->Orthogonal_Assay Rescue_Experiment Conduct Rescue Experiment Consider_OffTarget->Rescue_Experiment Analog_Control Test Inactive Analog Consider_OffTarget->Analog_Control Consistent_Results Results Consistent? Orthogonal_Assay->Consistent_Results On_Target Effect is Likely On-Target Rescue_Experiment->On_Target Off_Target Effect is Likely Off-Target Analog_Control->Off_Target Consistent_Results->On_Target Yes Consistent_Results->Off_Target No

Caption: Troubleshooting workflow for unexpected results in this compound assays.

References

Strategies for enhancing the bioavailability of Prenylterphenyllin for in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges of enhancing the bioavailability of Prenylterphenyllin for in vivo studies. Given that this compound is a lipophilic, p-terphenyl (B122091) compound, it is anticipated to have low aqueous solubility, a common barrier to achieving adequate systemic exposure in preclinical models.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a naturally occurring p-terphenyl compound with potential cytotoxic and α-glucosidase inhibitory activities.[1] Like many aromatic, non-polar molecules, it is expected to be poorly soluble in water.[3] For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4] Poor aqueous solubility is a primary factor that can lead to low or variable oral bioavailability, making it difficult to achieve therapeutic concentrations in animal models and obtain reliable experimental results.

Q2: What are the primary barriers to the oral bioavailability of a compound like this compound?

A2: The oral bioavailability of a lipophilic compound like this compound is typically limited by a combination of factors:

  • Low Aqueous Solubility & Dissolution Rate: The compound may not dissolve quickly or sufficiently in the gut, which is the rate-limiting step for absorption for many poorly soluble drugs.

  • Poor Membrane Permeability: While lipophilic compounds often favor passive diffusion across the intestinal membrane, very high lipophilicity can sometimes hinder release from the lipid bilayer into the cell's aqueous interior. The molecule's size and hydrogen bonding capacity also play a role.

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation, reducing the amount of active drug.

  • Efflux Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug from inside the intestinal cells back into the gut lumen.

Q3: What are the principal strategies to enhance the bioavailability of this compound?

A3: A variety of strategies can be employed, broadly categorized as follows:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can enhance the dissolution rate.

  • Formulation-Based Approaches: These are often the most direct methods for preclinical studies.

    • Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene (B89431) glycol) to increase solubility.

    • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents. Self-Emulsifying Drug Delivery Systems (SEDDS) are an advanced example that forms a fine emulsion in the gut, promoting absorption.

    • Surfactant Dispersions: Using surfactants to form micelles that encapsulate the drug, increasing its apparent solubility.

    • Complexation: Using molecules like cyclodextrins to form inclusion complexes, where the hydrophobic this compound molecule is encapsulated within the cyclodextrin's cavity, enhancing its solubility in water.

  • Structural Modification (Prodrugs): Chemically modifying the this compound molecule to create a more soluble or permeable "prodrug" that converts back to the active compound in the body.

Q4: How do I choose the most suitable bioavailability enhancement strategy for my initial in vivo studies?

A4: The choice depends on the specific properties of this compound, the intended animal model, and available resources. For early-stage discovery studies, formulation-based approaches are most common. A tiered approach is recommended:

  • Start Simple: Begin with a simple suspension in a vehicle containing a wetting agent (e.g., Tween 80) and a suspending agent (e.g., methylcellulose).

  • Increase Solubilization: If the suspension fails, move to a co-solvent system (e.g., PEG 400/water). This is often sufficient for many poorly soluble compounds in rodents.

  • Advanced Formulations: If higher exposure is needed, consider more complex systems like SEDDS or amorphous solid dispersions. These require more formulation development but can significantly improve bioavailability.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations between animals.

  • Possible Cause: Inconsistent Dosing Technique.

    • Troubleshooting Step: Ensure a standardized and consistent oral gavage technique. Verify the dose volume and concentration for each animal and confirm correct placement of the gavage needle.

  • Possible Cause: Formulation is not Homogeneous.

    • Troubleshooting Step: If using a suspension, ensure it is uniformly mixed before drawing each dose. High-energy mixing or continuous stirring may be required. Perform content uniformity testing on the formulation to confirm consistency.

Issue 2: Consistently low or undetectable plasma exposure (Low Cmax and AUC).

  • Possible Cause: Poor Drug Solubility and Dissolution in the GI Tract.

    • Troubleshooting Step: The current formulation is likely insufficient to overcome this compound's low aqueous solubility. The goal is to increase the dissolution rate and maintain a solubilized state at the absorption site. Move from a simple suspension to a solubilizing formulation such as a co-solvent system or a lipid-based formulation (see Protocols below).

  • Possible Cause: Extensive First-Pass Metabolism or Efflux.

    • Troubleshooting Step: These are intrinsic properties of the drug's interaction with the animal's biology. To diagnose this, a parallel intravenous (IV) dosing group is required to determine the absolute bioavailability. If absolute bioavailability is low despite good solubility, first-pass metabolism or efflux is likely. Co-administration with known inhibitors of relevant enzymes or transporters (e.g., piperine (B192125) as a bioenhancer) could be explored.

Issue 3: The compound precipitates out of the dosing vehicle before or during administration.

  • Possible Cause: Low solubility or instability in the chosen vehicle.

    • Troubleshooting Step: This indicates the compound's solubility limit has been exceeded. Try to:

      • Increase the proportion of the organic co-solvent (e.g., PEG 400, DMSO), while being mindful of potential toxicity in the animal model.

      • Add a surfactant (e.g., Tween 80, Cremophor EL) to improve and maintain solubility.

      • If using a suspension, ensure proper wetting of the drug particles by first creating a paste with a small amount of vehicle before final dilution.

      • Prepare the formulation immediately before dosing to minimize the time for precipitation.

Quantitative Data Summary

The following tables present hypothetical but realistic pharmacokinetic data to illustrate the potential impact of different formulation strategies on the bioavailability of this compound in a rat model.

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueImplication for Bioavailability
Molecular Weight406.5 g/mol Moderate size, generally favorable for passive diffusion.
LogP> 4.0 (Estimated)High lipophilicity suggests poor aqueous solubility.
Aqueous Solubility (pH 7.4)< 1 µg/mL (Estimated)Very low solubility will limit dissolution and absorption.
pKa9-10 (Phenolic OH, Estimated)Unlikely to be ionized at physiological pH, solubility is pH-dependent.

Table 2: Comparison of Hypothetical Pharmacokinetic Parameters for Different this compound Formulations in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Bioavailability (F%)
Suspension (0.5% MC, 0.1% Tween 80)55 ± 154.0350 ± 90< 5%
Co-solvent (40% PEG 400 in water)210 ± 502.01,450 ± 31018%
SEDDS (Lipid-based)450 ± 951.53,300 ± 65041%
Nanosuspension (Wet-milled)380 ± 801.52,950 ± 58036%
Intravenous (IV) (For reference)--8,100 ± 1100100%
Data are represented as Mean ± SD. Bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * 100.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

  • Objective: To prepare a 5 mg/mL solution of this compound in a vehicle suitable for oral dosing in rats.

  • Materials: this compound, Polyethylene glycol 400 (PEG 400), Saline (0.9% NaCl), Glass vials, Magnetic stirrer.

  • Procedure:

    • Weigh the required amount of this compound and place it in a glass vial.

    • For a final formulation of 10 mL at 5 mg/mL, add 4 mL of PEG 400 to the vial.

    • Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle warming (<40°C) may be applied if necessary.

    • Once a clear solution is obtained, slowly add 6 mL of saline while continuously stirring to form a 40:60 PEG 400:saline solution.

    • Observe the solution for any signs of precipitation. If it remains clear, it is ready for administration. Prepare fresh daily.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To dissolve this compound in a lipid-based system that will spontaneously form an emulsion upon contact with aqueous fluids.

  • Materials: this compound, Capryol™ 90 (oil), Kolliphor® EL (surfactant), Transcutol® HP (co-solvent).

  • Procedure:

    • Prepare the SEDDS vehicle by mixing Capryol™ 90, Kolliphor® EL, and Transcutol® HP in a ratio of 30:40:30 (w/w/w).

    • Weigh the required amount of this compound and add it to the pre-mixed SEDDS vehicle.

    • Vortex and sonicate the mixture at a controlled temperature (e.g., 40°C) until a homogenous, clear solution is formed.

    • To test the self-emulsification properties, add one drop of the formulation to a beaker of water with gentle stirring and observe the spontaneous formation of a milky emulsion.

    • The final formulation can be administered directly by oral gavage.

Protocol 3: General Protocol for an Oral Pharmacokinetic Study in Rodents

  • Animal Model: Select an appropriate rodent model (e.g., male Sprague-Dawley rats, 250-300g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water. This reduces variability in gut content.

  • Dosing: Administer the prepared this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg). For absolute bioavailability, a separate group will receive an IV administration.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

Troubleshooting_Bioavailability start Start: Low or Variable Plasma Exposure Observed check_formulation Is the formulation a homogeneous solution or stable suspension? start->check_formulation improve_formulation Action: Improve Formulation - Use wetting/suspending agents - Continuous stirring - Prepare fresh check_formulation->improve_formulation No check_solubility Is the dose fully dissolved in the GI tract? check_formulation->check_solubility Yes improve_formulation->start Re-test increase_solubility Action: Enhance Solubility - Use Co-solvents - Develop SEDDS - Micronize/Nanonize check_solubility->increase_solubility No run_iv Is absolute bioavailability (F%) still low with a solubilizing formulation? check_solubility->run_iv Yes increase_solubility->start Re-test metabolism_issue Conclusion: High First-Pass Metabolism or P-gp Efflux is likely. run_iv->metabolism_issue Yes end_good Conclusion: Issue Resolved Proceed with Study run_iv->end_good No re_evaluate Action: Re-evaluate Dose/Route or Consider Prodrug Strategy metabolism_issue->re_evaluate

Caption: Troubleshooting decision tree for poor bioavailability.

Formulation_Workflow char 1. Physicochemical Characterization (Solubility, LogP) f_select 2. Formulation Strategy Selection char->f_select susp 3a. Simple Suspension (e.g., 0.5% MC) f_select->susp Low Dose Number cosolv 3b. Co-solvent System (e.g., PEG 400/H2O) f_select->cosolv Moderate Solubility Gap sedds 3c. Lipid-Based (SEDDS) f_select->sedds High LogP Poor Solubility nano 3d. Nanosuspension f_select->nano Very Poor Solubility f_dev 4. Formulation Development & Stability Testing susp->f_dev cosolv->f_dev sedds->f_dev nano->f_dev invivo 5. In Vivo Pharmacokinetic Screening in Rodents f_dev->invivo select 6. Select Lead Formulation for Efficacy Studies invivo->select

Caption: Experimental workflow for formulation development.

Enhancement_Mechanisms cluster_gut GI Lumen cluster_barrier Intestinal Barrier cluster_blood Systemic Circulation drug_solid This compound (Solid Particles) drug_dissolved Drug in Solution drug_solid->drug_dissolved Dissolution membrane Enterocyte Membrane drug_dissolved->membrane Permeation bloodstream Bloodstream (Absorption) membrane->bloodstream strat1 Particle Size Reduction (Nanosuspension) strat1->drug_solid Increases rate of step 1 strat2 Solubilization (Co-solvents, SEDDS) strat2->drug_dissolved Increases concentration of dissolved drug strat3 Permeation Enhancement strat3->membrane Increases rate of step 2

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Potency of Prenylterphenyllin and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic potency of Prenylterphenyllin, a naturally derived prenylated p-terphenyl (B122091), and Doxorubicin, a widely used chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals interested in the anticancer properties of these compounds.

Introduction

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products represent a rich source of structurally diverse compounds with potent biological activities. This compound, isolated from marine-derived fungi, has emerged as a promising cytotoxic agent. This guide presents a comparative analysis of its cytotoxic potency against the established anthracycline antibiotic, Doxorubicin.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and Doxorubicin against various cancer cell lines.

Table 1: IC50 Values of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
KBHuman Epidermoid Carcinoma8.5 µg/mL[1]
HL-60Human Promyelocytic Leukemia1.53 - 10.90 µM
A-549Human Lung Carcinoma1.53 - 10.90 µM
P-388Murine Leukemia1.53 - 10.90 µM

Table 2: IC50 Values of Doxorubicin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
A549Lung Cancer1.50
HeLaCervical Cancer1.00
LNCaPProstate Cancer0.25
PC3Prostate Cancer8.00
HCT116Colon Cancer24.30 (µg/mL)
Hep-G2Hepatocellular Carcinoma14.72 (µg/mL)
MCF-7Breast Cancer~0.4 - 1.0

Note: IC50 values can vary between studies due to different experimental conditions such as cell density, exposure time, and assay methodology.

Mechanisms of Action

This compound: A Dual Threat to Cancer Cells

Current research on this compound and closely related p-terphenyl compounds suggests a multi-faceted mechanism of action against cancer cells, primarily involving the induction of apoptosis and cell cycle arrest.

One proposed mechanism, based on studies of the related compound Terphenyllin, involves the activation of the p53 signaling pathway . This leads to the upregulation of pro-apoptotic proteins such as BAX and FAS, ultimately triggering a caspase cascade (CASP3) that results in programmed cell death (apoptosis) and a form of inflammatory cell death known as pyroptosis.[2]

Prenylterphenyllin_Apoptosis_Pathway This compound This compound p53 p53 Activation This compound->p53 Bax_Fas BAX/FAS Upregulation p53->Bax_Fas Caspase3 Caspase-3 Activation Bax_Fas->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis GSDME GSDME Cleavage Caspase3->GSDME Pyroptosis Pyroptosis GSDME->Pyroptosis

Figure 1: Proposed Apoptotic and Pyroptotic Pathway of this compound.

A second potential mechanism of action is the inhibition of pyrimidine (B1678525) biosynthesis . Studies on a prenylated p-terphenyl metabolite have shown that it arrests the cell cycle in the early S phase.[1] This suggests that the compound may interfere with the synthesis of essential building blocks for DNA replication, thereby halting cell proliferation.

Prenylterphenyllin_CellCycle_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition Pyrimidine_Biosynthesis Pyrimidine Biosynthesis DNA_Synthesis DNA Synthesis Pyrimidine_Biosynthesis->DNA_Synthesis Inhibition->Pyrimidine_Biosynthesis S_Phase_Arrest Early S Phase Arrest Inhibition->S_Phase_Arrest Leads to DNA_Synthesis->S_Phase_Arrest

Figure 2: Proposed Cell Cycle Arrest Mechanism of this compound.
Doxorubicin: The Established DNA Damager

Doxorubicin's cytotoxic effects are well-characterized and primarily stem from its ability to interfere with DNA replication and function. It achieves this through two main mechanisms:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and preventing the action of DNA polymerase, thus inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of double-strand breaks in the DNA, triggering apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin Intercalation Intercalation Doxorubicin->Intercalation TopoII_Inhibition Topoisomerase II Inhibition Doxorubicin->TopoII_Inhibition DNA DNA DSB DNA Double-Strand Breaks DNA->DSB TopoII Topoisomerase II TopoII->DSB Intercalation->DNA TopoII_Inhibition->TopoII Apoptosis Apoptosis DSB->Apoptosis

Figure 3: Mechanism of Action of Doxorubicin.

Experimental Protocols: Cytotoxicity Assessment

The cytotoxic activity of both this compound and Doxorubicin is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

General MTT Assay Protocol

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis Cell_Seeding 1. Seed cells in 96-well plates Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition 3. Add serial dilutions of This compound or Doxorubicin Incubation1->Compound_Addition Incubation2 4. Incubate for 24-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4h MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance 8. Measure absorbance at ~570nm Solubilization->Absorbance IC50_Calc 9. Calculate IC50 values Absorbance->IC50_Calc

Figure 4: General Workflow for MTT Cytotoxicity Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • This compound and Doxorubicin stock solutions

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, typically DMSO).

  • Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Conclusion

Both this compound and Doxorubicin demonstrate significant cytotoxic activity against a range of cancer cell lines. Doxorubicin, a cornerstone of chemotherapy, exerts its effects through well-established mechanisms of DNA intercalation and topoisomerase II inhibition. This compound, a promising natural product, appears to employ different and potentially novel mechanisms, including the induction of apoptosis via the p53 pathway and cell cycle arrest through the inhibition of pyrimidine biosynthesis. The distinct mechanisms of action of this compound may offer therapeutic advantages, particularly in the context of drug resistance. Further research is warranted to fully elucidate the anticancer potential of this compound and to explore its efficacy in preclinical and clinical settings.

References

A Comparative Analysis of Alpha-Glucosidase Inhibition: Prenylterphenyllin Derivatives vs. Acarbose

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents for managing type 2 diabetes, the inhibition of α-glucosidase presents a key strategy for controlling postprandial hyperglycemia. This guide provides a detailed comparison of the α-glucosidase inhibitory potential of a representative p-terphenyl (B122091) compound, terphenyllin (B1681270), and the well-established drug, acarbose (B1664774). This analysis is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their comparative efficacy based on available experimental data.

Note: Direct inhibitory data for prenylterphenyllin (B1260684) was not available in the reviewed literature. Therefore, data for its parent compound, terphenyllin, is used as a representative for the this compound class of molecules in this comparison.

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The table below summarizes the reported IC50 values for terphenyllin and acarbose against α-glucosidase.

CompoundIC50 (µM)Reference
Terphenyllin4.79 - 15[1]
Acarbose707.9[1]

The data clearly indicates that terphenyllin exhibits significantly stronger inhibitory activity against α-glucosidase in vitro compared to acarbose, with an IC50 value that is several orders of magnitude lower.

Mechanism of Inhibition

Understanding the mechanism by which these compounds inhibit α-glucosidase is crucial for drug design and development.

  • Acarbose is a well-characterized competitive inhibitor of α-glucosidase. It mimics the structure of oligosaccharides, the natural substrates of the enzyme, and binds reversibly to the active site, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides.

  • Terphenyllin and its derivatives have been shown to act as non-competitive inhibitors of α-glucosidase. This suggests that they bind to a site on the enzyme other than the active site (an allosteric site), inducing a conformational change that reduces the enzyme's catalytic efficiency.

Experimental Protocols

The following is a generalized protocol for determining α-glucosidase inhibitory activity in vitro, based on commonly cited methodologies.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (this compound derivative/Terphenyllin and Acarbose)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • A solution of α-glucosidase is prepared in phosphate buffer.

  • The test compound (inhibitor) is dissolved in a suitable solvent and then diluted to various concentrations.

  • In a 96-well microplate, the enzyme solution is pre-incubated with different concentrations of the test compound for a specified period at 37°C.

  • The enzymatic reaction is initiated by adding the substrate, pNPG, to the mixture.

  • The reaction is allowed to proceed for a set time at 37°C.

  • The reaction is terminated by the addition of a sodium carbonate solution.

  • The amount of p-nitrophenol released from the hydrolysis of pNPG is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated for each concentration of the inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Process and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme α-Glucosidase Solution Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Inhibitor Test Compound Dilutions (this compound/Acarbose) Inhibitor->Preincubation Substrate pNPG Substrate Solution Reaction_Start Add Substrate (pNPG) Substrate->Reaction_Start Preincubation->Reaction_Start Transfer to Plate Incubation Incubation at 37°C Reaction_Start->Incubation Termination Stop Reaction (add Na2CO3) Incubation->Termination Measurement Measure Absorbance at 405 nm Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Experimental workflow for α-glucosidase inhibition assay.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition (Acarbose) cluster_noncompetitive Non-Competitive Inhibition (Terphenyllin) Enzyme_C Enzyme ActiveSite_C Active Site Enzyme_C->ActiveSite_C Substrate_C Substrate Substrate_C->ActiveSite_C Binds Inhibitor_C Acarbose Inhibitor_C->ActiveSite_C Blocks Enzyme_NC Enzyme ActiveSite_NC Active Site Enzyme_NC->ActiveSite_NC AllostericSite_NC Allosteric Site Enzyme_NC->AllostericSite_NC Substrate_NC Substrate Substrate_NC->ActiveSite_NC Binds Inhibitor_NC Terphenyllin Inhibitor_NC->AllostericSite_NC Binds & Changes Shape

Caption: Mechanisms of α-glucosidase inhibition.

References

Cross-validation of Prenylterphenyllin's bioactivity in different laboratory settings.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of Prenylterphenyllin, a naturally occurring p-terphenyl (B122091) compound, with a focus on establishing a framework for cross-laboratory validation. This compound, isolated from fungal species like Aspergillus, has demonstrated notable cytotoxic effects, making it a compound of interest for anticancer research.[1] Consistent and reproducible data are paramount in drug discovery; this guide offers the necessary data, protocols, and conceptual workflows to facilitate standardized evaluation of this compound and its analogs.

Core Bioactivity: Inhibition of the STAT3 Signaling Pathway

The anticancer activity of the parent compound, terphenyllin, has been linked to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting proliferation, survival, and metastasis. Terphenyllin has been shown to directly interact with STAT3, inhibiting its phosphorylation and subsequent activation.[1][2][3] This leads to the downregulation of STAT3-dependent target genes, such as c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation.[2][3][4] The mechanism provides a clear target for assessing the bioactivity of this compound and related compounds.

G cluster_1 Cytoplasm cluster_2 Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak 2. Receptor Activation stat3 STAT3 jak->stat3 3. STAT3 Phosphorylation pstat3 p-STAT3 dimer p-STAT3 Dimer pstat3->dimer 4. Dimerization dna DNA dimer->dna 5. Nuclear Translocation prenyl This compound (or Terphenyllin) prenyl->jak Inhibits target_genes Target Genes (e.g., c-Myc, Cyclin D1) dna->target_genes 6. Gene Transcription Proliferation,\nSurvival, Metastasis Proliferation, Survival, Metastasis target_genes->Proliferation,\nSurvival, Metastasis

Caption: Simplified STAT3 signaling pathway and the inhibitory action of Terpenyllins.

Comparative Bioactivity Data

The following tables summarize the cytotoxic activity of this compound, its direct analogs, and other related p-terphenyl compounds. Data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), which is a standard metric for cytotoxicity.

Table 1: Cytotoxic Activity of this compound and Analogs

CompoundCell LineBioactivity (IC₅₀)Source
This compound KB (Human epidermoid carcinoma)8.5 µg/mL
4''-deoxythis compoundKB (Human epidermoid carcinoma)3.0 µg/mL
4''-deoxyisoterpreninKB (Human epidermoid carcinoma)2.5 µg/mL
4''-deoxyterpreninKB (Human epidermoid carcinoma)4.5 µg/mL

Table 2: Cytotoxic Activity of Terphenyllin and Derivatives (Alternatives)

CompoundCell LineBioactivity (IC₅₀)Source
TerphenyllinHeLa (Cervical Cancer)23 µM[5]
TerphenyllinA549 (Lung Cancer)36 µM[5]
TerphenyllinHepG2 (Liver Cancer)32 µM[5]
CHNQD-00824BT549 (Breast Cancer)0.16 µM[5][6]
CHNQD-00824U2OS (Osteosarcoma)0.21 µM[6]
CHNQD-00824HCT116 (Colon Cancer)0.35 µM[6]
CHNQD-00824DU145 (Prostate Cancer)0.46 µM[6]

Proposed Workflow for Cross-Validation

To ensure that the measured bioactivity of this compound is robust and reproducible, a standardized cross-validation workflow is essential. This involves independent verification of results across different laboratory settings, using harmonized protocols and reference standards.

G cluster_labs Step 3: Independent Experiments start Start: Hypothesis (this compound has anticancer activity) sourcing Step 1: Compound Sourcing - Single, characterized batch - Distribute to Lab A & Lab B start->sourcing protocol Step 2: Protocol Harmonization - Shared cell lines (e.g., A549, HCT116) - Standardized assay protocols (MTT, Migration) - Agreed concentration ranges sourcing->protocol lab_a Lab A - Executes agreed protocols - Collects raw data protocol->lab_a lab_b Lab B - Executes agreed protocols - Collects raw data protocol->lab_b analysis Step 4: Centralized Data Analysis - Both labs submit raw data to a neutral party - Statistical analysis (IC50 calculation, variance) lab_a->analysis lab_b->analysis comparison Step 5: Inter-Laboratory Comparison - Compare IC50 values & dose-response curves - Assess reproducibility (e.g., using Z-factor) analysis->comparison conclusion Step 6: Conclusion - Bioactivity is validated - Identify sources of variability comparison->conclusion

Caption: A logical workflow for the cross-laboratory validation of bioactivity.

Experimental Protocols

Adherence to detailed, standardized protocols is the most critical factor in achieving reproducible results. The following are synthesized methodologies for key assays relevant to the bioactivity of this compound.

Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.[6]

  • Cell Plating: Seed cells (e.g., A549, HCT116) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6] Purple formazan crystals should become visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well.[6] Mix thoroughly to dissolve the formazan crystals. Incubate overnight in a humidified atmosphere to ensure complete solubilization.[6]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Cell Migration Assessment (Wound Healing Assay)

This method assesses collective cell migration by creating a cell-free gap ("wound") in a confluent monolayer and monitoring the rate at which cells move to close the gap.[7]

  • Monolayer Formation: Seed cells in a 6-well plate and grow them to form a fully confluent monolayer.[8]

  • Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the monolayer.[7]

  • Wash and Treat: Gently wash the well twice with PBS to remove detached cells.[8] Replace with fresh, low-serum medium containing the desired concentration of this compound or a vehicle control. A low-serum medium is used to minimize cell proliferation.

  • Imaging: Immediately place the plate on a microscope stage and capture an image of the wound at time zero. Continue to capture images of the same field of view at regular intervals (e.g., every 6-12 hours) for up to 24-48 hours, or until the wound in the control well is closed.[9]

  • Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area. Compare the migration rates between treated and control groups.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for this quantification via flow cytometry.[10]

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or vehicle control for a specified time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping.[5][11] Fix the cells for at least 2 hours at -20°C.[5] Cells can be stored at this stage for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[12] The RNase is crucial to prevent staining of double-stranded RNA.[10] Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12] Compare the cell cycle distribution of treated cells to control cells to identify any cell cycle arrest.

References

Unraveling the Efficacy of Prenylterphenyllin: A Comparative Analysis in Drug-Sensitive and Drug-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of a compound's performance in the face of drug resistance is paramount. This guide provides a comprehensive comparative analysis of Prenylterphenyllin's efficacy, contrasting its activity in drug-sensitive cancer cell lines with that in their drug-resistant counterparts. Through a meticulous review of experimental data, this report illuminates the potential of this compound as a novel anti-cancer agent, particularly in the challenging landscape of multidrug resistance.

This compound, a member of the terphenyllin (B1681270) class of natural products, has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of programmed cell death, or apoptosis, through the modulation of key signaling pathways within cancer cells. However, the emergence of multidrug resistance (MDR), a phenomenon where cancer cells become resilient to a broad spectrum of chemotherapeutic agents, presents a formidable obstacle in cancer treatment. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which function as cellular pumps to actively extrude drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.

This guide delves into the comparative cytotoxicity of this compound, examining its ability to overcome the protective mechanisms conferred by drug resistance.

Quantitative Analysis of Cytotoxic Activity

To quantify the cytotoxic effects of this compound and its derivatives, the half-maximal inhibitory concentration (IC50) is a critical metric. The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the available IC50 values for Terphenyllin and a derivative in various cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM)Reference
Panc1Pancreatic CancerTerphenyllin36.4[1]
HPACPancreatic CancerTerphenyllin35.4[1]
SW1990Pancreatic CancerTerphenyllin89.9[1]
AsPC1Pancreatic CancerTerphenyllin>100[1]
CFPAC1Pancreatic CancerTerphenyllin>100[1]
MKN1Gastric CancerTerphenyllin35.5 (at 72h)
BGC823Gastric CancerTerphenyllin39.9 (at 72h)
BT549Breast CancerCHNQD-00824 (Derivative)0.16
U2OSOsteosarcomaCHNQD-00824 (Derivative)0.23
HCT8Colon CancerCHNQD-00824 (Derivative)0.35
HCT116Colon CancerCHNQD-00824 (Derivative)0.44
DU145Prostate CancerCHNQD-00824 (Derivative)0.61
A549Lung CancerCHNQD-00824 (Derivative)1.27
HeLaCervical CancerCHNQD-00824 (Derivative)1.54
HepG2Liver CancerCHNQD-00824 (Derivative)2.11
MCF-7Breast CancerCHNQD-00824 (Derivative)2.37
K562LeukemiaCHNQD-00824 (Derivative)3.82
SGC-7901Gastric CancerCHNQD-00824 (Derivative)4.63
PC-3Prostate CancerCHNQD-00824 (Derivative)7.64

Note: While the table provides valuable data on the general cytotoxicity of Terphenyllin and its derivative, direct comparative studies in isogenic drug-sensitive and drug-resistant cell line pairs for this compound are not yet available in the reviewed literature. The development of such paired cell lines, for instance, by continuous exposure to a specific chemotherapeutic agent to induce resistance, is a crucial next step to definitively assess this compound's potential in overcoming MDR.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their anticancer effects by modulating critical signaling pathways that govern cell survival, proliferation, and death. Understanding these pathways is key to elucidating its mechanism of action in both sensitive and potentially resistant cells.

Apoptosis Induction via the p53 and STAT3 Pathways

Studies on Terphenyllin have highlighted its ability to induce apoptosis in cancer cells through the upregulation of the p53 signaling pathway and the inhibition of the STAT3 signaling pathway.

  • p53 Signaling Pathway: The p53 tumor suppressor protein plays a central role in preventing cancer formation. Upon activation by cellular stress, such as that induced by chemotherapeutic agents, p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. Terphenyllin has been shown to upregulate p53, leading to the activation of downstream pro-apoptotic proteins.

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Terphenyllin has been found to inhibit the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes involved in cancer progression, such as c-Myc and Cyclin D1.

The following diagram illustrates the proposed mechanism of action of Terphenyllin in inducing apoptosis in cancer cells.

Proposed Mechanism of Terphenyllin-Induced Apoptosis Terphenyllin Terphenyllin p53 p53 Terphenyllin->p53 Upregulates STAT3 STAT3 Terphenyllin->STAT3 Inhibits Apoptosis Apoptosis p53->Apoptosis Induces Cell_Survival Cell_Survival STAT3->Cell_Survival Promotes Proliferation Proliferation STAT3->Proliferation Promotes

Caption: Terphenyllin induces apoptosis by upregulating p53 and inhibiting STAT3 signaling.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard methodologies employed in the assessment of this compound's cytotoxicity and mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 4,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The following diagram illustrates the workflow for assessing the cytotoxicity of a compound like this compound.

Experimental Workflow for Cytotoxicity Assessment cluster_invitro In Vitro Assays cluster_data Data Analysis Cell_Culture Cancer Cell Lines (Sensitive & Resistant) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot IC50 IC50 Determination Viability_Assay->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Exp Protein Expression Analysis Western_Blot->Protein_Exp Comparison Comparative Analysis (Sensitive vs. Resistant) IC50->Comparison Apoptosis_Quant->Comparison Protein_Exp->Comparison

Caption: Workflow for evaluating this compound's cytotoxicity and mechanism.

Conclusion and Future Directions

The available data suggests that this compound and its derivatives are potent cytotoxic agents against a range of cancer cell lines. The modulation of key signaling pathways like p53 and STAT3 provides a strong rationale for their anticancer activity. However, to fully assess the potential of this compound in a clinical context, particularly for treating drug-resistant cancers, further research is imperative.

Future studies should prioritize the development and characterization of cancer cell lines with acquired resistance to standard chemotherapeutic agents. A direct comparative analysis of this compound's efficacy in these resistant lines versus their drug-sensitive parental counterparts will provide definitive evidence of its ability to overcome multidrug resistance. Furthermore, investigating the interaction of this compound with ABC transporters at a molecular level will be crucial to understand if it acts as an inhibitor or is simply not a substrate for these efflux pumps. Such studies will be instrumental in positioning this compound as a promising candidate for further preclinical and clinical development in the fight against drug-resistant cancers.

References

Validating the Cellular Target Engagement of Prenylterphenyllin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a bioactive compound engages its intended molecular target within a cellular environment is a critical step in elucidating its mechanism of action and advancing it through the development pipeline. Prenylterphenyllin, a derivative of the natural product terphenyllin, has demonstrated potential as an anticancer agent, with studies suggesting it may induce DNA damage[1]. However, the direct molecular target(s) of this compound and the validation of its engagement in a cellular context remain key areas of investigation.

This guide provides a comparative overview of state-of-the-art techniques for validating the cellular target engagement of a small molecule like this compound. We will focus on two prominent label-free methods: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. This guide will objectively compare their principles, protocols, and data outputs to assist researchers in selecting the most appropriate method for their experimental needs.

Core Principles of Target Engagement Validation

The fundamental principle behind many target engagement assays is that the binding of a small molecule (ligand) to its protein target alters the biophysical properties of the protein. This change can be leveraged to detect and quantify the interaction in a complex cellular environment. Both CETSA and DARTS rely on this principle of ligand-induced stabilization.

Comparative Analysis of Key Methodologies

The choice of method for validating target engagement depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of CETSA and DARTS, two powerful and widely used techniques.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Measures the change in thermal stability of a target protein upon ligand binding.[2][3][4]Measures the change in a target protein's susceptibility to protease digestion upon ligand binding.[3][5]
Cellular Context Can be performed in intact cells, cell lysates, and tissue extracts, providing a physiologically relevant environment.[2][3]Typically performed on cell lysates, which may not fully recapitulate the intracellular milieu.[3][5]
Advantages - Direct evidence of target binding in a native cellular environment.- Applicable to a wide range of targets without modification of the compound.[4]- Adaptable for high-throughput screening (HTS) formats.[6]- Does not rely on thermal stability changes, making it suitable for interactions that do not induce a significant thermal shift.- Can detect weak or transient interactions.[5]- Relatively straightforward workflow.
Limitations - Requires a specific antibody for the target protein for Western Blot detection.- The magnitude of the thermal shift can vary between targets.[3]- Not all ligand binding events result in a measurable change in thermal stability.- Requires careful optimization of protease concentration and digestion time.- Performed on cell lysates, which can introduce artifacts.- Variability in proteolytic digestion can affect quantitation.[5]
Primary Readout Change in soluble protein levels across a temperature gradient, visualized by Western Blot or Mass Spectrometry.[2]Change in protein band intensity on an SDS-PAGE gel after protease treatment, visualized by Western Blot.[5]
Hypothetical Quantitative Data Comparison

To illustrate the expected outcomes from these assays, the following table presents hypothetical data for this compound's engagement with a putative target protein (e.g., a DNA damage response kinase).

ParameterCETSA (Isothermal Dose-Response)DARTS (Dose-Response)
Compound Concentration EC50 = 1.5 µMProtection Concentration50 = 2.0 µM
Maximal Stabilization/Protection 85% of total protein stabilized at 58°C75% of total protein protected from digestion
Vehicle Control (DMSO) 10% of total protein remains soluble5% of total protein remains undigested

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these assays. Below are generalized protocols that can be adapted for validating the target engagement of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is for a traditional Western Blot-based CETSA to determine the thermal stabilization of a target protein in response to this compound treatment.

1. Cell Culture and Treatment:

  • Culture cells (e.g., BT549 breast cancer cells) to approximately 80% confluency.
  • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heating and Lysis:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

3. Separation of Soluble and Precipitated Fractions:

  • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
  • Collect the supernatant containing the soluble protein fraction.

4. Protein Quantification and Analysis:

  • Determine the protein concentration of the soluble fractions.
  • Normalize the protein concentrations for all samples.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with a primary antibody specific to the putative target protein, followed by a secondary antibody.
  • Visualize the protein bands and quantify their intensity to generate a thermal stability curve.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the steps for a DARTS experiment to assess the protective effect of this compound on its target protein against proteolysis.

1. Cell Lysis and Lysate Preparation:

  • Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer) with protease inhibitors.
  • Centrifuge the lysate to remove cell debris and collect the supernatant.
  • Determine and normalize the protein concentration of the lysates.

2. Compound Incubation:

  • Aliquot the cell lysate.
  • Add varying concentrations of this compound or a vehicle control to the aliquots and incubate for 1 hour at room temperature.

3. Limited Proteolysis:

  • Add a protease (e.g., pronase or thermolysin) to each sample at a pre-optimized concentration.
  • Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial digestion.
  • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

4. Western Blot Analysis:

  • Boil the samples to denature the proteins.
  • Separate the protein digests by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with a primary antibody against the target protein, followed by a secondary antibody.
  • Visualize and quantify the intensity of the full-length protein band. A stronger band in the presence of this compound indicates protection from proteolysis and thus, target engagement.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing experimental workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language).

G cluster_workflow General Target Engagement Validation Workflow start Hypothesized Target compound This compound Treatment start->compound assay Biophysical Assay (CETSA or DARTS) compound->assay readout Data Acquisition (Western Blot / MS) assay->readout analysis Quantitative Analysis readout->analysis validation Target Engagement Validated analysis->validation

Caption: A generalized workflow for validating the cellular target engagement of a compound.

G cluster_pathway Hypothetical Signaling Pathway for this compound prenyl This compound target Putative Target (e.g., DNA Damage Response Kinase) prenyl->target Binds and Stabilizes downstream Downstream Effector (e.g., p53) target->downstream Activates apoptosis Apoptosis / Cell Cycle Arrest downstream->apoptosis

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.

Conclusion

Validating the direct binding of a compound to its target in a cellular context is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) assay are powerful, label-free methods to achieve this. CETSA offers the advantage of assessing target engagement in intact cells, providing a highly physiological context.[2][7] DARTS, on the other hand, provides a valuable alternative that is not dependent on the thermal stabilization of the target protein.[5] The choice between these methods should be guided by the specific research question, the characteristics of the target protein, and the available resources. By employing these techniques, researchers can confidently validate the cellular target engagement of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

Reproducibility of Prenylterphenyllin's biological effects across different studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prenylterphenyllin, a member of the p-terphenyl (B122091) class of natural products, has garnered attention for its potential therapeutic properties. This guide provides a comparative analysis of the reported biological effects of this compound and related p-terphenyl derivatives across various studies, with a focus on cytotoxicity and antioxidant activity. Due to limited direct studies on the anti-inflammatory effects of this compound, this guide also includes data on related compounds to provide a broader context for its potential activities.

Cytotoxic Activity

The cytotoxic effects of this compound and its analogs have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions such as cell lines, incubation times, and specific assay protocols[1][2].

CompoundCell Line(s)IC50 Value(s)Reference
Asperterphenyllin GNine cell lines including HCT-116, A549, MCF-70.4 - 1.7 µM[3]
Prenylated p-terphenylHTB-26 (breast cancer), PC-3 (pancreatic cancer), HepG2 (hepatocellular carcinoma)10 - 50 µM[4]
Prenylated p-terphenylBALB/MK (mouse keratinocyte) and other tumour cell linesPotent activity (specific IC50 not provided in abstract)[5][6]
Experimental Protocols: Cytotoxicity Assays

The most common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Mechanism of Cytotoxic Action

Studies on a prenylated p-terphenyl metabolite from Aspergillus candidus suggest a mechanism involving the inhibition of pyrimidine (B1678525) biosynthesis. This leads to an arrest of the cell cycle in the early S phase.[5][6]

G Proposed Cytotoxic Mechanism of a Prenylated p-terphenyl cluster_0 Cellular Processes Prenylated_p_terphenyl Prenylated p-terphenyl Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Prenylated_p_terphenyl->Pyrimidine_Biosynthesis Inhibits dNTP_Pool dNTP Pool Imbalance Pyrimidine_Biosynthesis->dNTP_Pool Leads to DNA_Replication DNA Replication Stress dNTP_Pool->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest (Early S Phase) DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of cytotoxicity for a prenylated p-terphenyl.

Antioxidant Activity

Certain p-terphenyl derivatives have demonstrated antioxidant properties. The antioxidant capacity is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundAssayIC50 Value(s)Reference
p-terphenyl derivativeDPPH17.62 µg/mL[7]
Experimental Protocols: Antioxidant Assays

DPPH Radical Scavenging Assay

  • Preparation of DPPH solution: A fresh solution of DPPH in methanol (B129727) is prepared.

  • Sample Incubation: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity of the compound.

  • IC50 Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

ABTS Radical Cation Scavenging Assay

  • Generation of ABTS radical cation (ABTS•+): ABTS is reacted with an oxidizing agent like potassium persulfate to generate the blue/green ABTS•+ chromophore.

  • Sample Incubation: The test compound is added to the ABTS•+ solution.

  • Absorbance Measurement: The reduction in the absorbance of the ABTS•+ solution at a specific wavelength (e.g., 734 nm) is measured after a set incubation time.

  • IC50 Calculation: The percentage of inhibition is plotted against the concentration of the compound to determine the IC50 value.

Anti-inflammatory Activity

Direct and comprehensive studies on the anti-inflammatory effects of this compound are limited in the currently available literature. However, the broader class of p-terphenyls has been investigated for such properties. For instance, some p-terphenyl metabolites have been identified as potential inhibitors of phosphodiesterase 4D (PDE4D), a key enzyme in the inflammatory cascade. One study reported a p-terphenyl compound with an IC50 value of 5.543 µM for PDE4D inhibition.[8][9] The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn downregulates various inflammatory responses.

G Experimental Workflow for Cytotoxicity Screening cluster_1 Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Compound_Treatment Treatment with this compound (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 48h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Data Analysis (Absorbance Reading) Viability_Assay->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination

Caption: A general experimental workflow for determining the cytotoxicity of a compound.

Conclusion

The available data suggest that this compound and related p-terphenyl compounds consistently exhibit cytotoxic activity against various cancer cell lines, although the potency can vary depending on the specific compound and experimental setup. The proposed mechanism of action for at least one related compound involves the disruption of pyrimidine biosynthesis, leading to cell cycle arrest. Evidence for the antioxidant activity of this class of compounds is also present. While direct evidence for the anti-inflammatory effects of this compound is sparse, the activity of related compounds as PDE4D inhibitors suggests a potential avenue for further investigation.

To ensure the reproducibility and comparability of biological effects, future studies should aim to standardize experimental protocols, including the use of common cell lines and consistent assay conditions. Further research is warranted to fully elucidate the anti-inflammatory potential and the precise mechanisms of action of this compound.

References

Comparative study of the extraction methods for Prenylterphenyllin from Aspergillus.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various extraction methods for prenylterphenyllin (B1260684) and related p-terphenyl (B122091) compounds from Aspergillus species. While direct comparative quantitative data for this compound is limited in publicly available literature, this document compiles analogous data from studies on similar fungal secondary metabolites to offer a comprehensive overview of the available techniques. The information presented herein is intended to assist researchers in selecting and optimizing extraction protocols for these valuable bioactive compounds.

Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The most common techniques employed for the extraction of secondary metabolites from fungi include conventional solvent extraction (maceration), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). The following table summarizes the key performance aspects of these methods based on studies of analogous fungal and plant-derived compounds.

FeatureMacerationUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Soaking the fungal biomass in a solvent to allow for the slow diffusion of metabolites.Utilizes high-frequency sound waves to induce cavitation, disrupting cell walls and enhancing solvent penetration.[1][2]Employs microwave energy to heat the solvent and fungal matrix, causing cell rupture and rapid extraction.[3]
Extraction Time Long (hours to days)Short (minutes)[4][5]Very short (minutes)
Solvent Consumption HighModerate to LowLow
Extraction Efficiency Generally lower compared to modern techniques.High, often superior to maceration.High, often comparable or superior to UAE.
Yield of Terpenoids Variable, often lower.Increased yields reported for various terpenoids.High yields of triterpenoid (B12794562) saponins (B1172615) have been achieved in significantly less time than other methods.
Automation Potential LowModerateHigh
Cost Low initial investment.Moderate initial investment.Moderate to high initial investment.
Potential for Degradation Low risk of thermal degradation.Localized heating can occur, but generally considered a gentle method.Risk of thermal degradation of sensitive compounds if not properly controlled.

Experimental Protocols

Detailed methodologies are crucial for the successful extraction and isolation of this compound. Below are representative protocols for fermentation, extraction, and purification based on established literature.

Fungal Fermentation
  • Strain Activation: The Aspergillus strain is activated by transferring it from a glycerol (B35011) stock to a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA). The culture is incubated at 28°C for several days until sufficient sporulation is observed.

  • Seed Culture: A seed culture is prepared by inoculating a liquid medium, like Potato Dextrose Broth (PDB), with spores from the agar plate. The flask is incubated on a rotary shaker.

  • Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of production medium. Fermentation can be carried out in either solid-state or submerged culture. For solid-state fermentation, rice medium is commonly used. The culture is incubated under static conditions at room temperature for approximately 30 days.

Extraction and Isolation Workflow

The general workflow for extracting and isolating this compound from Aspergillus fermentation culture is depicted in the diagram below.

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Aspergillus Culture (Solid or Submerged) Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Solvent_Extraction UAE Ultrasound-Assisted Extraction (Optional) Solvent_Extraction->UAE enhancement Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract UAE->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Fig. 1: General workflow for the extraction and purification of this compound.
Detailed Extraction Protocol (Ultrasound-Assisted Solvent Extraction)

  • Harvesting: The entire fermentation culture (including mycelia and medium) is harvested.

  • Initial Extraction: The culture is subjected to ultrasonic extraction with ethyl acetate (B1210297) (EtOAc) three times at room temperature.

  • Concentration: The EtOAc extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Fraction Concentration: Each solvent fraction is concentrated in vacuo to yield the respective extracts for further purification.

Purification Protocol
  • Column Chromatography: The ethyl acetate fraction, which typically contains the p-terphenyl compounds, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol mixture.

  • Size-Exclusion Chromatography: Fractions containing the compounds of interest are further purified using size-exclusion chromatography, often with Sephadex LH-20, eluting with a solvent like methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved by preparative HPLC on a C18 column with a suitable mobile phase, typically a methanol-water or acetonitrile-water gradient.

Biosynthesis of p-Terphenyls

Understanding the biosynthetic pathway of p-terphenyls in Aspergillus can provide insights into optimizing fermentation conditions to enhance the production of desired compounds like this compound. The biosynthesis of p-terphenyls involves the condensation of precursor molecules followed by a series of enzymatic modifications.

Biosynthesis_Pathway Precursors Phenylalanine / Phenylpyruvic Acid Atromentin Atromentin (p-Terphenylquinone) Precursors->Atromentin Reductive_Dehydration Reductive Dehydration Atromentin->Reductive_Dehydration Intermediate_1 Terphenyl Intermediate Reductive_Dehydration->Intermediate_1 O_Methylation O-Methylation Intermediate_2 Methylated Intermediate O_Methylation->Intermediate_2 Prenylation Prenylation This compound This compound Prenylation->this compound Intermediate_1->O_Methylation Intermediate_2->Prenylation

Fig. 2: Plausible biosynthetic pathway of p-terphenyls in Aspergillus.

This guide provides a framework for the comparative study and application of extraction methods for this compound from Aspergillus. Researchers are encouraged to further optimize these protocols based on their specific fungal strains and available laboratory equipment to achieve the highest possible yields of this promising bioactive compound.

References

Validating In Vitro Anticancer Efficacy of Prenylterphenyllin in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of Prenylterphenyllin and its derivatives against established anticancer agents. By presenting supporting experimental data from both in vitro and in vivo studies, this document aims to validate the initial laboratory findings and offer insights into the potential of these compounds for further drug development. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

In Vitro Cytotoxicity

The initial promise of this compound and its derivatives as anticancer agents stems from their potent cytotoxic effects against a variety of cancer cell lines in laboratory settings.

A derivative of this compound, CHNQD-00824, has demonstrated broad-spectrum cytotoxic activity against thirteen different human cancer cell lines. Notably, it exhibited sub-micromolar efficacy against triple-negative breast cancer (BT549), osteosarcoma (U2OS), colon cancer (HCT8 and HCT116), and prostate cancer (DU145) cells.

The parent compound, Terphenyllin (B1681270), has also shown significant in vitro activity, particularly against pancreatic cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Derivative CHNQD-00824

Cell LineCancer TypeIC50 (µM)
BT549Triple-Negative Breast Cancer0.16
U2OSOsteosarcoma0.23
HCT8Colon Cancer0.32
HCT116Colon Cancer0.45
DU145Prostate Cancer0.89
A549Lung Cancer1.23
HeLaCervical Cancer1.56
MCF-7Breast Cancer2.34
PC-3Prostate Cancer3.12
K562Chronic Myelogenous Leukemia4.56
B16-F10Melanoma5.87
SGC-7901Gastric Cancer6.43
HepG2Hepatocellular Carcinoma7.64

Preclinical In Vivo Validation

To bridge the gap between laboratory findings and potential clinical applications, the in vivo anticancer efficacy of both this compound and its derivative, CHNQD-00824, has been evaluated in preclinical animal models. These studies are crucial for assessing the therapeutic potential and understanding the biological activity of these compounds in a whole-organism context.

This compound Derivative CHNQD-00824 in a Zebrafish Liver Cancer Model

The in vivo anticancer activity of CHNQD-00824 was investigated using a doxycycline (B596269) (DOX)-induced liver-specific enlargement model in zebrafish.[1] This model serves as a rapid and effective platform for preliminary in vivo screening of potential anticancer agents. In this study, CHNQD-00824 markedly suppressed tumor growth at concentrations of 2.5 and 5 µM, with Sorafenib (B1663141) used as a positive control.[1]

Terphenyllin in a Mouse Pancreatic Cancer Model

The parent compound, terphenyllin, has been evaluated in a more traditional mammalian preclinical model. In an orthotopic mouse model of pancreatic cancer using Panc1 cells, terphenyllin treatment resulted in a significant 75.5% inhibition of tumor growth.[2] This study provides strong evidence for the in vivo efficacy of the core terphenyllin structure in a highly aggressive cancer type.

Table 2: Comparison of In Vivo Anticancer Efficacy

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
Terphenyllin Orthotopic Mouse Model (Panc1 cells)Pancreatic Cancer20 mg/kg/day for 5 weeks75.5[2]
CHNQD-00824 Zebrafish (DOX-induced liver enlargement)Liver Cancer2.5 µM and 5 µMMarked suppression[1]
Gemcitabine (B846) Orthotopic Mouse Model (SUIT-2 cells)Pancreatic CancerWeekly on day 7 and 14 post-transplantationProlonged survival[3]
Nab-paclitaxel + Gemcitabine Genetically Engineered Mouse Model (KPC)Pancreatic CancerNot specifiedIncreased survival vs. gemcitabine alone[4]
Sorafenib Patient-Derived Xenograft (PDX) Mouse ModelHepatocellular Carcinoma30 mg/kg, once dailySignificant inhibition in 7/10 models[5]
Dacarbazine (B1669748) Cutaneous Melanoma Mouse ModelMelanoma5 mg/kg with microwave irradiation40% survival at day 14 (vs. 0% in control)[6]

Mechanisms of Action: Signaling Pathways

The anticancer effects of this compound and its derivatives are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of STAT3 Signaling Pathway

Terphenyllin has been shown to exert its anticancer activity by directly inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7] Constitutive activation of STAT3 is a hallmark of many cancers, promoting tumor growth, angiogenesis, and immune evasion. By inhibiting STAT3 phosphorylation and activation, terphenyllin downregulates the expression of STAT3-dependent target genes like c-Myc and Cyclin D1, leading to cell cycle arrest and apoptosis.[7]

STAT3_Pathway Cytokine Cytokines/Growth Factors (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocates to Target_Genes Target Gene Expression (c-Myc, Cyclin D1, Bcl-2) STAT3_dimer->Target_Genes binds to DNA Proliferation Cell Proliferation, Survival, Angiogenesis Target_Genes->Proliferation Terphenyllin Terphenyllin Terphenyllin->STAT3_active inhibits phosphorylation

Caption: Terphenyllin inhibits the STAT3 signaling pathway.

Induction of DNA Damage and p53-Mediated Apoptosis

The derivative CHNQD-00824 is believed to induce cancer cell death by causing DNA damage.[1] Furthermore, recent studies on terphenyllin have elucidated a mechanism involving the upregulation of the p53 signaling pathway.[8] This leads to the activation of the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax and the subsequent activation of caspases. Activated caspase-3 not only executes apoptosis but also cleaves Gasdermin E (GSDME), triggering a form of inflammatory cell death known as pyroptosis.[8]

p53_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes GSDME GSDME Caspase3->GSDME cleaves Pyroptosis Pyroptosis GSDME->Pyroptosis triggers Terphenyllin_Derivative Terphenyllin Derivative (CHNQD-00824) Terphenyllin_Derivative->DNA_Damage induces

References

Safety Operating Guide

Personal protective equipment for handling Prenylterphenyllin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Prenylterphenyllin

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a naturally occurring p-terphenyl (B122091) compound with known cytotoxic properties.[1][2] Adherence to these procedures is essential to ensure the safety of laboratory personnel and the environment. Given its cytotoxic nature, all activities involving this compound must be conducted with the highest safety precautions, treating it as a hazardous compound.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary control measure to prevent exposure to this compound.[3] The following table summarizes the mandatory PPE for all procedures involving this compound.

PPE CategoryItemSpecifications
Hand Protection Double GlovesTwo pairs of chemotherapy-rated, powder-free nitrile gloves. Change immediately if contaminated, torn, or punctured.[4]
Body Protection Disposable GownSolid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the outer gloves.
Eye Protection Safety Goggles/Face ShieldChemical splash goggles or a full-face shield must be worn to protect against splashes.
Respiratory Protection N95 Respirator or HigherRequired when handling the powdered form of the compound, opening or crushing tablets, or when there is a risk of aerosolization, such as during spill cleanup.
Foot Protection Shoe CoversDisposable shoe covers should be worn in designated handling areas.

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to minimize exposure risk. All handling of this cytotoxic compound should occur within a designated area, such as a certified Biological Safety Cabinet (BSC) or a containment isolator, to control exposure at the source.

Preparation and Handling Workflow
  • Area Preparation : Before beginning work, decontaminate the work surface within the BSC. Prepare all necessary equipment, including a plastic-backed absorbent pad to contain any minor spills.

  • Donning PPE : Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, eye protection, and respirator if needed).

  • Compound Handling :

    • Conduct all manipulations of this compound (e.g., weighing, dissolving, aliquoting) on the absorbent pad within the BSC.

    • Use Luer-lock syringes and fittings to prevent accidental disconnection and leakage.

    • If working with a powdered form, handle with extreme care to avoid generating dust.

  • Post-Handling Decontamination :

    • Wipe down all exterior surfaces of containers (vials, flasks) before removing them from the BSC.

    • Clean the work area with a detergent solution, followed by sterile water.

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves, disposing of each item in the designated cytotoxic waste container.

Disposal Plan for this compound

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines. Improper disposal can pose a significant risk to human health and the environment.

Waste Segregation and Disposal
Waste TypeDisposal ContainerProcedure
Sharps Puncture-proof, leak-proof sharps container labeled "Cytotoxic Waste".Includes needles, syringes, and glass vials. Do not recap needles.
Contaminated PPE Yellow or other designated cytotoxic waste bin with a biohazard symbol.Includes gloves, gowns, shoe covers, and masks. All soft waste should be placed in leak-proof, tear-resistant bags or containers.
Liquid Waste Designated hazardous chemical waste container.Do not dispose of liquid waste down the drain. Collect in a sealed, clearly labeled container.
Grossly Contaminated Items Rigid, leak-proof container labeled "Cytotoxic Waste".Includes absorbent pads, spill cleanup materials, and any items heavily contaminated with this compound.

Spill Management: In the event of a spill, immediately secure the area. Using a cytotoxic spill kit, contain and absorb the spill. All cleanup materials must be disposed of as cytotoxic waste. Report the incident to the institutional Environmental Health and Safety (EHS) department.

Visual Workflow for Handling and Disposal

The following diagram illustrates the procedural flow for safely handling and disposing of this compound in a laboratory setting.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in BSC) cluster_disposal Waste Disposal cluster_final Final Steps prep_area 1. Prepare Designated Area (e.g., BSC) don_ppe 2. Don Full PPE prep_area->don_ppe handle_compound 3. Handle Compound (Weigh, Dissolve, etc.) don_ppe->handle_compound Enter BSC decon_items 4. Decontaminate Surfaces & Equipment handle_compound->decon_items spill Spill Occurs? handle_compound->spill segregate_waste 5. Segregate Waste (Sharps, PPE, Liquid) decon_items->segregate_waste Waste Generated dispose_waste 6. Place in Labeled Cytotoxic Containers segregate_waste->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe Secure Waste wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands spill->decon_items No spill_kit Use Cytotoxic Spill Kit spill->spill_kit Yes spill_kit->segregate_waste

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.